molecular formula C13H19NO B3026277 4-Methylpentedrone CAS No. 1373918-61-6

4-Methylpentedrone

货号: B3026277
CAS 编号: 1373918-61-6
分子量: 205.30 g/mol
InChI 键: AKVKBEDACKJNPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-methyl Pentedrone (hydrochloride) is a certified reference material categorized as a cathinone. This product is intended for research and forensic applications.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(methylamino)-1-(4-methylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-5-12(14-3)13(15)11-8-6-10(2)7-9-11/h6-9,12,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVKBEDACKJNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032536
Record name 4-Methylpentedrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373918-61-6
Record name 1-Pentanone, 2-(methylamino)-1-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373918-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpentedrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373918616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylpentedrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLPENTEDRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83HJ935NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpentedrone (4-MPD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and analytical methodologies related to 4-Methylpentedrone (4-MPD), a synthetic cathinone (B1664624). This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound (4-MPD) is a synthetic stimulant belonging to the cathinone class of drugs.[1][2] It is structurally related to other cathinones such as mephedrone (B570743) and pentedrone.[1] The chemical and physical properties of 4-MPD are summarized in the table below.

Table 1: Physicochemical Properties of 4-MPD

PropertyValueReference
IUPAC Name 2-(methylamino)-1-(4-methylphenyl)pentan-1-one[3][4]
Synonyms 4-MPD, 4-Methyl-α-methylamino-valerophenone[3][4]
Chemical Formula C₁₃H₁₉NO[1][3][5]
Molecular Weight 205.3 g/mol [1][3][5]
CAS Number 1373918-61-6[1][5]
Appearance White or off-white powder/crystalline solid[1][6]
λmax 261 nm[7]

Pharmacological Properties

4-MPD acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), leading to increased extracellular concentrations of these neurotransmitters in the brain.[1] This mechanism is responsible for its stimulant effects, which include increased energy, euphoria, and alertness.

In Vitro Pharmacology

Studies on human embryonic kidney (HEK293) cells expressing human dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters have provided quantitative data on the potency of 4-MPD.

Table 2: In Vitro Pharmacological Data for 4-MPD

TargetIC₅₀ (μM)Reference
Dopamine Transporter (DAT) 1.0
Serotonin Transporter (SERT) 30

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Pharmacology

In animal models, 4-MPD has been shown to have rewarding properties, indicating a potential for abuse. Studies in mice have demonstrated that 4-MPD induces a conditioned place preference.

Signaling Pathways

As a norepinephrine-dopamine reuptake inhibitor, 4-MPD's primary mechanism of action is the blockade of the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET). This inhibition leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing downstream signaling.

Norepinephrine-Dopamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binds 4MPD 4-MPD 4MPD->DAT Blocks 4MPD->NET Blocks Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Norepinephrine_Receptor->Signaling_Cascade

Caption: Mechanism of action of 4-MPD as a norepinephrine-dopamine reuptake inhibitor.

Metabolism

In vitro studies using human liver microsomes have identified several phase I and phase II metabolites of 4-MPD. The primary metabolic pathways include hydroxylation of the alkyl chain, reduction of the ketone group, and N-demethylation.

Table 3: Identified Metabolites of 4-MPD

MetaboliteMetabolic Reaction
Monohydroxylated metaboliteHydroxylation
Dihydroxylated metaboliteDihydroxylation
Carboxylic acid metaboliteOxidation
Hydroxylamine metaboliteN-oxidation
Reduced metaboliteReduction of the ketone group
N-demethylated metaboliteN-demethylation
Glucuronide conjugateGlucuronidation (Phase II)

Toxicology

There is limited data on the toxicology of 4-MPD. However, a fatal intoxication case has been reported, with post-mortem concentrations of 4-MPD in various biological fluids.

Table 4: Toxicological Data for 4-MPD from a Fatal Intoxication Case

Biological MatrixConcentration (ng/mL)Reference
Peripheral Blood 1285
Cardiac Blood 1128
Urine >10,000
Bile 1187
Vitreous Humor (Left) 734
Vitreous Humor (Right) 875

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments related to 4-MPD research.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the general procedure for studying the in vitro metabolism of 4-MPD.

In Vitro Metabolism Workflow Start Start: Prepare Incubation Mixture Incubation Incubate at 37°C Start->Incubation Add 4-MPD and NADPH Quench Stop Reaction (e.g., with cold acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Extract Collect Supernatant Centrifuge->Extract Analyze Analyze by LC-HRMS Extract->Analyze End End: Identify Metabolites Analyze->End

Caption: A generalized workflow for in vitro metabolism studies of 4-MPD.

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration), a phosphate (B84403) buffer (pH 7.4), and a solution of 4-MPD in a suitable solvent (e.g., methanol, final concentration of 1% v/v).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (final concentration e.g., 1 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724).

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent for analysis.

  • Analysis: Analyze the sample using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify the metabolites.

Conditioned Place Preference (CPP) in Mice

The CPP paradigm is used to assess the rewarding effects of a substance.

Methodology:

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Pre-conditioning Phase (Day 1): Allow each mouse to freely explore both compartments for a set duration (e.g., 15 minutes) to determine any initial preference.

  • Conditioning Phase (Days 2-5):

    • On alternate days, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of 4-MPD (e.g., 1, 3, or 10 mg/kg) and confine the mouse to one compartment for a set duration (e.g., 30 minutes).

    • On the other days, administer a vehicle injection (e.g., saline) and confine the mouse to the opposite compartment for the same duration. The pairing of the drug with a specific compartment should be counterbalanced across animals.

  • Test Phase (Day 6): Place the mouse in the neutral central area of the apparatus with free access to both compartments and record the time spent in each compartment for a set duration (e.g., 15 minutes). An increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the detection and quantification of synthetic cathinones in biological samples.

Sample Preparation (for blood/urine):

  • Extraction: Perform a liquid-liquid extraction. To 1 mL of the sample, add an internal standard and a suitable organic solvent (e.g., ethyl acetate). Vortex and centrifuge.

  • Derivatization (optional but often recommended for cathinones): Evaporate the organic layer to dryness and add a derivatizing agent (e.g., trifluoroacetic anhydride) to improve chromatographic properties and fragmentation patterns.

  • Reconstitution: Evaporate the derivatizing agent and reconstitute the residue in a suitable solvent for injection.

GC-MS Parameters (Example):

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of e.g., 80°C, held for 1 minute, then ramped to e.g., 280°C at a rate of 10-20°C/min, and held for a few minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of e.g., m/z 40-500.

Analytical Methodology: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful tool for the identification of metabolites.

Liquid Chromatography Parameters (Example):

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: e.g., 0.3-0.5 mL/min.

Mass Spectrometry Parameters (Example):

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Acquisition Mode: Full scan with data-dependent MS/MS fragmentation.

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution mass accuracy.

Conclusion

This compound is a synthetic cathinone with stimulant properties mediated by its action as a norepinephrine-dopamine reuptake inhibitor. This guide has provided a detailed overview of its chemical structure, pharmacological properties, metabolism, and analytical detection methods. The provided experimental protocols offer a foundation for researchers to conduct further studies on this compound. Due to its potential for abuse and the limited toxicological data, further research into the safety profile and long-term effects of 4-MPD is warranted.

References

4-Methylpentedrone (4-MPD): A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpentedrone (4-MPD) is a synthetic stimulant of the cathinone (B1664624) class. This technical guide provides an in-depth analysis of its mechanism of action at the molecular level. 4-MPD primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), with significantly less activity at the serotonin (B10506) transporter. This document summarizes the available quantitative data on its interaction with monoamine transporters, details the experimental protocols used to elucidate its pharmacological profile, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Monoamine Transporter Interaction

This compound's primary pharmacological effect is the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). By blocking these transporters, 4-MPD increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. This increased signaling is responsible for the stimulant effects observed with this compound.

In contrast to its potent effects on DAT and NET, 4-MPD exhibits significantly weaker activity at the serotonin transporter (SERT). Research indicates that 4-MPD acts as a dopamine uptake inhibitor, effectively blocking the reuptake of dopamine.[1][2] However, at the serotonin transporter, it appears to act as a substrate, meaning it is transported into the presynaptic neuron and can induce serotonin release, although its potency in this regard is low.[1][2]

Quantitative Analysis of Monoamine Transporter Activity

CompoundDopamine Transporter (DAT) IC50Norepinephrine Transporter (NET) IC50Serotonin Transporter (SERT) IC50
This compound (4-MPD) 1 µMData not available30 µM
Pentedrone (B609907) 0.5 µMData not available130 µM

IC50 values were determined using in vitro uptake inhibition assays in human embryonic kidney (HEK293) cells expressing the respective human monoamine transporters.

Signaling Pathways and Experimental Workflow

The interaction of 4-MPD with monoamine transporters initiates a cascade of events that alters neuronal signaling. The following diagrams illustrate the primary mechanism of action and a typical experimental workflow for its characterization.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle DA/NE Dopamine/ Norepinephrine Vesicle->DA/NE Release DA/NE->Synaptic_Cleft Increased_DA_NE Increased Dopamine & Norepinephrine DAT/NET DAT / NET Presynaptic_Neuron Presynaptic_Neuron 4-MPD 4-MPD 4-MPD->DAT/NET Inhibition Synaptic_Cleft->DAT/NET Reuptake Receptor Postsynaptic Receptors Increased_DA_NE->Receptor Binding Signaling Downstream Signaling Receptor->Signaling

Caption: Mechanism of 4-MPD at the synapse.

Start Start Cell_Culture HEK293 Cell Culture & Transfection with hDAT/hNET/hSERT Start->Cell_Culture Plating Plate transfected cells in 96-well plates Cell_Culture->Plating Preincubation Pre-incubate cells with varying concentrations of 4-MPD Plating->Preincubation Add_Substrate Add radiolabeled substrate ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) Preincubation->Add_Substrate Incubation Incubate for a defined period Add_Substrate->Incubation Termination Terminate uptake by washing with ice-cold buffer Incubation->Termination Lysis Lyse cells Termination->Lysis Scintillation Measure radioactivity using liquid scintillation counting Lysis->Scintillation Analysis Calculate IC50 values Scintillation->Analysis End End Analysis->End

Caption: Experimental workflow for uptake inhibition assay.

Experimental Protocols

The following are representative protocols for in vitro monoamine transporter uptake and release assays, based on methodologies commonly used for the characterization of synthetic cathinones.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Phosphate-Buffered Saline (PBS).

  • Krebs-HEPES buffer (KHB).

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • This compound (4-MPD) stock solution.

  • 96-well cell culture plates.

  • Liquid scintillation cocktail and counter.

Procedure:

  • Cell Culture and Plating: Culture HEK293 cells expressing hDAT, hNET, or hSERT in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells into 96-well plates at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with KHB.

  • Compound Pre-incubation: Add 50 µL of KHB containing various concentrations of 4-MPD to the wells. For control wells, add KHB with vehicle. Incubate for 10 minutes at room temperature.

  • Uptake Initiation: Initiate the uptake reaction by adding 50 µL of KHB containing the radiolabeled substrate (e.g., 10 nM [³H]dopamine).

  • Incubation: Incubate the plates for a predetermined time (e.g., 10 minutes) at room temperature.

  • Termination of Uptake: Terminate the assay by rapidly aspirating the solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (B86663) (SDS) to each well. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of 4-MPD that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curves.

Monoamine Release Assay

This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells expressing the corresponding transporter.

Materials:

  • Same as for the uptake inhibition assay.

  • Superfusion apparatus.

Procedure:

  • Cell Culture and Plating: Prepare and plate the cells as described in the uptake inhibition assay protocol.

  • Loading with Radiolabeled Substrate: Wash the cells with KHB and then incubate them with a solution containing the radiolabeled substrate (e.g., 100 nM [³H]serotonin) for 30-60 minutes at 37°C to allow for uptake.

  • Superfusion: After loading, wash the cells with fresh KHB to remove excess radiolabeled substrate. Place the cell-containing coverslips into a superfusion chamber and perfuse with KHB at a constant rate (e.g., 1 mL/min).

  • Baseline Release: Collect fractions of the perfusate at regular intervals (e.g., every 5 minutes) to establish a stable baseline of spontaneous release.

  • Compound Application: After establishing a stable baseline, switch to a perfusion buffer containing a known concentration of 4-MPD.

  • Fraction Collection: Continue to collect fractions during and after the application of 4-MPD to measure any induced release of the radiolabeled substrate.

  • Scintillation Counting: Add scintillation cocktail to each collected fraction and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the amount of radioactivity in each fraction as a percentage of the total radioactivity present in the cells at the beginning of the experiment. Plot the fractional release rate against time to visualize the effect of 4-MPD on neurotransmitter release.

Conclusion

This compound's mechanism of action is primarily characterized by its potent inhibition of the dopamine and norepinephrine transporters, leading to increased extracellular levels of these neurotransmitters. Its significantly lower affinity for the serotonin transporter suggests a pharmacological profile distinct from that of serotonin-releasing agents. The provided quantitative data and experimental protocols offer a comprehensive framework for researchers and scientists in the field of drug development to further investigate the neurochemical properties of 4-MPD and related synthetic cathinones. Further research is warranted to determine the specific inhibitory potency of 4-MPD at the norepinephrine transporter and to explore potential downstream signaling effects beyond monoamine reuptake inhibition.

References

An In-Depth Technical Guide to the Pharmacological Profile of 4-Methylpentedrone (4-MPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpentedrone (4-MPD) is a synthetic stimulant of the cathinone (B1664624) class, structurally related to pentedrone.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of 4-MPD, synthesizing available data on its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is intended for researchers, scientists, and drug development professionals. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's effects.

Introduction

This compound, also known as 4-MPD or 4-Methyl-α-methylamino-valerophenone, is a psychoactive substance that has been identified as a designer drug.[2] As a substituted cathinone, it shares structural similarities with other stimulants such as mephedrone (B570743) and pentedrone.[3] Its primary pharmacological action is the inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake, leading to increased synaptic concentrations of these neurotransmitters and resulting in stimulant effects.[4][5] This guide aims to consolidate the current scientific knowledge on 4-MPD to serve as a technical resource for the scientific community.

Mechanism of Action

Interaction with Monoamine Transporters

The primary mechanism of action of 4-MPD is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] It exhibits a less potent interaction with the serotonin (B10506) transporter (SERT).[1] This profile as a norepinephrine-dopamine reuptake inhibitor (NDRI) is consistent with its observed stimulant properties.[4]

dot

Caption: Mechanism of 4-MPD at the Synapse.

In Vitro Activity

In vitro studies using human embryonic kidney (HEK293) cells expressing human monoamine transporters have quantified the inhibitory potency of 4-MPD. The half-maximal inhibitory concentrations (IC50) demonstrate its higher potency at DAT compared to SERT.

TransporterIC50 (µM)Reference
Dopamine Transporter (DAT)1[1]
Serotonin Transporter (SERT)30[1]

Pharmacokinetics

Limited data is available on the pharmacokinetics of 4-MPD in humans or animals. However, studies on its in vitro metabolism provide insights into its biotransformation.

Metabolism

In vitro studies using human liver microsomes (HLM) and S9 fractions have identified several phase I and phase II metabolites of 4-MPD.[6][7] The primary metabolic pathways include:

  • Reduction of the keto group.[6][7]

  • N-demethylation .[6][7]

  • Hydroxylation of the tolyl group.[6][7]

  • Oxidation of the hydroxylated tolyl group to a carboxylic acid.[6][7]

  • Glucuronidation of hydroxylated metabolites.[6][7]

While specific cytochrome P450 (CYP) isozymes responsible for 4-MPD metabolism have not been definitively identified, it is likely that multiple CYP enzymes are involved, as is common for other synthetic cathinones.[8][9]

dot

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MPD This compound (4-MPD) Metabolite1 Keto-reduced metabolite MPD->Metabolite1 Reduction Metabolite2 N-demethylated metabolite MPD->Metabolite2 N-demethylation Metabolite3 Hydroxylated tolyl metabolite MPD->Metabolite3 Hydroxylation Metabolite4 Carboxylic acid metabolite Metabolite3->Metabolite4 Oxidation Metabolite5 Glucuronide conjugate Metabolite3->Metabolite5 Glucuronidation

Caption: Proposed Metabolic Pathway of 4-MPD.

Pharmacodynamics

In Vivo Effects

Animal studies have demonstrated the psychostimulant and rewarding properties of 4-MPD.

  • Locomotor Activity: While 4-MPD can induce hyperlocomotion, it has been reported to be less effective in this regard compared to other synthetic cathinones.[10]

  • Rewarding Properties: 4-MPD has been shown to induce a conditioned place preference (CPP) in mice, indicating its rewarding and abuse potential.[10]

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method for determining the IC50 values of a test compound at monoamine transporters expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT).

  • Test compound (4-MPD) and reference inhibitors.

  • Scintillation counter and vials.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the transporter of interest to confluence.

  • Preparation: On the day of the assay, wash cells with assay buffer.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 4-MPD or a reference inhibitor for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled substrate.

  • Incubation: Incubate for a short period (e.g., 1-10 minutes) to allow for substrate uptake.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of radiolabeled substrate uptake against the concentration of 4-MPD.

dot

Uptake_Inhibition_Workflow A Culture HEK293 cells with transporter expression B Wash cells with assay buffer A->B C Pre-incubate with 4-MPD B->C D Add radiolabeled neurotransmitter C->D E Incubate for uptake D->E F Terminate uptake by washing E->F G Lyse cells and measure radioactivity F->G H Calculate IC50 G->H

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Conditioned Place Preference (CPP)

This protocol outlines the procedure for assessing the rewarding effects of 4-MPD using a CPP paradigm in mice.

Apparatus:

  • A two-compartment CPP box with distinct visual and tactile cues in each compartment.

Procedure:

  • Pre-conditioning (Baseline): On day 1, allow mice to freely explore both compartments for a set time (e.g., 15 minutes) to determine any initial preference.

  • Conditioning:

    • On alternate days (e.g., days 2, 4, 6, 8), administer a specific dose of 4-MPD (e.g., 3, 10, or 30 mg/kg, i.p.) and confine the mouse to one compartment (the drug-paired side) for a set duration (e.g., 30 minutes).[10]

    • On the intervening days (e.g., days 3, 5, 7, 9), administer the vehicle and confine the mouse to the other compartment (the vehicle-paired side) for the same duration.

  • Post-conditioning (Test): On day 10, in a drug-free state, allow the mice to freely explore both compartments, and record the time spent in each compartment.

  • Data Analysis: An increase in the time spent in the drug-paired compartment during the test phase compared to the baseline indicates a conditioned place preference.

dot

CPP_Workflow A Day 1: Baseline Preference Test B Days 2, 4, 6, 8: 4-MPD injection + Confinement to Drug-Paired Side A->B C Days 3, 5, 7, 9: Vehicle injection + Confinement to Vehicle-Paired Side A->C D Day 10: Drug-Free Preference Test B->D C->D E Analyze time spent in each compartment D->E

Caption: Workflow for Conditioned Place Preference Experiment.

Downstream Signaling Pathways

The inhibition of DAT and NET by 4-MPD leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, which in turn activates postsynaptic receptors and triggers intracellular signaling cascades. While direct studies on 4-MPD are limited, the known downstream effects of elevated dopamine and norepinephrine suggest the involvement of pathways such as the cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK) pathways.[11][12] These pathways are crucial in mediating the neuroplastic changes associated with stimulant use and addiction.

dot

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MPD 4-MPD DAT_NET DAT / NET MPD->DAT_NET Inhibition DA_NE Dopamine / Norepinephrine DAT_NET->DA_NE Increased Concentration Receptors Postsynaptic Receptors DA_NE->Receptors Activation AC Adenylyl Cyclase Receptors->AC Activation ERK ERK Receptors->ERK Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation ERK->CREB Phosphorylation Gene_Expression Gene Expression (Neuroplasticity, Reward) CREB->Gene_Expression

Caption: Putative Downstream Signaling of 4-MPD.

Conclusion

This compound is a synthetic cathinone that primarily acts as a norepinephrine-dopamine reuptake inhibitor. Its pharmacological profile, characterized by potent in vitro activity at DAT and demonstrated in vivo rewarding effects, aligns with its classification as a psychostimulant with abuse potential. The metabolic pathways of 4-MPD involve several phase I and phase II reactions. This technical guide provides a foundational understanding of the pharmacological properties of 4-MPD for the scientific community. Further research is warranted to fully elucidate its pharmacokinetic profile, identify the specific enzymes involved in its metabolism, and detail its effects on intracellular signaling pathways to better understand its potential for neurotoxicity and addiction.

References

In Vitro Metabolism of 4-Methylpentedrone (4-MPD): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the in vitro metabolism of 4-Methylpentedrone (4-MPD), a synthetic cathinone (B1664624). The information presented is based on published research and is intended to support further investigation and development in the fields of toxicology, pharmacology, and drug metabolism.

Introduction

This compound (4-MPD) is a synthetic stimulant of the cathinone class. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and toxicological effects. In vitro metabolism studies, primarily using human liver microsomes (HLM), have been instrumental in elucidating the biotransformation pathways of this compound.

Metabolic Pathways of this compound

The in vitro metabolism of 4-MPD proceeds through both Phase I and Phase II reactions, leading to the formation of several metabolites. The primary metabolic pathways identified are reduction, N-demethylation, hydroxylation, and subsequent oxidation, followed by glucuronide conjugation.[1]

Based on current research, five key metabolites have been identified in vitro, designated as M1 through M5. The mono-hydroxylated metabolite (M2) has been reported as the most abundant species in these studies.[1]

The proposed metabolic cascade begins with Phase I modifications of the parent 4-MPD molecule, creating functional groups that can then undergo Phase II conjugation.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 4-MPD 4-MPD M1 M1 (β-keto reduced) 4-MPD->M1 Reduction M2 M2 (Hydroxylated) 4-MPD->M2 Hydroxylation M3 M3 (N-demethylated) 4-MPD->M3 N-demethylation M4 M4 (Carboxylated) M2->M4 Oxidation M5 M5 (Glucuronide) M2->M5 Glucuronidation In Vitro Metabolism Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start mix Prepare reaction mixture: - 4-MPD (10 µg) - Phosphate buffer - NADPH-regenerating system A - NADPH-regenerating system B - Ultra-pure water start->mix preincubate Pre-incubate at 37°C for 10 min mix->preincubate add_hlm Initiate reaction by adding HLM preincubate->add_hlm incubate Incubate at 37°C add_hlm->incubate quench Quench reaction with acetonitrile incubate->quench analyze Analyze by LC-HRMS quench->analyze end End analyze->end

References

4-Methylpentedrone (4-MPD): A Technical Whitepaper on its Function as a Norepinephrine-Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD), a synthetic stimulant of the cathinone (B1664624) class, has emerged as a compound of interest within the scientific community due to its potent activity as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Structurally related to pentedrone (B609907) and mephedrone, 4-MPD's mechanism of action involves the blockade of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), leading to increased extracellular concentrations of these key neurotransmitters.[1] This technical guide provides an in-depth analysis of the available scientific data on 4-MPD, focusing on its quantitative pharmacology, the experimental protocols used for its characterization, and the underlying signaling pathways affected by its activity.

Quantitative Pharmacological Data

The inhibitory activity of this compound at the human dopamine and serotonin (B10506) transporters has been quantified in vitro. The following table summarizes the available IC50 values, which represent the concentration of 4-MPD required to inhibit 50% of the transporter's activity.

TransporterIC50 (µM)Reference
Dopamine Transporter (DAT)0.29 ± 0.05[Nadal-Gratacós et al., 2021][2]
Serotonin Transporter (SERT)30.88 ± 6.23[Nadal-Gratacós et al., 2021][2]
Norepinephrine Transporter (NET)Data not available in cited literature

The data clearly indicates that 4-MPD is significantly more potent at inhibiting the dopamine transporter than the serotonin transporter, a characteristic feature of many stimulant compounds. While qualitatively described as a norepinephrine reuptake inhibitor, specific quantitative data (IC50 or Ki values) for the norepinephrine transporter were not available in the reviewed scientific literature.

Signaling Pathways

The primary mechanism of action of 4-MPD as an NDRI involves the modulation of dopaminergic and noradrenergic signaling in the central nervous system. By blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, 4-MPD prolongs the activity of these neurotransmitters on their respective postsynaptic receptors.

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE_Release NE Release NE_Vesicle->NE_Release NET Norepinephrine Transporter (NET) NE_Synapse Norepinephrine (NE) NE_Release->NE_Synapse NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Postsynaptic_Effect Postsynaptic Signaling Cascade Adrenergic_Receptor->Postsynaptic_Effect 4MPD 4-MPD 4MPD->NET Inhibition

Norepinephrine signaling pathway inhibited by 4-MPD.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine (DA) Vesicle DA_Release DA Release DA_Vesicle->DA_Release DAT Dopamine Transporter (DAT) DA_Synapse Dopamine (DA) DA_Release->DA_Synapse DA_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor DA_Synapse->Dopamine_Receptor Postsynaptic_Effect Postsynaptic Signaling Cascade Dopamine_Receptor->Postsynaptic_Effect 4MPD 4-MPD 4MPD->DAT Inhibition Experimental_Workflow cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_detection Detection and Analysis Seed_Cells Seed HEK293 cells expressing a specific monoamine transporter into 96-well plates Incubate_Cells Incubate cells to allow for adherence and growth Seed_Cells->Incubate_Cells Wash_Cells Wash cells with assay buffer Incubate_Cells->Wash_Cells Preincubate Pre-incubate cells with varying concentrations of 4-MPD or reference inhibitor Wash_Cells->Preincubate Add_Radioligand Add radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]5-HT) Preincubate->Add_Radioligand Incubate_Uptake Incubate to allow for transporter-mediated uptake Add_Radioligand->Incubate_Uptake Terminate_Uptake Terminate uptake by rapid washing with ice-cold buffer Incubate_Uptake->Terminate_Uptake Lyse_Cells Lyse cells to release intracellular contents Terminate_Uptake->Lyse_Cells Scintillation_Counting Add scintillation fluid and measure radioactivity using a liquid scintillation counter Lyse_Cells->Scintillation_Counting Data_Analysis Calculate IC50 values by non-linear regression analysis Scintillation_Counting->Data_Analysis

References

In-Depth Technical Guide to 4-Methylpentedrone (CAS Number: 1373918-61-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD), identified by CAS number 1373918-61-6, is a synthetic stimulant belonging to the cathinone (B1664624) class of compounds.[1][2][3][4][5] Structurally, it is a higher homologue of mephedrone (B570743) and the p-methyl analogue of pentedrone.[1][2][3][4] Often marketed online as a "research chemical," 4-MPD is not intended for human consumption, and its physiological and toxicological properties are not fully characterized.[1][6] This technical guide provides a comprehensive overview of the available scientific information on 4-MPD, including its chemical properties, synthesis, mechanism of action, metabolism, and preclinical data, to support research and drug development activities.

Chemical and Physical Properties

4-MPD is chemically known as 2-(methylamino)-1-(4-methylphenyl)-1-pentanone.[6] Its chemical structure features a pentyl chain with a methylamino group at the alpha position and a ketone at the beta position, attached to a para-methylated phenyl ring.[6]

PropertyValueReference(s)
CAS Number 1373918-61-6[1][6][7]
Chemical Name 2-(methylamino)-1-(4-methylphenyl)-1-pentanone[6]
Synonyms 4-MPD, 4-Methyl-α-methylamino-valerophenone[1][7]
Molecular Formula C13H19NO[1][6]
Molecular Weight 205.3 g/mol [1][6]
Appearance White or off-white powder[6]

Synthesis

  • α-Bromination of a substituted propiophenone: The synthesis of a related compound, 4-methylmethcathinone (mephedrone), starts with the bromination of 4-methylpropiophenone to yield 2-bromo-4'-methylpropiophenone.[8] A similar starting material for 4-MPD would be 4-methylvalerophenone.

  • Reaction with an amine: The resulting α-bromo ketone is then reacted with the desired amine. For 4-MPD, this would be methylamine.[3][8]

A general workflow for this type of synthesis is presented below.

Synthesis_Workflow 4-Methylvalerophenone 4-Methylvalerophenone α-Bromo-4-methylvalerophenone α-Bromo-4-methylvalerophenone 4-Methylvalerophenone->α-Bromo-4-methylvalerophenone Bromination This compound This compound α-Bromo-4-methylvalerophenone->this compound Reaction with Methylamine

General synthetic workflow for this compound.

Disclaimer: This is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory safety protocols.

Mechanism of Action

This compound primarily functions as a monoamine transporter inhibitor, specifically targeting the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT).[9][10] By blocking these transporters, 4-MPD increases the extracellular concentrations of dopamine and serotonin in the brain, leading to its stimulant effects.[6][11]

Monoamine Transporter Inhibition

In vitro studies using human embryonic kidney (HEK293) cells expressing human DAT and SERT have provided quantitative data on the inhibitory activity of 4-MPD.[9][10]

TransporterIC50 (µM)Reference(s)
Dopamine Transporter (DAT) 1[12]
Serotonin Transporter (SERT) 30[12]

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that 4-MPD is a more potent inhibitor of the dopamine transporter than the serotonin transporter. Information regarding its inhibitory activity on the norepinephrine (B1679862) transporter (NET) is not yet available in the scientific literature.

The proposed mechanism of action at the synapse is illustrated in the following diagram:

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release SERT SERT 5HT_reuptake SERT->5HT_reuptake Reuptake DAT DAT DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binding 5HT Serotonin 5HT->SERT 5HT_receptor Serotonin Receptors 5HT->5HT_receptor Binding 4MPD 4-MPD 4MPD->SERT Inhibits 4MPD->DAT Inhibits Signal_Transduction_DA Downstream Signaling DA_receptor->Signal_Transduction_DA Activates Signal_Transduction_5HT Downstream Signaling 5HT_receptor->Signal_Transduction_5HT Activates

Mechanism of 4-MPD at the synapse.

Metabolism

In vitro studies using human liver microsomes (HLM) have elucidated the metabolic fate of 4-MPD.[2][6] The primary metabolic pathways involve Phase I and Phase II reactions.

Identified Metabolites

Four Phase I metabolites and one Phase II glucuronide metabolite have been identified.[6] The most abundant metabolite is a mono-hydroxylated species.[6] The proposed metabolic pathways include:

  • Reduction of the oxo group

  • N-dealkylation

  • Hydroxylation of the 4-methyl group, which can be further oxidized to a carboxylic acid metabolite.[6]

  • Glucuronidation of hydroxylated metabolites.[6]

A proposed metabolic pathway is depicted below:

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 4MPD This compound (4-MPD) M1 Oxo-reduction 4MPD->M1 M2 4'-Methyl hydroxylation 4MPD->M2 M3 N-demethylation 4MPD->M3 M4 Carboxylation (from M2) M2->M4 M5 Glucuronidation (from M2) M2->M5

Proposed metabolic pathway of 4-MPD.

Preclinical Research

In Vivo Studies in Mice

Studies in Swiss CD-1 mice have investigated the psychostimulant and rewarding properties of 4-MPD.[9][10]

  • Locomotor Activity: 4-MPD was found to be the least effective among a series of tested synthetic cathinones in inducing hyperlocomotion.[9][10] This suggests a lower psychostimulant effect compared to other analogues.

  • Rewarding Properties (Conditioned Place Preference): Despite its lower effect on locomotion, 4-MPD was shown to induce a rewarding effect in mice, as determined by the conditioned place preference (CPP) paradigm.[9][10]

Experimental Protocols

In Vitro Metabolism Assay (General Protocol)

This protocol is a general guideline for in vitro metabolism studies using human liver microsomes.

  • Incubation: Incubate 4-MPD with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4).

  • Cofactor Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Incubation Time: Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and quantify metabolites.[2][6]

Monoamine Transporter Uptake Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibition of monoamine transporters.

  • Cell Culture: Use a stable cell line expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT), such as HEK293 cells.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 4-MPD.

  • Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]serotonin for SERT).

  • Incubation: Incubate for a short period to allow for transporter-mediated uptake.

  • Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular substrate.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.[9][10]

Conditioned Place Preference (CPP) in Mice (General Protocol)

The CPP paradigm is used to assess the rewarding effects of a substance.

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Pre-conditioning Phase: Allow the mice to freely explore both chambers to determine any initial preference.

  • Conditioning Phase: On alternating days, administer 4-MPD and confine the mouse to one chamber, and administer a vehicle control (e.g., saline) and confine the mouse to the other chamber.

  • Test Phase: After the conditioning phase, allow the drug-free mouse to freely explore both chambers.

  • Data Analysis: An increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect.[9][10]

Toxicology

There is a lack of comprehensive, controlled toxicological studies on 4-MPD. The primary information on its toxicity comes from case reports of fatal intoxications, often in the context of polydrug use.[7][11] These reports indicate a significant risk of overdose, but specific LD50 values have not been determined. The sympathomimetic effects of synthetic cathinones can lead to cardiovascular and neurological complications.[6][9]

Conclusion

This compound (CAS: 1373918-61-6) is a synthetic cathinone that acts as a dopamine and serotonin reuptake inhibitor, with a higher potency for the dopamine transporter. Its metabolism in vitro has been characterized, and it has been shown to have rewarding properties in animal models. However, significant gaps in the scientific knowledge exist, particularly concerning its synthesis, norepinephrine transporter activity, detailed signaling pathways, and a comprehensive toxicological profile. This technical guide summarizes the current state of research and highlights the need for further investigation to fully understand the pharmacological and toxicological properties of this compound. Researchers and drug development professionals should exercise caution and adhere to all safety guidelines when handling and studying this compound.

References

An In-depth Technical Guide to 4-Methyl-α-methylamino-valerophenone (4-Methylpentedrone, 4-MPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-α-methylamino-valerophenone, more commonly known as 4-methylpentedrone (4-MPD), is a synthetic stimulant of the cathinone (B1664624) class. It is a higher homolog of mephedrone (B570743) and a para-methylated derivative of pentedrone (B609907).[1][2] As a designer drug, it has been identified in the recreational drug market and is noted for its psychostimulant effects.[3] This technical guide provides a comprehensive overview of the current scientific understanding of 4-MPD, focusing on its pharmacology, metabolism, and analytical characterization to support research and drug development efforts.

Chemical and Physical Properties

PropertyValue
IUPAC Name 1-(4-Methylphenyl)-2-(methylamino)pentan-1-one[4][5]
Synonyms 4-MPD, this compound, 4-Methyl-α-methylamino-valerophenone[1][5]
CAS Number 1373918-61-6[4]
Molecular Formula C13H19NO[4]
Molar Mass 205.301 g/mol [4]
Appearance Typically a white or off-white crystalline powder[3]

Pharmacology

The primary mechanism of action for 4-MPD is the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).[3] This activity leads to increased extracellular concentrations of these neurotransmitters in the synapse, resulting in its stimulant effects.

Receptor and Transporter Interactions
TransporterIC50 (µM)
Dopamine Transporter (DAT)1
Serotonin Transporter (SERT)30
Norepinephrine Transporter (NET)Data not available (inferred NDRI activity)
In Vivo Effects

In vivo studies in animal models have demonstrated the psychostimulant effects of 4-MPD.

Locomotor Activity: Administration of 4-MPD in mice has been shown to dose-dependently increase horizontal locomotor activity. Significant increases in locomotor activity were observed at doses of 10 mg/kg and 30 mg/kg. However, it was found to be less efficacious in eliciting hyperlocomotion compared to other synthetic cathinones.

Rewarding Properties: Conditioned place preference (CPP) studies in mice indicate that 4-MPD has rewarding properties, suggesting a potential for abuse.

Metabolism

In vitro studies using human liver microsomes have identified the primary metabolic pathways of 4-MPD. The metabolism involves both Phase I and Phase II reactions.

Phase I Metabolism: The main Phase I metabolic reactions include:

  • β-keto reduction: Reduction of the ketone group.

  • N-demethylation: Removal of the methyl group from the amine.

  • Hydroxylation: Addition of a hydroxyl group to the tolyl methyl group.

  • Oxidation: Further oxidation of the hydroxylated methyl group to a carboxylic acid.

Phase II Metabolism: The primary Phase II reaction is glucuronidation of the hydroxylated metabolites.

A proposed metabolic pathway for 4-MPD is illustrated below.

4-MPD Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 4-MPD 4-MPD Beta-keto reduction Beta-keto reduction 4-MPD->Beta-keto reduction N-demethylation N-demethylation 4-MPD->N-demethylation Hydroxylation Hydroxylation 4-MPD->Hydroxylation Reduced Metabolite Reduced Metabolite Beta-keto reduction->Reduced Metabolite N-demethylated Metabolite N-demethylated Metabolite N-demethylation->N-demethylated Metabolite Hydroxylated Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated Metabolite Oxidation Oxidation Carboxylic Acid Metabolite Carboxylic Acid Metabolite Oxidation->Carboxylic Acid Metabolite Hydroxylated Metabolite->Oxidation Glucuronidation Glucuronidation Hydroxylated Metabolite->Glucuronidation Glucuronide Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide Conjugate 4-MPD Synthesis Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Amination 4-Methylpropiophenone 4-Methylpropiophenone Bromination Reaction 4-Methylpropiophenone->Bromination  + Bromine Bromine Bromine Methylamine Methylamine 4-MPD 4-MPD α-Bromo-4-methylpropiophenone α-Bromo-4-methylpropiophenone Nucleophilic Substitution Reaction α-Bromo-4-methylpropiophenone->Nucleophilic Substitution  + Methylamine Bromination->α-Bromo-4-methylpropiophenone Nucleophilic Substitution->4-MPD

References

The Interaction of 4-Methylpentedrone (4-MPD) with Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between 4-methylpentedrone (4-MPD), a synthetic cathinone (B1664624), and the monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). 4-MPD primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) with a significantly lower affinity for the serotonin transporter. This document synthesizes available quantitative data on its inhibitory potency, details the experimental methodologies used for these assessments, and presents visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

This compound (4-MPD) is a psychostimulant compound belonging to the synthetic cathinone class. Its pharmacological effects are primarily mediated by its interaction with monoamine transporters (MATs), which are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft. By inhibiting these transporters, 4-MPD increases the extracellular concentrations of these neurotransmitters, leading to its stimulant effects. Understanding the precise nature of these interactions, including potency and selectivity, is crucial for predicting its pharmacological and toxicological profile.

Recent in vitro studies have begun to elucidate the specific actions of 4-MPD at the human isoforms of DAT and SERT. These studies reveal that 4-MPD acts as a potent inhibitor of the dopamine transporter while exhibiting a much weaker effect on the serotonin transporter.[1] Furthermore, it displays a "hybrid" mechanism of action, functioning as a blocker at DAT but as a substrate (releaser) at SERT.[1] While qualitatively described as a norepinephrine-dopamine reuptake inhibitor (NDRI), specific quantitative data for its interaction with the norepinephrine transporter (NET) is not extensively available in the current scientific literature.[2]

Quantitative Data on Monoamine Transporter Interaction

The inhibitory potency of 4-MPD on the dopamine and serotonin transporters has been quantified through in vitro uptake inhibition assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundDopamine Transporter (DAT) IC50 (µM)Serotonin Transporter (SERT) IC50 (µM)Norepinephrine Transporter (NET) IC50 (µM)Data Source
This compound (4-MPD)130Data Not Available[1][2][3]

Note: While 4-MPD is characterized as a norepinephrine-dopamine reuptake inhibitor (NDRI), a specific IC50 value for its interaction with the norepinephrine transporter (NET) was not available in the reviewed literature.[2] The available data indicates a higher potency for DAT inhibition over SERT inhibition.

Mechanism of Action

The interaction of 4-MPD with monoamine transporters is multifaceted. At the dopamine transporter, it acts as a reuptake inhibitor, blocking the transporter's function and thereby increasing extracellular dopamine levels.[1] In contrast, at the serotonin transporter, it behaves as a substrate, meaning it is transported into the presynaptic neuron and can induce transporter-mediated release of serotonin.[1] This "hybrid" activity, acting as a blocker at one transporter and a substrate at another, is a characteristic shared by some other synthetic cathinones.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) MPD_inside 4-MPD Serotonin 5-HT MPD_inside->Serotonin Induces Release Dopamine->DAT Reuptake DA_Receptor Dopamine Receptor Dopamine->DA_Receptor Binding Serotonin->SERT Reuptake SERT_Receptor Serotonin Receptor Serotonin->SERT_Receptor Binding MPD_outside 4-MPD MPD_outside->DAT Blocks MPD_outside->SERT Transported (Substrate) start Start cell_culture Culture HEK293 cells expressing hDAT, hSERT, or hNET start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding pre_incubation Pre-incubate cells with varying [4-MPD] seeding->pre_incubation add_radioligand Add radiolabeled substrate (e.g., [3H]DA, [3H]5-HT) pre_incubation->add_radioligand incubation Incubate to allow uptake add_radioligand->incubation termination Terminate uptake and wash cells incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity via scintillation counting lysis->scintillation analysis Data analysis: Calculate % inhibition and IC50 scintillation->analysis end End analysis->end MPD 4-MPD Administration DAT_inhibition Inhibition of Dopamine Transporter (DAT) MPD->DAT_inhibition NET_inhibition Inhibition of Norepinephrine Transporter (NET) MPD->NET_inhibition SERT_interaction Interaction with Serotonin Transporter (SERT) (Substrate Activity) MPD->SERT_interaction DA_increase Increased Synaptic Dopamine DAT_inhibition->DA_increase NE_increase Increased Synaptic Norepinephrine NET_inhibition->NE_increase SERT_release Serotonin Release SERT_interaction->SERT_release DA_signaling Enhanced Dopaminergic Signaling DA_increase->DA_signaling NE_signaling Enhanced Noradrenergic Signaling NE_increase->NE_signaling SERT_signaling Modulated Serotonergic Signaling SERT_release->SERT_signaling psychostimulant_effects Psychostimulant Effects (e.g., increased alertness, euphoria) DA_signaling->psychostimulant_effects NE_signaling->psychostimulant_effects SERT_signaling->psychostimulant_effects

References

Preliminary Toxicological Profile of 4-Methylpentedrone (4-MPD): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD), a synthetic stimulant of the cathinone (B1664624) class, has emerged as a novel psychoactive substance (NPS). Structurally, it is a higher homolog of mephedrone (B570743) and the p-methyl derivative of pentedrone.[1] Its increasing presence in the recreational drug market necessitates a thorough understanding of its toxicological profile to inform public health and safety measures, as well as to guide future research and potential therapeutic development. This technical guide provides a consolidated overview of the currently available preliminary toxicological data on 4-MPD, with a focus on its metabolism, mechanism of action, and documented cases of intoxication.

Quantitative Toxicological Data

The available quantitative data on 4-MPD is primarily derived from a single reported case of fatal intoxication and in vitro studies on its mechanism of action.

Table 1: Post-mortem Concentrations of 4-MPD in a Fatal Intoxication Case
Biological MatrixConcentration
Peripheral Blood1285 ng/mL
Cardiac Blood1128 ng/mL
Urine>10,000 ng/mL
Bile1187 ng/mL
Vitreous Humor (Left)734 ng/mL
Vitreous Humor (Right)875 ng/mL

Data extracted from a case report of a fatal intoxication involving 4-MPD in a chemsex context.[2][3]

Table 2: In Vitro Activity of 4-MPD at Monoamine Transporters
TransporterAssayValueCell Line
Dopamine (B1211576) Transporter (DAT)Uptake Inhibition (IC50)1 µMHEK293
Serotonin (B10506) Transporter (SERT)Uptake Inhibition (IC50)30 µMHEK293

These values indicate that 4-MPD is a more potent inhibitor of dopamine uptake than serotonin uptake.[4]

Metabolism and Metabolites

In vitro studies using human liver microsomes (HLM) and the S9 fraction have identified several phase I and phase II metabolites of 4-MPD.

Table 3: Identified Metabolites of 4-MPD
Metabolite IDMetabolic Reaction
M1Reduction of the oxo group
M24'-methyl hydroxylation
M3N-demethylation
M4Carboxylation (from further oxidation of M2)
M5Glucuronide conjugate of a hydroxyl metabolite

The mono-hydroxylated metabolite (M2) was found to be the most abundant species in one in vitro study.[5] Other proposed metabolic pathways based on related cathinones include hydroxylation of the alkyl chain and N-oxidation.[4][5]

Experimental Protocols

Analysis of 4-MPD in Post-mortem Samples

Method: Gas Chromatography coupled to Tandem Mass Spectrometry (GC-MS/MS)[3]

  • Sample Preparation: (Details not fully specified in the source, but would typically involve liquid-liquid extraction or solid-phase extraction to isolate the drug from the biological matrix).

  • Gas Chromatography (GC): The extracted sample is injected into a GC system, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column.

  • Tandem Mass Spectrometry (MS/MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. In the first stage (MS1), the parent 4-MPD molecule is ionized and selected. In the second stage (collision cell), the selected ion is fragmented. In the third stage (MS2), the resulting fragment ions are detected and quantified, providing a highly specific and sensitive measurement of 4-MPD.

In Vitro Metabolism Study

Method: Incubation with Human Liver Microsomes (HLM) and S9 fraction followed by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) analysis.[5][6]

  • Incubation: 4-MPD is incubated with HLM or S9 fractions in the presence of necessary cofactors (e.g., NADPH) for a specified period (e.g., 6 hours). This allows for the enzymatic reactions of phase I and phase II metabolism to occur.

  • Quenching: The metabolic reactions are stopped by adding a solvent like acetonitrile.

  • Analysis (LC-HRMS): The resulting mixture is analyzed by LC-HRMS. The liquid chromatography separates the parent drug from its various metabolites. The high-resolution mass spectrometry allows for the accurate mass measurement of the metabolites, which aids in the determination of their elemental composition and tentative identification.

Monoamine Transporter Uptake Inhibition Assay

Method: Radiotracer uptake inhibition assay in Human Embryonic Kidney (HEK293) cells expressing human dopamine (DAT) and serotonin (SERT) transporters.[7][8]

  • Cell Culture: HEK293 cells are genetically engineered to express the human DAT or SERT proteins on their cell surface.

  • Assay: The cells are incubated with a radiolabeled substrate for the respective transporter (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT) in the presence of varying concentrations of 4-MPD.

  • Measurement: The amount of radioactivity taken up by the cells is measured. The concentration of 4-MPD that inhibits 50% of the radiolabeled substrate uptake (IC50) is then determined.

Visualizations

Proposed Metabolic Pathway of this compound

4-MPD_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 4-MPD 4-MPD M1 Keto-reduced metabolite 4-MPD->M1 Reduction M2 4'-hydroxy-4-MPD 4-MPD->M2 Hydroxylation M3 N-demethyl-4-MPD 4-MPD->M3 N-demethylation M4 4'-carboxy-4-MPD M2->M4 Oxidation M5 Glucuronide Conjugate M2->M5 Glucuronidation

Caption: Proposed metabolic pathways of this compound (4-MPD).

Mechanism of Action at the Synaptic Cleft

4MPD_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binding 5HT Serotonin 5HT->SERT Reuptake 5HT_Receptor Serotonin Receptors 5HT->5HT_Receptor Binding 4MPD 4-MPD 4MPD->DAT Inhibition (High Potency) 4MPD->SERT Inhibition (Low Potency) 5HT_Vesicle Serotonin Vesicles 5HT_Vesicle->5HT Release

Caption: 4-MPD's primary mechanism of action at the neuronal synapse.

Discussion and Future Directions

The preliminary toxicological data on 4-MPD indicates its potential for significant harm, as evidenced by the reported fatality and its potent activity at the dopamine transporter. The primary mechanism of action appears to be the inhibition of dopamine and, to a lesser extent, serotonin reuptake, which is consistent with its classification as a stimulant.[4] In vivo studies in mice have shown that 4-MPD can induce rewarding effects, suggesting a potential for abuse and dependence.[7][8]

However, there are significant gaps in the current understanding of 4-MPD's toxicology. There is a lack of comprehensive in vivo studies to determine key toxicological parameters such as the median lethal dose (LD50) and to characterize the dose-response relationship for various adverse effects. Further research is needed to:

  • Conduct comprehensive in vivo toxicity studies in animal models.

  • Elucidate the full pharmacokinetic profile of 4-MPD and its metabolites.

  • Investigate the potential for long-term neurotoxicity.

  • Characterize the contribution of its metabolites to the overall pharmacological and toxicological effects.

A more complete toxicological profile is crucial for accurate risk assessment and the development of effective clinical interventions in cases of acute intoxication. Continued monitoring and research into emerging NPS like 4-MPD are essential for protecting public health.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-Methylpentedrone (4-MPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD) is a synthetic stimulant of the cathinone (B1664624) class, structurally related to other psychoactive substances such as mephedrone (B570743) and pentedrone. As a novel psychoactive substance (NPS), the detection and quantification of 4-MPD in various matrices are crucial for forensic toxicology, clinical diagnostics, and research in drug development and pharmacology. These application notes provide detailed methodologies for the analytical detection of 4-MPD using common chromatographic techniques, along with information on its mechanism of action.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound and related synthetic cathinones using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). It is important to note that specific validation data for 4-MPD is limited in the literature; therefore, some of the presented data is based on methods validated for structurally similar synthetic cathinones and should be considered as a reference. Method validation for 4-MPD is highly recommended for accurate quantification.

Table 1: GC-MS Quantitative Data for Synthetic Cathinones

ParameterMephedrone (in urine)[1]Methamphetamine (in urine)[1]General Cathinones (in urine)[2]
Limit of Detection (LOD) 7.326 ng/mL20.213 ng/mL0.7 ppm
Limit of Quantification (LOQ) 22.2 ng/mL60.25 ng/mL2.35 ppm
Linearity (R²) > 0.99> 0.99≥ 0.99
Recovery 98.6% - 103.85%Not SpecifiedNot Specified
Precision (%RSD) Not SpecifiedNot Specified3.66%

Table 2: LC-MS/MS Quantitative Data for Synthetic Cathinones

ParameterGeneral Cathinones (in serum)[3]Diamorphine & Metabolites (in plasma)[4]Immunosuppressants (in whole blood)
Limit of Detection (LOD) 2.5 ng/mLNot Specified0.04 µg/g
Limit of Quantification (LOQ) 2.5 ng/mLNot Specified0.13 µg/g
Linearity (R²) > 0.99≥ 0.990.99
Recovery Not SpecifiedNot Specified70.0% - 130%
Precision (%RSD) Not SpecifiedNot SpecifiedIntra-day: 0.67%, Inter-day: 0.58%

Table 3: HPLC-DAD Quantitative Data for Synthetic Cathinones and Other Compounds

Parameter4-substituted cathinones (in urine)[5]Stiripentol[6]Alkylphenols (in milk)
Limit of Detection (LOD) 40 ng/mL0.024 µg/mLNot Specified
Limit of Quantification (LOQ) 100 ng/mL0.081 µg/mLNot Specified
Linearity (R²) > 0.990.9996> 0.99
Recovery 71% - 82%100.08 ± 1.73%Not Specified
Precision (%RSD) < 2.35%< 2%0.25% - 4.5%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Seized Materials

This protocol is adapted from a general method for the analysis of seized drugs and would require validation for 4-MPD.

a. Sample Preparation:

  • Accurately weigh and dissolve a representative portion of the seized material in methanol (B129727) to a final concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for GC-MS analysis.

b. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

c. Data Analysis:

  • Identification of 4-MPD is based on the retention time and the fragmentation pattern in the mass spectrum compared to a certified reference standard.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis seized_material Seized Material dissolution Dissolve in Methanol (1 mg/mL) seized_material->dissolution vortex Vortex dissolution->vortex centrifuge Centrifuge (if needed) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 1 µL into GC-MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition identification Identification (Retention Time & Mass Spectrum) data_acquisition->identification quantification Quantification (vs. Standard) identification->quantification LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis blood_sample 100 µL Whole Blood precipitation Add 300 µL Acetonitrile (with IS) blood_sample->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer & Evaporate Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute injection Inject 5 µL into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection MRM Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_transporters cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) Release Neurotransmitter Release Vesicle->Release DA Dopamine Release->DA NE Norepinephrine Release->NE HT Serotonin Release->HT DAT DAT NET NET SERT SERT DA->DAT Reuptake D_Receptor Dopamine Receptors DA->D_Receptor Binding NE->NET Reuptake A_Receptor Adrenergic Receptors NE->A_Receptor Binding HT->SERT Reuptake S_Receptor Serotonin Receptors HT->S_Receptor Binding MPD 4-MPD MPD->DAT Inhibition MPD->NET Inhibition MPD->SERT Inhibition Downstream Downstream Signaling Cascades (e.g., cAMP, Ca2+ signaling) D_Receptor->Downstream A_Receptor->Downstream S_Receptor->Downstream Response Cellular Response (Stimulant & Psychoactive Effects) Downstream->Response

References

Application Notes and Protocols for the GC-MS Analysis of 4-Methylpentedrone (4-MPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD) is a synthetic stimulant of the cathinone (B1664624) class. As a designer drug, its analysis is of significant interest in forensic toxicology, clinical chemistry, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of synthetic cathinones in various matrices. This document provides detailed application notes and protocols for the analysis of 4-MPD using GC-MS, including sample preparation, instrument parameters, and expected quantitative data. The methodologies described are compiled from forensic laboratory guidelines and scientific literature to ensure relevance and accuracy.

Physicochemical Properties and Mass Spectrometry

  • Chemical Formula: C₁₃H₁₉NO[1]

  • Molar Mass: 205.301 g/mol [2]

  • IUPAC Name: 1-(4-Methylphenyl)-2-(methylamino)pentan-1-one[2]

  • Synonyms: 4-MPD, 4-Methyl-α-methylamino-valerophenone[3]

Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of 4-MPD is crucial for its unambiguous identification. The fragmentation pattern is characterized by specific ions that correspond to different parts of the molecule. A representative EI mass spectrum of this compound is provided by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[1]

Key Fragmentation Ions: The mass spectrum of 4-MPD is expected to show a prominent molecular ion peak and several characteristic fragment ions. Alpha-cleavage is a common fragmentation pathway for cathinones. For 4-MPD, cleavage at the carbonyl group could result in fragment ions with m/z values of 119 and 86.[4] The base peak is often an iminium ion resulting from cleavage of the bond between the carbonyl carbon and the alpha-carbon.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix. Below are protocols for seized powder, whole blood, and urine samples.

Protocol 1: Seized Powder/Solid Samples

This protocol is adapted from general procedures for the analysis of seized drug samples.[5]

  • Homogenization: Grind the solid sample into a fine, homogenous powder using a mortar and pestle.

  • Dissolution: Accurately weigh approximately 10 mg of the powdered sample and dissolve it in 10 mL of a suitable organic solvent such as methanol (B129727) or chloroform (B151607).[6]

  • Sonication and Centrifugation: Sonicate the mixture for 5-10 minutes to ensure complete dissolution of the analyte.

  • Dilution: If necessary, dilute the sample to a final concentration of approximately 1-10 µg/mL with the same solvent.

  • Filtration/Transfer: Filter the solution through a 0.45 µm syringe filter or centrifuge to remove any particulate matter. Transfer the clear supernatant to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Whole Blood

This protocol involves protein precipitation to release the drug from the complex biological matrix.

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Internal Standard Spiking: To a 1 mL aliquot of whole blood, add an appropriate internal standard (e.g., mephedrone-d3 or a similar deuterated cathinone analog).

  • Protein Precipitation: Add 2 mL of ice-cold acetonitrile (B52724) to the blood sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution/Derivatization: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate) for direct injection, or proceed with derivatization as described in Protocol 4.

Protocol 3: Urine

This protocol utilizes liquid-liquid extraction (LLE) to isolate 4-MPD from the urine matrix.

  • Sample pH Adjustment: To a 2 mL aliquot of urine, add an appropriate internal standard. Adjust the sample pH to 9-10 with a suitable base (e.g., 1 M sodium hydroxide).

  • Liquid-Liquid Extraction: Add 5 mL of an organic extraction solvent (e.g., a mixture of chloroform and isopropanol, 9:1 v/v).

  • Mixing: Vortex the mixture for 5 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Organic Layer Collection: Carefully transfer the organic (bottom) layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution/Derivatization: Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis, or proceed with derivatization.

Protocol 4: Derivatization (Optional but Recommended)

Derivatization of cathinones can improve their thermal stability and chromatographic peak shape. Acylation with fluorinated anhydrides is a common approach.

  • Reagent Preparation: Prepare a derivatizing solution of pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) (e.g., 1:4 v/v).

  • Reaction: To the dried extract from the sample preparation step, add 50 µL of the PFPA solution.

  • Incubation: Cap the vial tightly and heat at 70°C for 20-30 minutes.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate for injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following parameters are based on a validated method for 4-MPD and are suitable for most standard GC-MS systems.[1]

Parameter Setting
Gas Chromatograph Agilent 6890 or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.5 mL/min
Injection Mode Split (25:1 ratio)
Injection Volume 1 µL
Injector Temperature 280°C
Oven Temperature Program - Initial Temperature: 100°C, hold for 1.0 min- Ramp: 12°C/min to 280°C- Final Hold: Hold at 280°C for 9.0 min
Mass Spectrometer Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
MSD Transfer Line Temp. 280°C
Acquisition Mode Full Scan
Mass Scan Range 30-550 amu

Quantitative Data Summary

The following table summarizes the expected retention time and key mass spectral data for the analysis of 4-MPD. Quantitative performance characteristics are estimated based on data from related synthetic cathinones, as specific validated data for 4-MPD is limited in the available literature. These values should be experimentally determined for each specific laboratory method.

Parameter Value Reference/Note
Retention Time (approx.) 7.958 min[1]
Molecular Ion (M+) m/z 205Calculated
Major Fragment Ions (m/z) 119, 86, 58[4] (Predicted based on structure)
Quantification Ion To be determined from the mass spectrum
Qualifier Ion(s) To be determined from the mass spectrum
Limit of Detection (LOD) ~1-5 ng/mL (in biological matrices)Estimated based on similar compounds
Limit of Quantification (LOQ) ~5-15 ng/mL (in biological matrices)Estimated based on similar compounds
Linearity Range ~10-1000 ng/mLEstimated based on similar compounds

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the GC-MS analysis of 4-MPD and a conceptual representation of its primary mechanism of action as a stimulant.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Receipt (Seized Material/Biological Fluid) Homogenize Homogenization/ Aliquoting Sample->Homogenize Extraction Extraction (LLE/SPE/PPT) Homogenize->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Qualitative Qualitative Analysis (Library Search, RT) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_Acquisition->Quantitative Report Final Report Qualitative->Report Quantitative->Report

GC-MS analysis workflow for 4-MPD.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPD 4-MPD DAT Dopamine Transporter (DAT) MPD->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) MPD->NET Blocks Reuptake Dopamine_Vesicle Dopamine/ Norepinephrine Vesicles DAT->Dopamine_Vesicle Reuptake NET->Dopamine_Vesicle Reuptake VMAT2 VMAT2 Dopamine_NE Dopamine (DA) & Norepinephrine (NE) Dopamine_Vesicle->Dopamine_NE Release Receptors DA/NE Receptors Dopamine_NE->Receptors Binds to Signal Stimulant Effects (Increased Signaling) Receptors->Signal

Mechanism of action of 4-MPD as a stimulant.

Conclusion

The GC-MS methods detailed in this application note provide a robust framework for the qualitative and quantitative analysis of this compound. Proper sample preparation is essential for accurate results, particularly with complex biological matrices. The provided instrument parameters, based on a validated forensic method, offer a reliable starting point for method development and validation in individual laboratories. Given the potential for structural isomers and the presence of related compounds in street samples, careful analysis of the mass spectrum and retention time is critical for unambiguous identification. It is recommended that laboratories establish and validate their own quantitative parameters, such as LOD, LOQ, and linearity, to ensure the accuracy and reliability of their findings.

References

Application Notes and Protocols for the Quantitative Analysis of 4-Methylpentedrone (4-MPD) by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD) is a synthetic cathinone, a class of new psychoactive substances (NPS) that has posed significant challenges to public health and forensic toxicology. Accurate and sensitive analytical methods are crucial for its detection and quantification in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high selectivity and sensitivity.[1] This document provides detailed application notes and protocols for the analysis of 4-MPD in urine and blood matrices using LC-MS/MS.

Principle of the Method

This method utilizes liquid chromatography to separate 4-MPD from endogenous matrix components. The analyte is then introduced into a tandem mass spectrometer, where it is ionized, fragmented, and detected. Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions, ensuring high selectivity and sensitivity. An internal standard is used to correct for matrix effects and variations in sample processing and instrument response.

Experimental Protocols

Protocol 1: Analysis of 4-MPD in Human Urine

This protocol is based on a validated "dilute and shoot" method, which is simple, rapid, and suitable for high-throughput analysis of urine samples.[1]

1. Materials and Reagents

  • This compound (4-MPD) reference standard

  • MDPV-d8 (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human urine for blanks and calibration standards

2. Standard and Internal Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-MPD and MDPV-d8 in methanol.

  • Working Standard Solutions: Serially dilute the 4-MPD stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the MDPV-d8 stock solution in a 50:50 mixture of methanol and water.

3. Sample Preparation (Dilute and Shoot)

  • Pipette 50 µL of urine sample, calibrator, or QC into a microcentrifuge tube.

  • Add 450 µL of the internal standard working solution (100 ng/mL MDPV-d8).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

The following table summarizes the instrumental parameters for the LC-MS/MS analysis of 4-MPD.[1]

ParameterCondition
LC System Waters Acquity UPLC or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, hold for 0.5 min, ramp to 50% B over 5.5 min, ramp to 95% B over 1 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Waters Xevo TQD Triple Quadrupole Mass Spectrometer or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 50 L/hr

5. Data Acquisition and Processing

  • Acquire data in MRM mode. The specific transitions and MS parameters for 4-MPD and the internal standard are provided in the quantitative data table below.

  • Process the data using the instrument's software. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. A weighted (1/x) linear regression is typically used.

Protocol 2: Analysis of 4-MPD in Human Blood (Serum/Plasma)

For blood matrices, a more rigorous sample preparation is required to remove proteins and phospholipids (B1166683) that can interfere with the analysis and contaminate the LC-MS system. Protein precipitation is a common and effective method.

1. Materials and Reagents

  • Same as Protocol 1, with the addition of drug-free human serum or plasma.

2. Standard and Internal Standard Preparation

  • Prepare stock and working solutions as described in Protocol 1.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of serum/plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • The same instrumental conditions as described in Protocol 1 can be used.

Quantitative Data

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of 4-MPD.

Table 1: MRM Transitions and Mass Spectrometer Parameters for 4-MPD [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
4-MPD 206.2132.1 (Quantifier)0.0253015
71.1 (Qualifier)0.0253025
MDPV-d8 (IS) 282.2135.1 (Quantifier)0.0253520
128.1 (Qualifier)0.0253525

Table 2: Method Validation Parameters for 4-MPD in Urine [1]

ParameterResult
Retention Time (RT) 6.85 min
Linearity Range 1 - 100 ng/mL (r² > 0.99)
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) ≤ 6.5%
Inter-day Precision (%RSD) ≤ 8.2%
Accuracy (% Bias) -7.8% to 6.2%
Recovery Not specified (Dilute and Shoot)
Matrix Effect Not specified

Visualizations

experimental_workflow_urine cluster_prep Sample Preparation (Urine) cluster_analysis LC-MS/MS Analysis urine_sample 50 µL Urine Sample add_is Add 450 µL IS Solution urine_sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer lc_ms Inject into LC-MS/MS transfer->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq quant Quantification data_acq->quant

Workflow for 4-MPD analysis in urine.

experimental_workflow_blood cluster_prep_blood Sample Preparation (Blood/Serum/Plasma) cluster_analysis_blood LC-MS/MS Analysis blood_sample 100 µL Blood/Serum/Plasma add_is_blood Add IS blood_sample->add_is_blood ppt Add Acetonitrile (Protein Precipitation) add_is_blood->ppt vortex_blood Vortex ppt->vortex_blood centrifuge_blood Centrifuge vortex_blood->centrifuge_blood transfer_supernatant Transfer Supernatant centrifuge_blood->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc_ms_blood Inject into LC-MS/MS reconstitute->lc_ms_blood data_acq_blood Data Acquisition (MRM) lc_ms_blood->data_acq_blood quant_blood Quantification data_acq_blood->quant_blood

Workflow for 4-MPD analysis in blood.

logical_relationship cluster_method LC-MS/MS Method cluster_ms_process MS/MS Process lc Liquid Chromatography (Separation) msms Tandem Mass Spectrometry (Detection & Quantification) lc->msms Eluent Transfer ionization Ionization (ESI+) msms->ionization precursor Precursor Ion Selection (Q1) ionization->precursor fragmentation Fragmentation (CID) (Q2) precursor->fragmentation product Product Ion Selection (Q3) fragmentation->product detector Detection product->detector

Logical relationship of LC-MS/MS.

References

Application Notes and Protocols for 4-MPD Analytical Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD) is a synthetic stimulant of the cathinone (B1664624) class, structurally related to pentedrone.[1][2] As a novel psychoactive substance (NPS), the availability of well-characterized analytical reference materials and standardized protocols is crucial for forensic laboratories, clinical toxicology, and research institutions to unambiguously identify and quantify this compound.[3][4] These application notes provide detailed information on the properties of 4-MPD analytical reference standards and validated protocols for its analysis using various instrumental techniques.

4-MPD Analytical Reference Material Specifications

Certified Reference Materials (CRMs) for 4-MPD are available from various suppliers and are essential for accurate calibration and method validation.[5][6][7] It is recommended to use CRMs manufactured and tested under ISO/IEC 17025 and ISO 17034 international standards to ensure the quality and reliability of analytical results.[5][6]

Table 1: General Specifications for 4-MPD Analytical Reference Material

ParameterSpecificationSource
Chemical Name 2-(methylamino)-1-(p-tolyl)pentan-1-one, monohydrochloride[5]
Synonyms 4-methyl-α-methylamino-Valerophenone, 4-MPD[5]
Form Typically supplied as a hydrochloride salt[3][5]
Appearance White or off-white powder/crystalline solid[3][8]
Molecular Formula C₁₃H₁₉NO • HCl[5]
Formula Weight 241.8 g/mol [5]
Purity ≥98%[5]
Storage -20°C[5]
Stability ≥ 5 years at -20°C[5]

Quantitative Data from Toxicological Case Reports

The following table summarizes quantitative data from a fatal intoxication case involving 4-MPD, providing context for concentrations observed in biological matrices.[9][10]

Table 2: 4-MPD Concentrations in Biological Samples from a Fatal Intoxication Case

Biological MatrixConcentration (ng/mL)
Peripheral Blood1285
Cardiac Blood1128
Urine>10,000
Bile1187
Vitreous Humor (Left)734
Vitreous Humor (Right)875

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate analysis and involves isolating 4-MPD from the sample matrix.[11][12]

3.1.1. Solid Samples (Powders, Tablets)

  • Homogenize the sample by grinding to a fine powder.[13]

  • Accurately weigh a portion of the powdered sample.

  • Dissolve the sample in an appropriate solvent such as methanol (B129727) or acetonitrile (B52724) to a known concentration (e.g., 1 mg/mL).[13]

  • Vortex the mixture to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble excipients.

  • Transfer the supernatant to a clean vial for analysis.

3.1.2. Biological Samples (Blood, Urine)

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed for biological matrices.[14]

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., 4-MPD-d3) to the sample.

  • LLE Protocol:

    • Adjust the pH of the sample with a suitable buffer.

    • Add an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex thoroughly to facilitate the extraction of 4-MPD into the organic layer.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification and quantification of 4-MPD.[13][15][16]

Table 3: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (or equivalent); 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (e.g., 10:1) or Splitless
Oven Temperature Program Initial temperature 80°C (hold 1 min), ramp at 20°C/min to 320°C (hold 3 min)
MSD Transfer Line 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with high-resolution mass spectrometry (HRMS), is a highly sensitive and selective method for the analysis of 4-MPD and its metabolites.[9][17][18][19]

Table 4: LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatograph Agilent 1290 Infinity II LC System or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Column C18 column (e.g., Phenomenex Luna C18, 100 x 2.00 mm, 3 µm)
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) in water
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Flow Rate 0.5 mL/min
Gradient Isocratic with 95% B
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), positive mode
MS/MS Transitions To be determined by direct infusion of a 4-MPD standard.

Method Validation for LC-MS/MS: A full method validation should be performed and should include an assessment of accuracy, precision, specificity, limit of quantification, linearity, recovery, and matrix effects.[20][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 4-MPD.[15][22]

Table 5: ¹H NMR Spectroscopy Parameters

ParameterSetting
Spectrometer 400 MHz NMR spectrometer
Sample Preparation ~17 mg/mL in D₂O with a reference standard (e.g., TSP)
Pulse Angle 90°
Delay between Pulses 45 seconds
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the 4-MPD molecule.[23]

Table 6: Key FTIR Absorption Bands for Synthetic Cathinones

Wavenumber (cm⁻¹)Assignment
1700–1674Carbonyl (C=O) stretching
1605–1580Aromatic ring (C=C) stretching
2700–2400Amine salt

In Vitro Metabolism

Studies using human liver microsomes (HLM) have identified several phase I and phase II metabolites of 4-MPD.[17][18][24]

Metabolic Pathways:

  • Phase I: Reduction of the β-keto group, N-demethylation, and hydroxylation of the tolyl group followed by oxidation to a carboxylic acid.[17]

  • Phase II: Glucuronidation of hydroxylated metabolites.[17]

Visualizations

analytical_workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Seized Material or Biological Sample Homogenize Homogenization/ Grinding Sample->Homogenize Extract Extraction (LLE/SPE) Homogenize->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate Screening Screening (e.g., FTIR) Concentrate->Screening Separation Separation (GC/LC) Screening->Separation Detection Detection (MS/NMR) Separation->Detection Identify Identification Detection->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report

Caption: General analytical workflow for the identification and quantification of 4-MPD.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging Dopamine_Synapse Dopamine Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Receptor Dopamine Receptor Dopamine_Synapse->Receptor Binding Signaling Postsynaptic Signaling Receptor->Signaling Activation MPD 4-MPD MPD->DAT Blocks

References

Application Notes and Protocols: In Vivo Microdialysis for Studying the Effects of 4-Methylpentedrone (4-MPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has gained popularity as a recreational drug.[1][2][3] Structurally similar to other stimulants like amphetamine and mephedrone, 4-MPD is presumed to exert its effects by altering monoaminergic neurotransmission.[2] In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[4][5][6][7][8] This allows for the real-time assessment of a drug's impact on neurochemistry, providing crucial insights into its mechanism of action and potential for abuse.

These application notes provide a detailed protocol for utilizing in vivo microdialysis to investigate the effects of 4-MPD on dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) levels in the rat brain. The primary brain region of interest for the reinforcing effects of stimulants is the nucleus accumbens (NAc), a key component of the brain's reward circuitry.

Putative Signaling Pathway of 4-MPD

Synthetic cathinones generally act as monoamine transporter inhibitors and/or releasing agents. It is hypothesized that 4-MPD, like other stimulants, blocks the dopamine transporter (DAT) and the serotonin transporter (SERT).[9][10] This inhibition of reuptake leads to an accumulation of dopamine and serotonin in the synaptic cleft, thereby enhancing dopaminergic and serotonergic signaling.

putative_4MPD_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP DA_Vesicle DA Vesicle DA_Synapse Dopamine (DA) DA_Vesicle->DA_Synapse Release 5HT_Vesicle 5-HT Vesicle 5HT_Synapse Serotonin (5-HT) 5HT_Vesicle->5HT_Synapse Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) DA DA DOPA->DA DA->DA_Vesicle 5-HT 5-HT 5-HTP->5-HT 5-HT->5HT_Vesicle DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor 5HT_Synapse->SERT Reuptake 5HT_Receptor Serotonin Receptors 5HT_Synapse->5HT_Receptor 4MPD 4-MPD 4MPD->DAT Blocks 4MPD->SERT Blocks Postsynaptic_Effect Postsynaptic Signaling DA_Receptor->Postsynaptic_Effect 5HT_Receptor->Postsynaptic_Effect

Caption: Putative mechanism of 4-MPD on dopamine and serotonin synapses.

Experimental Protocols

I. Animals
  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300 g at the time of surgery.

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to surgery.

II. Stereotaxic Surgery and Microdialysis Probe Implantation
  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Stereotaxic Placement: Secure the animal in a stereotaxic frame.

  • Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Craniotomy: Drill a small burr hole in the skull above the target brain region, the nucleus accumbens shell (NAc shell). The coordinates from bregma should be approximately: Anteroposterior (AP): +1.7 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -7.8 mm from the skull surface.

  • Guide Cannula Implantation: Slowly lower a guide cannula (e.g., CMA 12) to the desired DV coordinate.

  • Securing the Cannula: Secure the guide cannula to the skull using dental cement and jeweler's screws.

  • Post-operative Care: Administer post-operative analgesics and allow the animal to recover for 5-7 days.

III. In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the NAc shell.

  • Perfusion Solution (aCSF): Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump. A typical aCSF composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2, buffered to pH 7.4 with phosphate (B84403) buffer.

  • Equilibration: Allow the system to equilibrate for at least 2 hours before collecting baseline samples.

  • Baseline Sample Collection: Collect 3-4 baseline dialysate samples at 20-minute intervals.

  • Drug Administration: Administer 4-MPD (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or saline vehicle.

  • Post-injection Sample Collection: Continue collecting dialysate samples at 20-minute intervals for at least 3 hours post-injection.

  • Sample Handling: Immediately after collection, add a small volume of antioxidant (e.g., perchloric acid) to each sample to prevent neurotransmitter degradation. Store samples at -80°C until analysis.

IV. Neurochemical Analysis
  • Analytical Method: Analyze the dialysate samples for dopamine, serotonin, and their metabolites (DOPAC, HVA, and 5-HIAA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[5]

  • Chromatographic Separation: Use a C18 reverse-phase column to separate the monoamines.

  • Electrochemical Detection: Quantify the analytes using an electrochemical detector set at an appropriate oxidizing potential (e.g., +0.65 V).

  • Quantification: Calculate the concentration of each analyte by comparing the peak areas to those of external standards. Data are typically expressed as a percentage of the average baseline concentration.

Experimental Workflow

experimental_workflow Animal_Acclimation Animal Acclimation (1 week) Stereotaxic_Surgery Stereotaxic Surgery (Guide Cannula Implantation) Animal_Acclimation->Stereotaxic_Surgery Recovery Post-operative Recovery (5-7 days) Stereotaxic_Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration System Equilibration (2 hours) Probe_Insertion->Equilibration Baseline_Collection Baseline Sample Collection (3-4 samples, 20 min intervals) Equilibration->Baseline_Collection Drug_Administration 4-MPD or Vehicle Administration Baseline_Collection->Drug_Administration Post_Drug_Collection Post-injection Sample Collection (≥ 3 hours, 20 min intervals) Drug_Administration->Post_Drug_Collection Sample_Analysis HPLC-ECD Analysis Post_Drug_Collection->Sample_Analysis Data_Analysis Data Analysis and Interpretation Sample_Analysis->Data_Analysis

Caption: The experimental workflow for in vivo microdialysis studies of 4-MPD.

Data Presentation

The following tables present hypothetical data illustrating the expected effects of 4-MPD on extracellular dopamine and serotonin levels in the nucleus accumbens. Data are presented as the mean ± SEM percentage change from baseline.

Table 1: Effect of 4-MPD on Extracellular Dopamine Levels (% of Baseline)
Time (min)Vehicle1 mg/kg 4-MPD3 mg/kg 4-MPD10 mg/kg 4-MPD
-40 102 ± 898 ± 7103 ± 999 ± 6
-20 99 ± 6101 ± 598 ± 7102 ± 8
0 (Drug) 98 ± 7100 ± 6101 ± 5100 ± 7
20 105 ± 9150 ± 15250 ± 25450 ± 40
40 103 ± 8180 ± 20350 ± 30600 ± 55
60 101 ± 7160 ± 18320 ± 28550 ± 50
80 99 ± 6140 ± 15280 ± 25480 ± 45
100 97 ± 5120 ± 12220 ± 20350 ± 35
120 98 ± 6110 ± 10180 ± 18280 ± 30
180 100 ± 7105 ± 8130 ± 15180 ± 20
Table 2: Effect of 4-MPD on Extracellular Serotonin Levels (% of Baseline)
Time (min)Vehicle1 mg/kg 4-MPD3 mg/kg 4-MPD10 mg/kg 4-MPD
-40 99 ± 7102 ± 897 ± 6101 ± 7
-20 101 ± 699 ± 5102 ± 798 ± 6
0 (Drug) 100 ± 5100 ± 6100 ± 5100 ± 8
20 103 ± 8120 ± 10180 ± 15250 ± 22
40 101 ± 7140 ± 12220 ± 20350 ± 30
60 99 ± 6130 ± 11200 ± 18320 ± 28
80 98 ± 5115 ± 9170 ± 15280 ± 25
100 100 ± 6110 ± 8150 ± 13230 ± 20
120 101 ± 7105 ± 7130 ± 12190 ± 18
180 99 ± 6102 ± 5115 ± 10140 ± 15

Conclusion

This document provides a comprehensive guide for utilizing in vivo microdialysis to elucidate the neurochemical effects of 4-MPD. By following these protocols, researchers can obtain valuable data on how this novel psychoactive substance alters dopamine and serotonin dynamics in the brain. This information is critical for understanding its mechanism of action, abuse potential, and for the development of potential therapeutic interventions for stimulant use disorders.

References

Application Note: Electrochemical Detection of 4-Methoxyphencyclidine (4-MPD) using Screen-Printed Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

4-Methoxyphencyclidine (4-MPD) is a lesser-known psychoactive substance and an analog of phencyclidine (PCP). The development of rapid, sensitive, and portable analytical methods for the detection of such emerging drugs is of significant interest to researchers, forensic scientists, and drug development professionals. This application note outlines a proposed electrochemical method for the detection of 4-MPD utilizing screen-printed electrodes (SPEs). Electrochemical techniques offer several advantages, including portability, low cost, high sensitivity, and rapid analysis times, making them well-suited for on-site screening and laboratory-based research.

This document provides a hypothetical protocol for the voltammetric determination of 4-MPD. The proposed method is based on the electrochemical oxidation of the 4-MPD molecule at the surface of a modified SPE. While direct experimental data for 4-MPD is not yet established, the principles are drawn from the known electrochemical behavior of structurally similar compounds containing tertiary amine and methoxy-substituted aromatic functional groups.

Principle of Detection

The proposed detection mechanism is based on the electrochemical oxidation of the 4-MPD molecule. The tertiary amine and the methoxy (B1213986) group on the aromatic ring are expected to be electroactive. Upon application of a positive potential, these functional groups can undergo oxidation, generating an electrical current that is proportional to the concentration of 4-MPD in the sample. The general oxidation reactions are depicted below. The tertiary amine can be oxidized to a radical cation, and the methoxy group can also participate in the electrochemical reaction, potentially leading to a more complex oxidation profile.

G cluster_electrode SPE Surface Analyte 4-MPD Oxidized_Analyte Oxidized 4-MPD Electron e- Potentiostat Potentiostat Electron->Potentiostat Measures Signal Current Signal Potentiostat->Signal

Quantitative Data

The following table summarizes the hypothetical performance characteristics of the proposed method for 4-MPD detection. These values are based on typical performance observed for the electrochemical detection of other illicit drugs with similar molecular structures using modified screen-printed electrodes and are intended to serve as a benchmark for method development and validation.

ParameterHypothetical Value
Linear Range 1 µM - 100 µM
Limit of Detection (LOD) 0.5 µM
Limit of Quantification (LOQ) 1.5 µM
Sensitivity 0.1 µA/µM
Response Time < 5 minutes
Precision (RSD) < 5%

Experimental Protocols

This section provides a detailed, albeit hypothetical, protocol for the electrochemical detection of 4-MPD using screen-printed electrodes.

Materials and Reagents
  • Screen-Printed Carbon Electrodes (SPCEs) modified with gold nanoparticles (AuNP) or graphene.

  • 4-Methoxyphencyclidine (4-MPD) standard solution (1 mM in methanol).

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.4.

  • Methanol (analytical grade).

  • Deionized water.

  • Potentiostat.

Experimental Workflow

The overall workflow for the detection of 4-MPD is outlined in the diagram below.

G Start Start Electrode_Prep Electrode Preparation (AuNP/Graphene Modification) Start->Electrode_Prep Sample_Prep Sample Preparation (Dilution in PBS) Electrode_Prep->Sample_Prep Measurement Electrochemical Measurement (DPV/SWV) Sample_Prep->Measurement Data_Analysis Data Analysis (Peak Current vs. Concentration) Measurement->Data_Analysis End End Data_Analysis->End

Electrode Preparation (Modification of SPEs)

To enhance the sensitivity and selectivity of the detection, the surface of the screen-printed carbon electrodes should be modified. Two potential modification strategies are proposed:

  • Gold Nanoparticle (AuNP) Modification: AuNPs can be electrodeposited onto the working electrode surface to increase the surface area and facilitate electron transfer.

  • Graphene Modification: A graphene-based ink can be used for the working electrode, or a graphene dispersion can be drop-casted onto the carbon surface to improve conductivity and catalytic activity.

Standard and Sample Preparation
  • Standard Solutions: Prepare a series of 4-MPD standard solutions with concentrations ranging from 1 µM to 100 µM by diluting the 1 mM stock solution with 0.1 M PBS (pH 7.4).

  • Sample Solutions: For real samples, an appropriate extraction and clean-up procedure may be necessary. The final extract should be dissolved in 0.1 M PBS (pH 7.4).

Electrochemical Measurements

Electrochemical measurements can be performed using either Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) for enhanced sensitivity compared to cyclic voltammetry.

  • Instrument: A portable or benchtop potentiostat.

  • Technique: Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV).

  • Procedure:

    • Place a 50 µL drop of the standard or sample solution onto the active area of the modified SPE, ensuring all three electrodes are covered.

    • Connect the SPE to the potentiostat.

    • Perform the voltammetric scan over a potential range of +0.2 V to +1.2 V (vs. Ag/AgCl pseudo-reference).

    • Record the resulting voltammogram. The oxidation peak current will be proportional to the 4-MPD concentration.

Data Analysis
  • Construct a calibration curve by plotting the peak oxidation current against the concentration of the 4-MPD standards.

  • Determine the concentration of 4-MPD in the unknown samples by interpolating their peak currents from the calibration curve.

Interference Studies

For the development of a robust analytical method, it is crucial to investigate the potential interference from other structurally related compounds, common cutting agents, and excipients that may be present in real samples. The selectivity of the modified SPE should be evaluated by analyzing the electrochemical response in the presence of these potential interferents.

Conclusion

This application note provides a foundational, though hypothetical, framework for the development of an electrochemical method for the detection of 4-MPD using modified screen-printed electrodes. The proposed approach, based on the electrochemical oxidation of the target analyte, offers the potential for rapid, sensitive, and on-site analysis. Further research is required to validate this methodology, optimize experimental parameters, and characterize the performance with real-world samples. The provided protocols and data should serve as a valuable starting point for researchers and scientists in the field of analytical chemistry and drug detection.

Application Notes and Protocols for the Stability Testing of 4-Methylpentedrone (4-MPD)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD) is a synthetic stimulant of the cathinone (B1664624) class. As with any chemical compound used for research, reference standards, or forensic analysis, establishing its stability profile is critical. Stability testing ensures the identity, purity, and concentration of the substance over time and under various environmental conditions. This document provides detailed protocols for conducting forced degradation and long-term stability studies of 4-MPD, based on established principles from the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Application Notes

2.1 Chemical Properties and Potential Degradation Pathways

4-MPD, or 1-(4-methylphenyl)-2-(methylamino)pentan-1-one, possesses a β-keto-phenethylamine backbone. This structure is susceptible to several degradation pathways:

  • Oxidation: The tertiary carbon alpha to the ketone and amine groups can be susceptible to oxidation.

  • Hydrolysis: While generally stable, extreme pH conditions could potentially affect the molecule.

  • Thermal Degradation: Synthetic cathinones can be thermally labile, potentially leading to the formation of degradation products like enamines through the loss of hydrogen.[6][7]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

The primary goal of stability testing is to identify these degradation pathways and determine the conditions under which 4-MPD remains stable.

2.2 Recommended Analytical Techniques

A stability-indicating analytical method is crucial for separating the intact parent drug from any degradation products.

  • Primary Method (Quantification): High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD) is recommended. It is a robust technique for quantifying the parent compound and detecting the appearance of degradation products (as new peaks in the chromatogram).

  • Confirmatory Method (Identification): To identify the structure of unknown degradation products, mass spectrometry techniques are essential. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can provide molecular weight and fragmentation data.[8][9][10] Note that thermal degradation can occur during GC-MS analysis, which must be considered when interpreting results.[6][7][11]

Experimental Protocols

3.1 Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and validate the stability-indicating power of the analytical methods.[2][12] This is typically performed on a single batch of 4-MPD.

3.1.1 Materials and Equipment

  • This compound (4-MPD) reference standard

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Calibrated oven, photostability chamber, and temperature/humidity-controlled chambers

  • HPLC-UV/DAD system

  • Volumetric flasks and pipettes

3.1.2 General Sample Preparation

  • Prepare a stock solution of 4-MPD in methanol or acetonitrile at a concentration of 1 mg/mL.

  • For each condition, transfer a specified volume of the stock solution into a suitable container (e.g., glass vial).

  • Prepare a control sample by diluting the stock solution with the analysis mobile phase to the target concentration (e.g., 100 µg/mL) and analyze it immediately (Time 0).

3.1.3 Stress Conditions

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M HCl to the 4-MPD solution.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute with mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to the 4-MPD solution.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute with mobile phase to the target concentration for analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% H₂O₂ to the 4-MPD solution.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase to the target concentration for analysis.

  • Thermal Degradation:

    • Solution: Keep the methanolic stock solution at 60°C for 48 hours.

    • Solid: Place 4-MPD powder in an oven at 105°C for 48 hours. After exposure, dissolve the powder in methanol to the stock concentration.

    • Cool samples and dilute with mobile phase to the target concentration for analysis.

  • Photostability:

    • Expose both the solid 4-MPD powder and the methanolic stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare samples for analysis by diluting to the target concentration.

3.2 Long-Term Stability Protocol

This protocol determines the re-test period or shelf life for 4-MPD under defined storage conditions.[4][13]

3.2.1 Methodology

  • Prepare multiple, sealed aliquots of 4-MPD as a solid powder and in a solvent (acetonitrile is often preferred over methanol for better stability of cathinones).[14][15][16]

  • Store these aliquots under the following ICH recommended conditions:[5][17]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs at accelerated conditions)

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 4°C ± 2°C

    • Frozen: -20°C ± 5°C

  • Define testing time points. For a 24-month study, typical points are 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, time points are typically 0, 3, and 6 months.[4]

  • At each time point, retrieve one aliquot from each storage condition.

  • Analyze the samples for appearance, purity (assay), and degradation products using the validated stability-indicating HPLC method.

Data Presentation

The following tables present hypothetical data for illustrative purposes.

Table 1: Summary of Forced Degradation Studies for 4-MPD

Stress ConditionTime (hours)% Assay of 4-MPDNumber of Degradants Detected% Total Degradation
Control (T=0)099.800.2
0.1 M HCl, 60°C2495.224.8
0.1 M NaOH, 60°C2491.538.5
3% H₂O₂, RT2488.7411.3
Thermal (Solid), 105°C4898.111.9
Photolytic (Solid)-96.523.5

Table 2: Long-Term Stability Data for 4-MPD (Solid State)

Storage ConditionTime (Months)% AssayAppearance
25°C / 60% RH099.8White Powder
699.5White Powder
1299.1White Powder
40°C / 75% RH099.8White Powder
398.2Off-white Powder
696.8Off-white Powder
4°C099.8White Powder
1299.7White Powder
-20°C099.8White Powder
1299.8White Powder

Visualizations

5.1 Forced Degradation Workflow

Forced_Degradation_Workflow Forced Degradation Workflow for 4-MPD cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of 4-MPD control Prepare & Analyze Time 0 Control prep->control acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (Solid & Solution) prep->therm photo Photolytic (ICH Q1B) prep->photo neutralize Neutralize/Dilute Stressed Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize analyze Analyze via Stability- Indicating HPLC Method neutralize->analyze report Report % Assay & Degradation Profile analyze->report

Caption: Workflow for forced degradation (stress testing) of 4-MPD.

5.2 Long-Term Stability Testing Workflow

Long_Term_Stability_Workflow Long-Term Stability Testing Workflow for 4-MPD cluster_setup Study Setup cluster_storage Storage Conditions (ICH) cluster_pull Analysis at Time Points (e.g., 0, 3, 6, 12... months) aliquot Prepare Aliquots of 4-MPD (Solid & Solution) t0 Analyze Time 0 Samples aliquot->t0 longterm Long-Term 25°C / 60% RH aliquot->longterm accelerated Accelerated 40°C / 75% RH aliquot->accelerated fridge Refrigerated 4°C aliquot->fridge freezer Frozen -20°C aliquot->freezer pull Pull Samples from Each Condition longterm->pull accelerated->pull fridge->pull freezer->pull analyze Analyze for Assay, Degradants, Appearance pull->analyze evaluate Evaluate Data & Determine Shelf-Life analyze->evaluate

Caption: Workflow for long-term and accelerated stability testing of 4-MPD.

References

Spectroscopic Characterization of 4-Methylpentedrone (4-MPD): An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the spectroscopic characterization of 4-Methylpentedrone (4-MPD), a synthetic cathinone (B1664624). The information compiled herein is intended to guide researchers in the identification and analysis of this compound using standard spectroscopic techniques.

Introduction

This compound (4-MPD) is a synthetic stimulant of the cathinone class.[1][2] As a designer drug, its emergence and distribution necessitate robust analytical methods for its unambiguous identification in forensic and research settings.[3][4] This document outlines the key spectroscopic data and corresponding experimental protocols for the characterization of 4-MPD using Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-MPD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 4-MPD. The chemical shifts are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-MPD

¹H NMR ¹³C NMR
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
Aromatic-H7.85 (d, J=8.2 Hz, 2H)C=O200.1
Aromatic-H7.30 (d, J=8.0 Hz, 2H)Aromatic C144.9
CH5.15 (m, 1H)Aromatic C-H129.8
N-CH₃2.70 (s, 3H)Aromatic C-H128.9
Aromatic-CH₃2.42 (s, 3H)Aromatic C128.7
CH₂1.95 (m, 2H)CH65.5
CH₂1.45 (m, 2H)N-CH₃31.5
CH₃0.90 (t, J=7.4 Hz, 3H)Aromatic-CH₃21.7
CH₂18.9
CH₂13.8
CH₃13.8

Data compiled from multiple sources. Chemical shifts may vary slightly depending on the solvent and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying substances in a mixture. The mass spectrum of 4-MPD shows a characteristic fragmentation pattern.

Table 2: Key GC-MS Fragmentation Data for 4-MPD

m/z Proposed Fragment Relative Abundance
205[M]⁺ (Molecular Ion)Low
119[C₈H₇O]⁺High
91[C₇H₇]⁺Moderate
86[C₅H₁₂N]⁺High
58[C₃H₈N]⁺High

Fragmentation patterns can be influenced by the ionization energy and the specific instrument used.[5][6][7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10][11]

Table 3: Characteristic FTIR Absorption Bands for 4-MPD

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400N-H StretchSecondary Amine
~3050C-H StretchAromatic
~2960C-H StretchAliphatic (CH₃)
~2870C-H StretchAliphatic (CH₂)
~1680C=O StretchKetone
~1610C=C StretchAromatic Ring
~1450C-H BendAliphatic
~820C-H Bendp-Substituted Aromatic

Peak positions and intensities can vary depending on the sample preparation method.[12][13][14]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • 4-MPD sample

  • Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 4-MPD sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

      • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Acquire a one-dimensional carbon spectrum with proton decoupling.

      • Typical parameters: spectral width of 220-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[15][16][17][18]

    • Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate 4-MPD from any impurities and obtain its mass spectrum for identification.

Materials:

  • 4-MPD sample

  • Methanol or acetonitrile (B52724) (HPLC grade)

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., HP-5MS, DB-5MS, or equivalent)

Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the 4-MPD sample in methanol.

    • Perform serial dilutions to obtain a working solution of approximately 1-10 µg/mL.

  • Instrument Setup:

    • GC Parameters:

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15-20 °C/min to 280 °C, and hold for 5-10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

      • Injection Volume: 1 µL (split or splitless mode).

    • MS Parameters:

      • Ion Source Temperature: 230 °C

      • Electron Energy: 70 eV

      • Mass Range: m/z 40-550

  • Data Acquisition:

    • Inject the prepared sample into the GC-MS system.

    • Acquire data in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to 4-MPD in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the identified peak.

    • Compare the obtained mass spectrum with a reference library or interpret the fragmentation pattern.[19][20]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 4-MPD.

Materials:

  • 4-MPD sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Potassium bromide (KBr) (for pellet method)

  • Mortar and pestle, hydraulic press (for pellet method)

Protocol (ATR Method):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 4-MPD sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.[21][22][23][24]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a suspected 4-MPD sample.

Spectroscopic_Workflow_for_4MPD start Suspected 4-MPD Sample presumptive Presumptive Testing (e.g., Colorimetric Tests) start->presumptive Initial Screening nmr NMR Analysis (Structural Elucidation) start->nmr For Pure Sample ftir FTIR Analysis (Functional Group ID) presumptive->ftir If positive gcms GC-MS Analysis (Separation & Fragmentation) presumptive->gcms If positive data_proc Data Processing & Interpretation ftir->data_proc gcms->data_proc nmr->data_proc confirmation Confirmation of 4-MPD Structure data_proc->confirmation end Final Report confirmation->end

Caption: Analytical workflow for the spectroscopic characterization of 4-MPD.

Conclusion

The combination of NMR, GC-MS, and FTIR spectroscopy provides a robust and reliable framework for the unequivocal identification and characterization of this compound. The data and protocols presented in this application note serve as a valuable resource for researchers and forensic scientists involved in the analysis of novel psychoactive substances. Adherence to these standardized methods will ensure accurate and reproducible results, contributing to the broader understanding and monitoring of emerging synthetic drugs.

References

Application Notes and Protocols for the Validated Quantification of 4-Methylpentedrone (4-MPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS). Like other compounds in this class, 4-MPD is a psychomotor stimulant that is believed to exert its primary pharmacological effects by interacting with monoamine transporters in the brain. Specifically, synthetic cathinones are known to inhibit the reuptake of dopamine (B1211576), norepinephrine, and serotonin, leading to increased extracellular concentrations of these neurotransmitters.[1][2] The abuse potential and adverse health effects associated with 4-MPD and other synthetic cathinones necessitate the development of robust and validated analytical methods for their quantification in biological matrices.

These application notes provide a comprehensive overview of the methodologies for the quantification of 4-MPD in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). While specific validated methods for 4-MPD are not abundant in the literature, the protocols presented here are based on established methods for structurally similar synthetic cathinones and provide a strong foundation for the development and validation of a specific 4-MPD assay.

Pharmacological Signaling Pathway of 4-MPD

Synthetic cathinones, including 4-MPD, primarily act as monoamine transporter inhibitors.[1] Their stimulant effects are largely attributed to their interaction with the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.[3][4] By blocking DAT, 4-MPD increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.[1][3] This mechanism is central to the rewarding and reinforcing effects of many stimulant drugs.[5]

Dopamine_Signaling_Pathway Figure 1: Proposed Signaling Pathway of 4-MPD at the Dopamine Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) MPD 4-MPD MPD->DAT Inhibition Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Postsynaptic_Signal Postsynaptic Signal (Increased Stimulation) Dopamine_Receptor->Postsynaptic_Signal Activation

Caption: Proposed Signaling Pathway of 4-MPD at the Dopamine Synapse.

Experimental Workflow for 4-MPD Quantification

The quantification of 4-MPD in biological matrices such as blood, urine, or plasma typically involves sample preparation to isolate the analyte from the complex matrix, followed by instrumental analysis. The general workflow is outlined below.

Experimental_Workflow Figure 2: General Experimental Workflow for 4-MPD Quantification Sample_Collection 1. Biological Sample Collection (Whole Blood, Urine, Plasma) IS_Addition 2. Internal Standard Spiking Sample_Collection->IS_Addition Extraction 3. Sample Extraction (SPE, LLE, or Protein Precipitation) IS_Addition->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation Instrumental_Analysis 5. Instrumental Analysis (LC-MS/MS or GC-MS) Evaporation->Instrumental_Analysis Data_Analysis 6. Data Analysis & Quantification Instrumental_Analysis->Data_Analysis

Caption: General Experimental Workflow for 4-MPD Quantification.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of synthetic cathinones using LC-MS/MS and GC-MS. While these values are not specific to 4-MPD, they provide a benchmark for the development and validation of a quantitative method.

Table 1: Representative LC-MS/MS Method Parameters and Validation Data for Synthetic Cathinone Quantification in Whole Blood

ParameterTypical Value/RangeReference
Linearity Range 1 - 1000 ng/mL[6]
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL[6]
Intra-day Precision (%RSD) < 15%[6]
Inter-day Precision (%RSD) < 15%[6]
Accuracy (%Bias) ± 15%[6]
Recovery 87.4 - 109.6%[7]
Matrix Effect 88 - 117% (IS-normalized)[7]

Table 2: Representative GC-MS Method Parameters and Validation Data for Synthetic Cathinone Quantification in Urine

ParameterTypical Value/RangeReference
Linearity Range 20 - 1500 ng/mL[8]
Lower Limit of Quantification (LOQ) 20 ng/mL[8]
Intra-day Precision (%RSD) 1.0 - 12.1%[9]
Inter-day Precision (%RSD) 0.1 - 10.4%[9]
Accuracy (%Bias) ± 20%[9]
Recovery 65 - 98%[10]

Experimental Protocols

Protocol 1: Quantification of 4-MPD in Whole Blood by LC-MS/MS

This protocol is adapted from established methods for the analysis of synthetic cathinones in whole blood.[6][7][11] Note: This method requires validation for 4-MPD.

1. Materials and Reagents

  • 4-MPD reference standard

  • 4-MPD-d3 (or other suitable deuterated internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Deionized water

  • Drug-free whole blood

2. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample (calibrator, quality control, or unknown).

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of 4-MPD-d3 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[7]

  • Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate 4-MPD from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 - 0.5 mL/min.[12]

  • Injection Volume: 5 - 10 µL.[12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions (one for quantification, one for qualification) should be optimized for 4-MPD and its internal standard.

4. Method Validation The method should be validated according to established guidelines, assessing linearity, LLOQ, precision, accuracy, recovery, matrix effect, and stability (bench-top, freeze-thaw, and long-term).[13]

Protocol 2: Quantification of 4-MPD in Urine by GC-MS

This protocol is based on general methods for the analysis of synthetic cathinones in urine.[8][9] Derivatization is often necessary for GC-MS analysis of cathinones to improve their thermal stability and chromatographic properties.[8] Note: This method requires validation for 4-MPD.

1. Materials and Reagents

  • 4-MPD reference standard

  • 4-MPD-d3 (or other suitable deuterated internal standard)

  • Ethyl acetate (B1210297) (GC grade)

  • Sodium hydroxide (B78521) (NaOH)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (derivatizing agent)

  • Drug-free urine

2. Sample Preparation (Liquid-Liquid Extraction)

  • To a 15 mL glass tube, add 1 mL of urine sample.

  • Add 10 µL of the internal standard working solution.

  • Add 100 µL of 1 N NaOH to basify the sample.

  • Add 5 mL of ethyl acetate, cap the tube, and vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

3. Derivatization

  • To the dried extract, add 50 µL of MSTFA with 1% TMCS.[8]

  • Cap the tube and heat at 70°C for 30 minutes.

  • Cool to room temperature and transfer to a GC-MS autosampler vial.

4. GC-MS Instrumental Parameters

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C (optimization may be needed to minimize thermal degradation).[10]

  • Oven Temperature Program: A suitable temperature program to separate the derivatized 4-MPD (e.g., start at 100°C, ramp to 280°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM, monitoring at least two characteristic ions for the derivatized 4-MPD and its internal standard.

5. Method Validation The method should be validated for linearity, LLOQ, precision, accuracy, recovery, and stability.

Conclusion

The protocols and data presented provide a comprehensive guide for the development of validated methods for the quantification of 4-MPD in biological matrices. While specific methods for 4-MPD are not widely published, the principles of LC-MS/MS and GC-MS analysis for synthetic cathinones are well-established. Researchers should use the provided information as a starting point and conduct thorough method development and validation to ensure the accuracy and reliability of their results. The use of deuterated internal standards is highly recommended to compensate for matrix effects and improve quantitative accuracy.[12]

References

Application Notes and Protocols for the Electrochemical Detection of 4-Methylpentedrone (4-MPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and implementation of electrochemical methods for the detection of 4-Methylpentedrone (4-MPD), a synthetic cathinone (B1664624). The protocols are based on established voltammetric techniques and electrode systems successfully applied to the analysis of structurally similar new psychoactive substances (NPS).

Introduction

This compound (4-MPD) is a synthetic stimulant of the cathinone class. The rapid emergence of NPS like 4-MPD necessitates the development of fast, sensitive, and portable analytical methods for on-site screening and laboratory analysis. Electrochemical sensors offer a promising alternative to traditional chromatographic techniques, providing rapid analysis, high sensitivity, and cost-effective instrumentation.

This document outlines the protocols for the voltammetric determination of 4-MPD using screen-printed electrodes (SPEs), which are well-suited for the analysis of forensic samples and biological fluids due to their disposability and small sample volume requirements.

Data Presentation: Performance of Electrochemical Sensors for Related Cathinones

While specific quantitative data for the electrochemical detection of 4-MPD is not widely published, the analytical performance of sensors for structurally similar cathinones, such as mephedrone (B570743) (4-MMC) and its metabolites, provides a strong benchmark for expected performance. The following table summarizes the quantitative data from various studies on related compounds.

AnalyteElectrodeTechniqueLinear RangeLimit of Detection (LOD)Reference
Mephedrone (MEP)Graphene Screen-Printed Electrode (SPE-GP)Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV)2.6 to 112 µmol L⁻¹0.3 µmol L⁻¹[1]
Nor-mephedrone (4-MC)Graphite Screen-Printed Electrode (SPE)Differential Pulse Voltammetry (DPV)10–250 µg mL⁻¹ (in PBS, pH 7.0)3.97 µg mL⁻¹[2][3]
Nor-mephedrone (4-MC)Graphite Screen-Printed Electrode (SPE)Differential Pulse Voltammetry (DPV)10–300 µg mL⁻¹ (in spiked urine)6.34 µg mL⁻¹[2][3]
4-methylephedrine (4-MMC-R)Graphite Screen-Printed Electrode (SPE)Differential Pulse Voltammetry (DPV)5–300 µg mL⁻¹ (in PBS, pH 3.0)3.64 µg mL⁻¹[2][3]
4-methylephedrine (4-MMC-R)Graphite Screen-Printed Electrode (SPE)Differential Pulse Voltammetry (DPV)5–300 µg mL⁻¹ (in spiked urine)3.87 µg mL⁻¹[2][3]
MephedroneSilver Nanoparticles Modified Carbon Paste ElectrodeSquare Wave Voltammetry (SWV)1.841–80.000 ng L⁻¹ (in buffer)Not explicitly stated for buffer[4]
MephedroneSilver Nanoparticles Modified Carbon Paste ElectrodeSquare Wave Voltammetry (SWV)0.978 to 40.00 ng L⁻¹ (in spiked urine)0.0757 ng L⁻¹[4]

Experimental Protocols

The following protocols provide a detailed methodology for the electrochemical detection of 4-MPD. These are generalized protocols based on best practices for similar analytes and should be optimized for specific applications.

Apparatus and Reagents
  • Potentiostat/Galvanostat: Capable of performing Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and/or Square Wave Voltammetry (SWV).

  • Screen-Printed Electrodes (SPEs): Carbon-based SPEs are recommended as a starting point.

  • Standard Solution of 4-MPD: 1 mg/mL stock solution in methanol (B129727) or a suitable solvent.

  • Supporting Electrolyte: Britton-Robinson (BR) buffer (0.1 mol L⁻¹) or Phosphate (B84403) Buffer Solution (PBS, 0.1 mol L⁻¹). The pH should be optimized, with a suggested starting range of pH 4.0 to 10.0.

  • Reagents for Buffer Preparation: Acetic acid, boric acid, phosphoric acid, sodium hydroxide, sodium phosphate monobasic, and sodium phosphate dibasic.

  • Deionized Water: For solution preparation.

  • Glassware and Micropipettes.

Preparation of Solutions
  • Supporting Electrolyte (0.1 M Britton-Robinson Buffer): Prepare a stock solution containing 0.1 M acetic acid, 0.1 M boric acid, and 0.1 M phosphoric acid. Adjust the pH to the desired value (e.g., 7.0) with 0.5 M sodium hydroxide.

  • 4-MPD Working Solutions: Prepare a series of working solutions of 4-MPD by diluting the stock solution with the supporting electrolyte to achieve concentrations within the expected linear range.

Electrochemical Measurement Procedure
  • Electrode Connection: Connect the screen-printed electrode to the potentiostat.

  • Sample Application: Pipette a small volume (typically 50-100 µL) of the 4-MPD working solution onto the active area of the SPE, ensuring all three electrodes are covered.

  • Cyclic Voltammetry (CV) Analysis (for initial characterization):

    • Scan Potential Range: e.g., +0.2 V to +1.5 V.

    • Scan Rate: e.g., 50 mV/s.

    • Record the voltammogram to observe the oxidation peaks of 4-MPD.

  • Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) Analysis (for quantification):

    • DPV Parameters (example):

      • Initial Potential: e.g., +0.4 V

      • Final Potential: e.g., +1.4 V

      • Pulse Amplitude: e.g., 50 mV

      • Pulse Width: e.g., 50 ms

      • Scan Rate: e.g., 20 mV/s

    • SWV Parameters (example):

      • Initial Potential: e.g., +0.4 V

      • Final Potential: e.g., +1.4 V

      • Frequency: e.g., 25 Hz

      • Amplitude: e.g., 25 mV

      • Step Potential: e.g., 4 mV

  • Data Analysis:

    • Construct a calibration curve by plotting the peak current against the concentration of 4-MPD.

    • Determine the limit of detection (LOD) and limit of quantification (LOQ) using the standard deviation of the blank and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Protocol for Analysis in Spiked Urine Samples
  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove solid particles.

    • Dilute the supernatant with the supporting electrolyte (e.g., 1:10 dilution) to minimize matrix effects.

  • Spiking: Add known concentrations of 4-MPD standard solution to the diluted urine samples.

  • Electrochemical Analysis: Perform DPV or SWV analysis as described in section 3.3.

  • Quantification: Use the standard addition method or a matrix-matched calibration curve for accurate quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical detection of 4-MPD.

G cluster_prep Sample and Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_solution Prepare 4-MPD Standard and Supporting Electrolyte add_sample Apply Sample to Electrode Surface prep_solution->add_sample prep_sample Pre-treat Real Sample (e.g., Urine Dilution) prep_sample->add_sample electrode Place Screen-Printed Electrode in Cell electrode->add_sample run_voltammetry Perform Voltammetric Scan (CV, DPV, or SWV) add_sample->run_voltammetry record_data Record Voltammogram (Current vs. Potential) run_voltammetry->record_data analyze_peaks Measure Peak Current record_data->analyze_peaks calibration Construct Calibration Curve analyze_peaks->calibration quantify Quantify 4-MPD Concentration calibration->quantify

General workflow for electrochemical detection.
Signaling Pathway (Electrochemical Oxidation)

The electrochemical detection of cathinones typically involves the oxidation of the molecule at the electrode surface. The following diagram illustrates a simplified conceptual pathway.

G cluster_solution Solution Phase cluster_interface Electrode-Solution Interface cluster_electrode Electrode Process cluster_signal Signal Generation MPD_sol 4-MPD in Solution MPD_ads 4-MPD Adsorbed on Electrode Surface MPD_sol->MPD_ads Diffusion & Adsorption Oxidation Electrochemical Oxidation (Electron Transfer) MPD_ads->Oxidation Applied Potential Current Measured Current (Analytical Signal) Oxidation->Current

Conceptual pathway of electrochemical detection.

References

Troubleshooting & Optimization

Technical Support Center: Improving Selectivity in 4-Methylpentedrone (4-MPD) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 4-Methylpentedrone (4-MPD). The focus is on enhancing selectivity in analytical methods to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity crucial in 4-MPD analysis?

High selectivity is critical to distinguish 4-MPD from structurally similar compounds, isomers, and endogenous matrix components. Lack of selectivity can lead to false positives, inaccurate quantification, and misinterpretation of results. For instance, 4-methyl-α-ethylaminopentiophenone (4-MEAP) has been incorrectly sold as 4-MPD, highlighting the need for methods that can differentiate between such analogs.[1]

Q2: What are the primary analytical challenges affecting the selectivity of 4-MPD detection?

The main challenges include:

  • Interference from structural analogs and isomers: Many synthetic cathinones share a common chemical scaffold, leading to similar chromatographic behavior and mass spectra.

  • Matrix effects: Biological samples like urine, plasma, and oral fluid contain numerous endogenous compounds that can co-elute with 4-MPD and cause ion suppression or enhancement in mass spectrometry-based methods.[2]

  • Thermal degradation: 4-MPD can be susceptible to degradation in the hot injector port of a gas chromatograph, complicating analysis.[3]

  • Chirality: 4-MPD is a chiral molecule, and its enantiomers may exhibit different pharmacological effects. Standard chromatographic methods may not separate these enantiomers, requiring specialized chiral columns.[4]

Q3: Which analytical techniques are most suitable for the selective detection of 4-MPD?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques due to their high sensitivity and selectivity.[5] LC-MS/MS is often preferred for biological samples as it can minimize thermal degradation and often requires less sample preparation.[3] High-resolution mass spectrometry (HRMS) can further enhance selectivity by providing more accurate mass measurements.

Q4: How can derivatization improve the selectivity of 4-MPD detection by GC-MS?

Derivatization chemically modifies 4-MPD to improve its volatility and thermal stability, and to produce characteristic mass fragments that can enhance selectivity.[6][7] Acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) are effective for derivatizing synthetic cathinones, leading to better chromatographic peak shapes and more distinctive mass spectra.[8][9]

Q5: What is the importance of choosing the right internal standard for 4-MPD quantification?

A suitable internal standard (IS) is crucial for accurate quantification, especially in LC-MS/MS, as it helps to compensate for matrix effects and variations in sample preparation and instrument response.[10] An ideal IS is a stable isotope-labeled version of the analyte (e.g., 4-MPD-d3), as it has nearly identical chemical and physical properties to the unlabeled analyte.[10]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution or Co-elution with Interfering Peaks
Possible CauseSuggested Solution
Inadequate chromatographic conditions Optimize the mobile phase composition, gradient profile (for LC), or temperature program (for GC).
Inappropriate column selection Use a column with a different stationary phase chemistry to alter selectivity. For enantiomeric separation, a chiral column is necessary.[4]
Sample overload Reduce the injection volume or dilute the sample.
Matrix interference Improve the sample cleanup procedure using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible CauseSuggested Solution
Inefficient ionization Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), as APCI can be less susceptible to matrix effects for some compounds.
Matrix-induced signal suppression Enhance sample cleanup to remove interfering matrix components.[2] Use a stable isotope-labeled internal standard to normalize the signal.[10]
Thermal degradation in GC injector Lower the injector temperature.[3] Use a deactivated inlet liner.[8]
Poor extraction recovery Optimize the pH and solvent composition during sample preparation (e.g., SPE or LLE).[3]
Incomplete derivatization (for GC-MS) Ensure the sample is dry before adding the derivatization reagent. Optimize the reaction time and temperature.[8]
Issue 3: Inaccurate or Non-reproducible Quantitative Results
Possible CauseSuggested Solution
Significant matrix effects Perform a thorough matrix effect evaluation using post-extraction spike experiments.[2] If significant effects are observed, improve sample cleanup or use a stable isotope-labeled internal standard.
Unstable internal standard Ensure the chosen internal standard is stable throughout the sample preparation and analysis process.
Calibration curve issues Prepare calibration standards in a matrix that closely matches the samples to be analyzed. Use a weighted linear regression model if appropriate.[11]
Carryover from previous injections Inject a blank solvent after high-concentration samples to check for carryover.[3] Optimize the wash steps in the autosampler.

Data Presentation

Table 1: Comparison of Derivatizing Agents for GC-MS Analysis of Synthetic Cathinones
Derivatizing AgentAbbreviationAdvantagesConsiderations
Pentafluoropropionic AnhydridePFPAGood volatility, produces stable derivatives with characteristic fragments.Moisture sensitive.
Heptafluorobutyric AnhydrideHFBAProduces derivatives with higher molecular weight, potentially moving them out of low-mass interference regions. Generates multiple fragments.[9]Can sometimes lead to excessive fragmentation.
Trifluoroacetic AnhydrideTFAAEffective and commonly used.Byproducts can be corrosive.
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAA strong silylating agent suitable for various functional groups.[12]Derivatives can be sensitive to moisture.[12]

Data synthesized from multiple sources for comparative purposes.[8][9][12]

Table 2: Validation Parameters for LC-MS/MS Detection of Cathinones in Oral Fluid
ParameterPentedrone
Linearity Range 2.5 - 500 ng/mL
Limit of Detection (LOD) 1 ng/mL
Limit of Quantitation (LOQ) 2.5 ng/mL
Accuracy (% of target) 85.3 - 108.4%
Precision (%RSD) 1.9 - 14%

Data from a validated method for the detection of 32 synthetic cathinones, including pentedrone, a structurally similar cathinone.[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 4-MPD from Urine

This protocol is a general guideline for the extraction of synthetic cathinones from a urine matrix.

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of a stable isotope-labeled internal standard (e.g., 4-MPD-d3). Add 1 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0) and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water through it.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol to remove interfering substances.

  • Analyte Elution: Elute the 4-MPD and internal standard from the cartridge with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2 v/v/v).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis or a derivatization solvent for GC-MS analysis.

Protocol 2: Derivatization of 4-MPD for GC-MS Analysis

This protocol describes a common derivatization procedure using heptafluorobutyric anhydride (HFBA).

  • Preparation: Ensure the dried extract from the SPE protocol is completely free of water.

  • Reaction: Add 50 µL of ethyl acetate (B1210297) and 50 µL of HFBA to the dried extract.

  • Incubation: Tightly cap the vial, vortex for 30 seconds, and incubate at 70°C for 30 minutes.[3]

  • Dry-down and Reconstitution: Cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Final Step: Reconstitute the derivatized residue in 50-100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.[3]

Visualizations

Troubleshooting_Workflow cluster_chrom Chromatography Optimization cluster_ms Mass Spectrometry Optimization cluster_prep Sample Preparation Optimization start Selectivity Issue Identified (e.g., Co-elution, Inaccurate Quantification) check_chromatography Review Chromatographic Separation start->check_chromatography check_ms Review Mass Spectrometer Data start->check_ms check_sample_prep Review Sample Preparation start->check_sample_prep opt_gradient Optimize Gradient/Temp Program check_chromatography->opt_gradient Poor Resolution? change_column Change Column Chemistry (e.g., to Chiral Column) check_chromatography->change_column Isomer Interference? opt_source Optimize Source Parameters check_ms->opt_source Low Signal? check_fragments Select More Selective Fragment Ions (MRM) check_ms->check_fragments High Background? improve_cleanup Enhance SPE/LLE Cleanup check_sample_prep->improve_cleanup Matrix Effects? check_is Verify Internal Standard (Use Stable Isotope-Labeled IS) check_sample_prep->check_is Quantification Issues? opt_deriv Optimize Derivatization (for GC-MS) check_sample_prep->opt_deriv GC Peak Tailing? end_node Problem Resolved opt_gradient->end_node change_column->end_node opt_source->end_node check_fragments->end_node improve_cleanup->end_node check_is->end_node opt_deriv->end_node

Caption: A logical workflow for troubleshooting selectivity issues in 4-MPD analysis.

Sample_Preparation_Workflow cluster_spe SPE Steps start Biological Sample (Urine, Plasma, Oral Fluid) pretreatment Sample Pre-treatment (Add IS, Buffer, Centrifuge) start->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution 4. Elution conditioning 1. Conditioning loading 2. Loading conditioning->loading washing 3. Washing loading->washing washing->elution drydown Evaporation (Dry-down) elution->drydown reconstitution Reconstitution drydown->reconstitution analysis Analysis (LC-MS/MS or GC-MS) reconstitution->analysis

Caption: A typical workflow for sample preparation of 4-MPD from biological matrices.

Method_Selection_Logic cluster_goals cluster_methods start Analytical Goal quant Quantitative Analysis in Biological Matrix start->quant chiral Enantiomeric Separation start->chiral qual Qualitative ID in Seized Material start->qual lcmsms LC-MS/MS with Stable Isotope-Labeled IS quant->lcmsms High Sensitivity & Specificity Needed gcms GC-MS with Derivatization quant->gcms Alternative to LC-MS/MS chiral_hplc Chiral HPLC-UV/MS chiral->chiral_hplc Stereoisomers Must Be Resolved qual->gcms High Throughput Screening

Caption: Logical relationships guiding the selection of an analytical method for 4-MPD.

References

Technical Support Center: 4-MPD Degradation Pathways and By-Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-Methylpentedrone (4-MPD). The information is presented in a question-and-answer format to directly address potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic degradation pathways of 4-MPD?

A1: In vitro studies using human liver microsomes have identified several Phase I and Phase II metabolic pathways for 4-MPD. The primary routes of metabolism include:

  • β-keto group reduction: The ketone functional group is reduced to a secondary alcohol.

  • N-dealkylation: The methyl group attached to the nitrogen atom is removed.

  • Hydroxylation: A hydroxyl group is added to the tolyl methyl group.

  • Oxidation of the aromatic methyl group: The methyl group on the phenyl ring is oxidized to a carboxylic acid.

  • Glucuronidation: A glucuronic acid moiety is attached to hydroxylated metabolites, forming a Phase II conjugate.[1][2]

Q2: What are the known metabolites of 4-MPD?

A2: Five primary metabolites have been identified in in-vitro studies. A mono-hydroxylated metabolite is typically the most abundant species detected.[1] The identified metabolites are summarized in the table below.

Q3: Is 4-MPD susceptible to thermal degradation during analysis?

A3: Yes, synthetic cathinones, including 4-MPD, are known to be thermally labile, particularly during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][3][4][5][6] High temperatures in the GC inlet can cause in-situ degradation.

Q4: What are the typical by-products of thermal degradation of synthetic cathinones?

A4: The most common thermal degradation pathway for synthetic cathinones is an oxidative process resulting in the loss of two hydrogen atoms (a 2 Da mass shift).[1][3][5][6] This can lead to the formation of an enamine or imine species. For pyrrolidine-containing cathinones, the formation of a 2,3-enamine is characteristic.[1][3]

Q5: How does pH affect the stability of 4-MPD in solution?

A5: While specific studies on 4-MPD are limited, research on other synthetic cathinones indicates that they are more stable in acidic conditions (pH 4) and degrade more rapidly in neutral to basic solutions.[7] Acidification of samples can be a crucial step in preserving the integrity of cathinone (B1664624) analytes.[8]

Troubleshooting Guides

GC-MS Analysis

Issue: Poor peak shape (tailing or fronting) for 4-MPD.

  • Possible Cause 1: Active sites in the GC system.

    • Solution: Tailing peaks can result from interactions with active sites in the liner, column, or injection port. Ensure you are using a deactivated liner and a high-quality, inert GC column. If peak tailing persists, consider trimming the first few centimeters of the column.

  • Possible Cause 2: Improper column installation.

    • Solution: Ensure the column is installed at the correct depth in the injector and detector according to the manufacturer's instructions. An improper cut of the column can also lead to poor peak shape.

  • Possible Cause 3: Sample overload.

    • Solution: Fronting peaks can be a sign of injecting too much sample. Try diluting the sample or increasing the split ratio.

  • Possible Cause 4: Inappropriate injection temperature.

    • Solution: While a lower injection temperature can minimize thermal degradation, a temperature that is too low can cause slow vaporization and lead to peak broadening or fronting. Optimize the injection temperature to ensure efficient and rapid sample vaporization without inducing significant degradation.

Issue: Presence of unexpected peaks, including "ghost peaks" or peaks with a mass shift of -2 Da.

  • Possible Cause 1: Thermal degradation in the injector.

    • Solution: This is a common issue with synthetic cathinones.[1][3][4][5][6] To minimize thermal degradation, lower the injector temperature and reduce the sample residence time in the inlet by using a higher split ratio or a faster oven ramp rate.

  • Possible Cause 2: Carryover from previous injections ("ghost peaks").

    • Solution: Implement a thorough wash sequence for the autosampler syringe between injections. Clean the injection port liner and septum regularly. A blank run after a high-concentration sample can confirm carryover.

  • Possible Cause 3: Contaminated carrier gas or gas lines.

    • Solution: Ensure high-purity carrier gas is used and that gas traps are functioning correctly to remove oxygen and moisture.

LC-MS Analysis

Issue: Poor sensitivity or inconsistent quantification of 4-MPD.

  • Possible Cause 1: Matrix effects.

    • Solution: Biological matrices can suppress or enhance the ionization of 4-MPD. Use a stable isotope-labeled internal standard to compensate for matrix effects. Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.

  • Possible Cause 2: In-source fragmentation.

    • Solution: High source temperatures or voltages can cause fragmentation of the parent molecule within the ion source. Optimize the source parameters (e.g., cone voltage, capillary voltage, source temperature) to maximize the signal of the precursor ion.

  • Possible Cause 3: Adsorption to vials or tubing.

    • Solution: Use low-adsorption vials and tubing to minimize the loss of the analyte.

Issue: Analyte degradation in the autosampler.

  • Possible Cause: Unstable samples at room temperature.

    • Solution: Keep the autosampler at a low temperature (e.g., 4 °C) to minimize degradation of 4-MPD in prepared samples waiting for injection. Prepare samples in an acidic solution if possible to improve stability.[7][8]

Data Presentation

Table 1: Identified In Vitro Metabolites of 4-MPD

Metabolite IDBiotransformation PathwayPhase
M1β-keto reductionI
M24'-methyl hydroxylationI
M3N-demethylationI
M4Carboxylation (from M2)I
M5Glucuronidation (of M2)II

Data sourced from Gavrilović et al. (2022).[1]

Experimental Protocols

Protocol 1: In Vitro Metabolism of 4-MPD using Human Liver Microsomes (HLM)

  • Objective: To identify the phase I and phase II metabolites of 4-MPD.

  • Materials: 4-MPD, pooled human liver microsomes (HLM), NADPH regenerating system, UDPGA, phosphate (B84403) buffer, acetonitrile.

  • Procedure:

    • Prepare an incubation mixture containing 4-MPD, HLM, and phosphate buffer.

    • To investigate Phase I metabolism, add the NADPH regenerating system.

    • To investigate Phase II metabolism, add the NADPH regenerating system and UDPGA.

    • Incubate the mixture at 37 °C for a specified time (e.g., up to 3 hours).

    • Terminate the reaction by adding a quenching solvent like cold acetonitrile.

    • Centrifuge the mixture to precipitate proteins.

    • Analyze the supernatant using LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry).

  • Reference: This protocol is adapted from the methodology described in the study by Gavrilović et al. (2022).[1]

Protocol 2: Forced Degradation Study (General Approach)

  • Objective: To investigate the degradation of 4-MPD under various stress conditions.

  • Materials: 4-MPD, hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), hydrogen peroxide (H₂O₂), high-purity water, methanol (B129727) or acetonitrile.

  • Procedure:

    • Acid Hydrolysis: Dissolve 4-MPD in an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: Dissolve 4-MPD in a basic solution (e.g., 0.1 M NaOH) and keep at room temperature or heat gently for a defined period.

    • Oxidative Degradation: Dissolve 4-MPD in a solution of an oxidizing agent (e.g., 3-30% H₂O₂) and keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of 4-MPD to dry heat (e.g., 80-100 °C) for a defined period.

    • Photodegradation: Expose a solution of 4-MPD to a light source (e.g., UV lamp or natural sunlight) for a defined period.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a stability-indicating analytical method (e.g., LC-MS) to separate and identify the parent drug and any degradation products.

Mandatory Visualizations

4-MPD Metabolic Degradation Pathway 4-MPD 4-MPD M1 β-keto reduced 4-MPD 4-MPD->M1 β-keto reduction M2 4'-hydroxy-4-MPD 4-MPD->M2 4'-methyl hydroxylation M3 N-demethyl-4-MPD 4-MPD->M3 N-demethylation M4 4'-carboxy-4-MPD M2->M4 Oxidation M5 4'-hydroxy-4-MPD-glucuronide M2->M5 Glucuronidation

Caption: Proposed in vitro metabolic degradation pathway of 4-MPD.

GC_MS_Troubleshooting_Workflow Start GC-MS Analysis Issue Degradation Unexpected Peaks (-2 Da mass shift) Start->Degradation PeakShape Poor Peak Shape (Tailing/Fronting) Start->PeakShape GhostPeaks Ghost Peaks Start->GhostPeaks LowerTemp Lower Injector Temperature & Reduce Residence Time Degradation->LowerTemp Yes CheckLiner Check/Replace Liner & Trim Column PeakShape->CheckLiner Tailing CheckInstallation Verify Column Installation & Sample Concentration PeakShape->CheckInstallation Fronting CleanSystem Clean Injector & Run Blanks GhostPeaks->CleanSystem Yes End Problem Resolved LowerTemp->End CheckLiner->End CheckInstallation->End CleanSystem->End

Caption: Troubleshooting workflow for common GC-MS issues with 4-MPD.

References

Technical Support Center: 4-Methylpentedrone (4-MPD) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-Methylpentedrone (4-MPD).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of 4-MPD?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as 4-MPD, by co-eluting compounds from the sample matrix (e.g., blood, urine, plasma).[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.[1][2] Endogenous components like phospholipids, salts, and metabolites are common causes of matrix effects in biological samples.[1]

Q2: How can I assess whether my 4-MPD analysis is affected by matrix effects?

A2: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: A standard solution of 4-MPD is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any significant deviation (dip or peak) in the stable baseline signal indicates the retention time at which ion suppression or enhancement occurs.[1]

  • Post-Extraction Spike: The peak area of a 4-MPD standard spiked into a pre-extracted blank matrix is compared to the peak area of the same standard in a neat solvent. The matrix effect can be quantified using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[3]

Q3: What is the best approach to minimize matrix effects in 4-MPD quantification?

A3: A multi-faceted approach is most effective, combining:

  • Efficient Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[1]

  • Optimized Chromatographic Separation: Modifying chromatographic conditions can help separate 4-MPD from co-eluting matrix components.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable tool for compensating for matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[1]

Q4: Can I use a different ionization technique to reduce matrix effects?

A4: Yes. While Electrospray Ionization (ESI) is commonly used, it is often more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[2] Switching to APCI can sometimes mitigate ion suppression issues. Additionally, switching the polarity of the ESI source (from positive to negative ion mode) can be beneficial, as fewer matrix components may ionize in the negative mode.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of 4-MPD that may be related to matrix effects.

Issue Possible Cause(s) Recommended Solution(s)
Poor or No Signal Intensity Inadequate sample concentration. Inefficient ionization. Significant ion suppression.Ensure the sample is appropriately concentrated. Experiment with different ionization techniques (e.g., ESI, APCI).[4] Perform a post-column infusion experiment to identify regions of severe ion suppression and adjust chromatography accordingly.
Inaccurate Mass Values Incorrect mass calibration. Instrument drift or contamination.Perform regular mass calibration with appropriate standards. Adhere to the manufacturer's maintenance schedule.[4]
High Signal in Blank/Solvent Injection (Carryover) Contamination from a previous, concentrated sample. Contaminated solvent or glassware.Implement a robust needle wash protocol between injections. Ensure all solvents and glassware are clean.[4]
Poor Reproducibility of Results (High %RSD) Variable ion suppression across different samples. Inconsistent sample preparation.Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[1] Ensure the sample preparation protocol is followed precisely for all samples.
Peak Tailing or Splitting Column contamination or degradation. Injection of a solvent stronger than the mobile phase. Secondary interactions with the stationary phase.Flush the column or replace it if necessary. Ensure the injection solvent is compatible with the mobile phase.[5] Adjust mobile phase pH or composition to improve peak shape.

Quantitative Data on Matrix Effects for Synthetic Cathinones

While specific quantitative data for this compound is limited in the literature, the following tables summarize matrix effect data for other synthetic cathinones in various biological matrices. This data can serve as a valuable reference for what to expect during method development for 4-MPD.

Table 1: Matrix Effect of Synthetic Cathinones in Human Urine

Data extracted from a study comparing high-resolution (Orbitrap) and low-resolution (QqQ) mass spectrometry.[6]

AnalyteConcentrationMatrix Effect (%) - OrbitrapMatrix Effect (%) - QqQ
Mephedrone1 ng/mL-18-25
Mephedrone40 ng/mL-15-12
Methylone1 ng/mL-20-28
Methylone40 ng/mL-14-11
α-PVP1 ng/mL+21-14
α-PVP40 ng/mL-9-5
4-MEC1 ng/mL+12-18
4-MEC40 ng/mL-11-9

Table 2: Matrix Effect of Synthetic Cathinones in Postmortem Blood

Data from a validation study of 30 synthetic cathinones. The study concluded that no significant matrix effect was observed.[7]

ParameterResult
Matrix Effect Range -5.1% to +13.3%
Coefficient of Variation (CV%) 11.4% to 17.5% (n=10)

Table 3: Validation Parameters for Synthetic Cathinones in Blood and Urine

Data from a validation study of 22 synthetic cathinones.[8]

ParameterUrineBlood
Extraction Efficiency 84-104%81-93%
Limit of Quantification (LOQ) 0.25-5 ng/mL0.25-5 ng/mL
Precision and Bias Within acceptable thresholdsWithin acceptable thresholds
Matrix Effect Within acceptable thresholdsWithin acceptable thresholds

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol outlines the procedure to identify chromatographic regions where ion suppression or enhancement occurs.

  • Prepare a 4-MPD Infusion Solution: Create a solution of 4-MPD in a suitable solvent (e.g., 50:50 methanol (B129727):water) at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • Set up the Infusion: Use a syringe pump to deliver the infusion solution at a low flow rate (e.g., 10 µL/min) into the LC flow via a T-fitting placed between the analytical column and the ESI source.

  • Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for 4-MPD is observed.

  • Inject Blank Matrix: Inject an extracted blank matrix sample (a sample prepared using the same procedure as the study samples but without the analyte).

  • Analyze the Chromatogram: Monitor the 4-MPD signal. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.

Protocol 2: Solid-Phase Extraction (SPE) for Synthetic Cathinones in Urine

This is a general protocol that can be adapted for 4-MPD analysis in urine and should be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard. Adjust the pH to approximately 6 with a phosphate (B84403) buffer.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water or an appropriate buffer.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with deionized water.

    • Wash with a weak organic solvent (e.g., methanol) or a mild acidic solution to remove polar interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen or vacuum.

  • Elution: Elute the 4-MPD with a suitable solvent mixture, such as an ammoniated organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Matrix_Effects start Inaccurate or Irreproducible 4-MPD Quantification assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effects Detected? assess_me->me_present no_me Review Other Method Parameters (e.g., Calibration, Instrument Performance) me_present->no_me No optimize_sp Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) me_present->optimize_sp Yes optimize_lc Optimize Chromatography (e.g., Gradient, Column Chemistry) optimize_sp->optimize_lc use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is revalidate Re-evaluate Matrix Effects and Validate Method use_sil_is->revalidate revalidate->me_present end Accurate & Reproducible Quantification Achieved revalidate->end  Matrix Effects Mitigated

Caption: A flowchart for troubleshooting matrix effects in 4-MPD quantification.

Caption: General experimental workflow for 4-MPD analysis.

References

Optimizing storage conditions for 4-MPD samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimal storage conditions for 4-Methylpentedrone (4-MPD) samples. Given the limited direct stability data for 4-MPD, the following recommendations are largely based on studies of structurally similar synthetic cathinones, such as mephedrone (B570743) (4-MMC).

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for short-term and long-term storage of 4-MPD?

A1: For optimal stability, 4-MPD samples should be stored under frozen conditions, particularly for long-term preservation.[1][2][3] While refrigeration at 2-8°C may be suitable for very short-term storage, freezing at -20°C or lower is strongly recommended to minimize degradation.[1][2][4][5] Room temperature storage is generally not advised as it can lead to significant sample degradation in a short period.[1][4]

Q2: How does the storage solvent or matrix affect the stability of 4-MPD?

A2: The choice of solvent or the biological matrix can significantly impact the stability of cathinones. Studies on mephedrone have shown that it is more stable in acetonitrile (B52724) (ACN) than in methanol (B129727) (MeOH).[4] In methanol, significant degradation can occur even at refrigerated temperatures.[1][4] In biological matrices like blood and urine, stability is influenced by temperature and pH. For instance, cathinones are generally more stable in acidic urine and less stable in alkaline conditions.[2][3]

Q3: What are the potential degradation products of 4-MPD?

A3: While specific degradation pathways for 4-MPD are not extensively documented, studies on the related compound 4-MMC indicate that degradation can occur through oxidation and other reactions.[6] Potential degradation products for 4-MMC in alkaline solutions include 1-(4-methylphenyl)-1,2-propanedione (MPPD), 4-methylbenzoic acid (MBA), N,4-dimethylbenzamide (DMBA), and N-acetyl-4-MMC.[6] Researchers should be aware of the potential for similar degradation patterns with 4-MPD.

Q4: How can I assess the purity and stability of my 4-MPD samples?

A4: Several analytical techniques can be employed to determine the purity and monitor the stability of 4-MPD samples over time. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used methods.[4][7] Quantitative Nuclear Magnetic Resonance (qNMR) is another powerful technique for purity assessment that does not require a reference standard of the analyte itself.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of sample concentration over time Improper storage temperature (e.g., room temperature or refrigeration for extended periods).Store samples in a freezer at -20°C or below for long-term stability.[1][2][4] For frequent use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Inconsistent analytical results Sample degradation due to solvent effects.If using methanol as a solvent, consider switching to acetonitrile, which has been shown to offer better stability for some cathinones.[4] Always use high-purity solvents.
Unexpected peaks in chromatograms Formation of degradation products.Analyze for potential degradation products. Adjust storage conditions to minimize degradation (e.g., lower temperature, protect from light, control pH). Consider re-purifying the sample if necessary.
Complete loss of detectable analyte Severe degradation due to prolonged storage at inappropriate conditions, especially at elevated temperatures or in alkaline pH.[2][3][6]Review and optimize the entire sample handling and storage workflow. For post-mortem samples, analysis should be conducted as quickly as possible.[1][4]

Experimental Protocols

Protocol: Assessing 4-MPD Stability in Solution
  • Sample Preparation: Prepare stock solutions of 4-MPD at a known concentration (e.g., 1 mg/mL) in both methanol and acetonitrile.

  • Aliquoting: Dispense the stock solutions into multiple small, sealed vials to create aliquots for each time point and storage condition.

  • Storage Conditions: Store the aliquots at three different temperatures: room temperature (~20-25°C), refrigerated (4°C), and frozen (-20°C).

  • Time Points: Designate specific time points for analysis (e.g., Day 0, Day 3, Day 7, Day 14, Day 30).

  • Analysis: At each time point, remove one aliquot from each storage condition and analyze its concentration using a validated HPLC or GC-MS method.

  • Data Evaluation: Compare the concentration at each time point to the initial concentration at Day 0 to determine the percentage of degradation.

Data Presentation

Table 1: Stability of Mephedrone (a 4-MPD analogue) in Solvents over 30 Days [4]

SolventStorage TemperatureAverage % Degradation
MethanolRoom Temperature87.6 ± 3.9%
MethanolRefrigerator (4°C)51.3 ± 5.6%
MethanolFreezer (-20°C)No significant loss
AcetonitrileRoom Temperature32.9 ± 9.7%
AcetonitrileRefrigerator (4°C)No significant loss
AcetonitrileFreezer (-20°C)No significant loss

Table 2: General Recommendations for Storage Conditions of Cathinone Analogs

Storage DurationRecommended TemperatureConsiderations
Short-term (< 72 hours)4°C (Refrigerated)Use of acetonitrile is preferable to methanol as a solvent.[4]
Long-term (> 72 hours)-20°C or lower (Frozen)Essential for preserving sample integrity, especially in biological matrices.[1][2]

Visualizations

experimental_workflow Experimental Workflow for 4-MPD Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare 4-MPD stock solutions (Methanol & Acetonitrile) aliquot Aliquot samples for each time point and condition prep->aliquot room_temp Room Temperature (~20-25°C) aliquot->room_temp Store aliquots refrigerator Refrigerator (4°C) aliquot->refrigerator Store aliquots freezer Freezer (-20°C) aliquot->freezer Store aliquots time_points Analyze at designated time points (Day 0, 3, 7, 14, 30) room_temp->time_points refrigerator->time_points freezer->time_points analytical_method HPLC or GC-MS Analysis time_points->analytical_method data_eval Evaluate % Degradation analytical_method->data_eval

Caption: Workflow for assessing the stability of 4-MPD samples.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Analytical Results cause1 Improper Storage Temperature issue->cause1 cause2 Solvent Effects issue->cause2 cause3 Degradation Product Interference issue->cause3 solution1 Store at -20°C or lower cause1->solution1 solution2 Use Acetonitrile instead of Methanol cause2->solution2 solution3 Analyze for degradation products and optimize conditions cause3->solution3

Caption: Troubleshooting inconsistent analytical results for 4-MPD.

References

Technical Support Center: Analysis of 4-Methylpentedrone (4-MPD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylpentedrone (4-MPD). The information provided addresses common challenges related to the thermal instability of 4-MPD during analytical testing, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary analytical challenge when working with this compound (4-MPD)?

A1: The primary analytical challenge is the thermal instability of 4-MPD, especially during GC-MS analysis. Like other synthetic cathinones, 4-MPD is susceptible to degradation at elevated temperatures, which can lead to inaccurate quantification and misidentification.[1][2]

Q2: What are the typical degradation products of 4-MPD observed during GC-MS analysis?

A2: While specific pyrolysis products for 4-MPD are not extensively documented, studies on structurally similar cathinones, such as pentedrone (B609907) and mephedrone, provide insights into potential degradation pathways. The most common degradation is an oxidative process resulting in the loss of two hydrogen atoms (a -2 Da mass shift).[1][2] For the closely related compound mephedrone, pyrolysis has been shown to produce a variety of products, including iso-mephedrone and 4-methylpropiophenone.[3] Therefore, analysts should be aware of the potential for similar degradation products with 4-MPD.

Q3: At what temperatures does 4-MPD start to degrade?

A3: Specific quantitative data on the degradation onset temperature for 4-MPD is limited. However, for synthetic cathinones in general, thermal degradation is a known issue at typical GC-MS injector temperatures. It is recommended to use the lowest possible injection temperature that still allows for efficient volatilization of the analyte to minimize degradation.[1][2]

Q4: Can I use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze 4-MPD?

A4: Yes, LC-MS is a suitable alternative for the analysis of 4-MPD and other thermally labile cathinones. Since LC-MS analysis is performed at or near ambient temperatures, it avoids the issue of thermal degradation that can occur in the heated GC inlet.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor peak shape or tailing for 4-MPD. Active sites in the GC inlet liner or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular maintenance and replacement of the liner and septum are also recommended.
Inconsistent quantitative results. Thermal degradation of 4-MPD in the GC inlet.Lower the injector temperature. A starting point of 250°C or lower is advisable. Also, consider using a pulsed splitless or solvent vent injection to minimize the time the analyte spends in the hot inlet.[1]
Presence of unexpected peaks in the chromatogram. These may be thermal degradation products of 4-MPD.Analyze the mass spectra of the unknown peaks. Look for a molecular ion that is 2 Da less than that of 4-MPD. Compare the retention times and mass spectra with those of known cathinone (B1664624) degradation products if available.
Difficulty in identifying 4-MPD due to co-eluting peaks. Co-elution of 4-MPD with its degradation products.Optimize the GC temperature program to improve the separation of 4-MPD from its degradation products. A slower temperature ramp may be beneficial. Alternatively, use a longer GC column or a column with a different stationary phase.

Experimental Protocols

Recommended GC-MS Parameters for Minimizing 4-MPD Degradation

To minimize the thermal degradation of 4-MPD during GC-MS analysis, the following parameters are recommended based on studies of similar cathinones.[1][2]

ParameterRecommendation
Injector Temperature Start at 250°C and lower if degradation is still observed.
Injection Mode Pulsed Splitless or Solvent Vent Injection.
Inlet Liner Deactivated, single-taper liner with glass wool.
GC Column Low-bleed, inert column (e.g., 5% phenyl-methylpolysiloxane).
Oven Program Start at a low initial temperature (e.g., 70-100°C) with a slow ramp rate (e.g., 10-15°C/min).
Carrier Gas Helium at a constant flow rate.

Quantitative Data on Thermal Degradation

Injector Temperature (°C)Expected Degradation of Cathinones
200Minimal
250Moderate
280Significant

Note: This table is a qualitative representation based on general knowledge of cathinone analysis and is intended for illustrative purposes.

Visualizations

Logical Workflow for 4-MPD Analysis

Workflow for Minimizing 4-MPD Thermal Degradation cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Review & Troubleshooting prep Prepare 4-MPD standard in a suitable solvent (e.g., methanol) inject Inject sample using optimized parameters (Low injector temp, Pulsed splitless) prep->inject Optimized Injection separate Chromatographic separation on a low-bleed, inert column inject->separate detect Mass spectrometric detection separate->detect review Review chromatogram for peak shape and unexpected peaks detect->review troubleshoot If degradation is suspected: - Lower injector temperature further - Check for active sites - Consider LC-MS as an alternative review->troubleshoot Degradation Suspected

Caption: Workflow to minimize 4-MPD thermal degradation.

Potential Thermal Degradation Pathway of 4-MPD

Postulated Thermal Degradation of 4-MPD in GC-MS cluster_main In GC Injector (High Temperature) mpd This compound (4-MPD) MW: 205.30 degradation_product Dehydrogenated Product (Loss of 2H) MW: 203.28 mpd->degradation_product Oxidative Degradation (-2 Da)

References

Technical Support Center: Synthesis of 4-Acyl-1-phenyl-3-methyl-pyrazolone-5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize isomerization and side product formation during the synthesis of 4-acyl-1-phenyl-3-methyl-pyrazolone-5.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of 4-acyl-1-phenyl-3-methyl-pyrazolone-5?

A1: A significant challenge is controlling the regioselectivity of the acylation reaction. The starting material, 1-phenyl-3-methyl-pyrazolone-5, exists in tautomeric forms, which can lead to acylation at the oxygen atom (O-acylation) to form an undesired isomer, instead of the desired acylation at the C4 position (C-acylation).

Q2: What are the key factors influencing the C- vs. O-acylation?

A2: The choice of catalyst, solvent, and reaction temperature are critical. The reaction conditions must be optimized to favor the formation of the thermodynamically more stable C-acylated product over the kinetically favored O-acylated product.

Q3: Which catalyst is recommended for selective C-acylation?

A3: Calcium hydroxide (B78521) has been shown to be an effective catalyst for promoting the direct C-acylation of 1-phenyl-3-methyl-pyrazolone-5.[1] It is believed to facilitate the Fries rearrangement of any initially formed O-acylated intermediate to the desired C-acylated product.[1]

Q4: Can other catalysts be used?

A4: While other catalysts like sodium ethoxide have been used in Claisen condensations to produce similar compounds, the yields can be low for certain derivatives.[1] Anhydrous zinc chloride has also been investigated for promoting the Fries rearrangement, but this can lead to the formation of colored by-products.[1]

Q5: What is the recommended solvent for this synthesis?

A5: Dioxane is a commonly used solvent for this reaction when catalyzed by calcium hydroxide.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired 4-acyl product - Incomplete reaction. - Formation of the O-acylated isomer. - Suboptimal catalyst activity.- Increase the reaction time or temperature (e.g., reflux). - Ensure the use of a suitable catalyst like calcium hydroxide to promote rearrangement to the C-acylated product.[1] - Confirm the quality and dryness of the catalyst and solvent.
Presence of a significant amount of O-acylated isomer - Reaction conditions favor the kinetic product. - Insufficient time or temperature for the Fries rearrangement to the C-acylated product.- Increase the reaction temperature to reflux conditions to facilitate the rearrangement of the O-acylated intermediate to the more stable C-acylated product. - Ensure a sufficient amount of calcium hydroxide catalyst is present.[1]
Formation of colored by-products - Use of harsh catalysts like anhydrous zinc chloride. - High reaction temperatures for extended periods leading to decomposition.- Switch to a milder catalyst system such as calcium hydroxide in dioxane.[1] - Monitor the reaction progress to avoid unnecessarily long heating times.
Difficulty in isolating the pure product - Presence of unreacted starting materials. - Contamination with the O-acylated isomer or other by-products.- After decomposing the calcium complex with dilute acid, ensure complete precipitation of the product. - Recrystallize the crude product from an appropriate solvent, such as ethanol (B145695) or an ethanol-water mixture, to purify the desired 4-acyl derivative.

Experimental Protocol: Synthesis of 4-Benzoyl-1-phenyl-3-methyl-pyrazolone-5

This protocol is adapted from a known procedure for the synthesis of 4-acyl-1-phenyl-3-methyl-pyrazolones.[1]

Materials:

  • 1-phenyl-3-methyl-pyrazolone-5

  • Dioxane (reagent grade)

  • Calcium hydroxide

  • Benzoyl chloride

  • Dilute hydrochloric acid (2 N)

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 15 g of 1-phenyl-3-methyl-pyrazolone-5 in 60-80 ml of dioxane with heating.

  • Add 12 g of calcium hydroxide to the solution to form a suspension.

  • Add 9.9 ml of benzoyl chloride dropwise to the stirred suspension over a period of 1 minute. An increase in temperature may be observed.

  • Heat the reaction mixture to reflux and maintain for 30 minutes. The mixture will become a thick paste.

  • After reflux, pour the hot reaction mixture into 200 ml of 2 N hydrochloric acid to decompose the calcium complex.

  • Cream-colored crystals of the crude product will precipitate.

  • Collect the crystals by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure 4-benzoyl-1-phenyl-3-methyl-pyrazolone-5.

Visualizing the Synthesis and Troubleshooting Logic

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve 1-phenyl-3-methyl-pyrazolone-5 in Dioxane add_catalyst Add Calcium Hydroxide start->add_catalyst add_reagent Add Benzoyl Chloride add_catalyst->add_reagent reflux Reflux for 30 min add_reagent->reflux quench Decompose with HCl reflux->quench filter Filter Product quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize

Caption: Workflow for the synthesis of 4-benzoyl-1-phenyl-3-methyl-pyrazolone-5.

Troubleshooting_Logic issue Low Yield or Impure Product cause1 Incomplete Reaction? issue->cause1 cause2 O-Isomer Formation? issue->cause2 cause3 By-product Formation? issue->cause3 solution1 Increase Reaction Time/Temp cause1->solution1 solution2 Ensure Adequate Catalyst Promote Rearrangement cause2->solution2 solution3 Use Milder Catalyst (Ca(OH)2) cause3->solution3

Caption: Troubleshooting logic for common issues in 4-acyl pyrazolone (B3327878) synthesis.

References

Technical Support Center: 4-Methylpentedrone (4-MPD) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylpentedrone (4-MPD). The focus is on addressing common issues of contamination and misidentification encountered during experimental analysis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My sample, purchased as this compound (4-MPD), is showing a molecular mass of 219 amu in the mass spectrum, but the expected mass is 205 amu. What could be the issue?

A1: This is a common issue of misidentification. It is highly likely that your sample is not 4-MPD but is instead 4-methyl-α-ethylaminopentiophenone (4-MEAP), a known cathinone (B1664624) analog often sold as 4-MPD.[1] 4-MEAP has a molecular weight of 219.33 g/mol , which corresponds to the observed mass.[2] 4-MPD has a molecular weight of 205.30 g/mol .[3][4] This mass difference of 14 amu is consistent with the substitution of a methylamino group in 4-MPD with an ethylamino group in 4-MEAP.

Q2: How can I definitively differentiate between 4-MPD and 4-MEAP using Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: Differentiation can be achieved by analyzing the fragmentation patterns in the mass spectra. While both compounds may have some similar fragments, they also produce unique, diagnostic ions. For 4-MEAP, characteristic fragments are observed at m/z 100, 119, and 91. The presence of a significant ion at m/z 100 is a strong indicator of 4-MEAP. For a definitive identification, it is recommended to compare the full mass spectrum of your sample with reference spectra for both 4-MPD and 4-MEAP.

Q3: Are there other potential contaminants I should be aware of in my 4-MPD sample?

A3: Besides the common misidentification with 4-MEAP, other potential impurities can arise from the synthesis process. The synthesis of 4-MPD typically starts from 4-methylpropiophenone. Impurities in this starting material, such as positional isomers (e.g., 2-methylpropiophenone or 3-methylpropiophenone), can lead to the formation of corresponding positional isomers of 4-MPD (i.e., 2-Methylpentedrone or 3-Methylpentedrone) as contaminants. Additionally, unreacted starting materials or byproducts from side reactions during the synthesis, such as from the bromination or amination steps, could be present.

Q4: What are the key differences I should look for in the Nuclear Magnetic Resonance (NMR) spectra of 4-MPD and 4-MEAP?

A4: The primary difference in the ¹H NMR spectra will be in the signals corresponding to the N-alkyl group. In 4-MPD, you would expect to see a signal for the N-methyl group, likely a singlet or a doublet depending on the solvent and protonation state, integrating to three protons. For 4-MEAP, you will observe signals for an N-ethyl group, typically a quartet and a triplet, integrating to two and three protons, respectively. The ¹³C NMR spectra will also show a corresponding difference in the chemical shifts of the carbons in the N-alkyl group.

Q5: My 4-MPD sample appears to be a mixture of isomers. How can I confirm this?

A5: The presence of isomers can often be detected by chromatographic methods like GC-MS, where you might observe multiple peaks with very similar mass spectra. High-resolution mass spectrometry can provide exact mass measurements to confirm that the different peaks correspond to isomeric compounds. NMR spectroscopy is also a powerful tool for identifying and quantifying isomers in a mixture, as different isomers will have distinct sets of chemical shifts.

Data Presentation

The following tables summarize the key analytical data for this compound (4-MPD) and its common misidentified analogue, 4-methyl-α-ethylaminopentiophenone (4-MEAP).

Table 1: Molecular and Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound (4-MPD)C₁₃H₁₉NO205.3086 (base peak), 58, 119, 91
4-methyl-α-ethylaminopentiophenone (4-MEAP)C₁₄H₂₁NO219.33100 (base peak), 119, 91

Table 2: ¹H NMR Chemical Shift Data (Predicted)

Proton AssignmentThis compound (4-MPD)4-methyl-α-ethylaminopentiophenone (4-MEAP)
Aromatic-CH~7.2-7.8 ppm (m, 4H)~7.2-7.8 ppm (m, 4H)
α-CH~4.5-5.0 ppm (m, 1H)~4.5-5.0 ppm (m, 1H)
N-CH₃ / N-CH₂~2.3-2.6 ppm (s, 3H)~2.5-2.9 ppm (q, 2H)
N-CH₂-CH₃-~1.0-1.3 ppm (t, 3H)
Propyl-CH₂~1.3-1.8 ppm (m, 2H)~1.3-1.8 ppm (m, 2H)
Propyl-CH₂~1.2-1.6 ppm (m, 2H)~1.2-1.6 ppm (m, 2H)
Propyl-CH₃~0.8-1.0 ppm (t, 3H)~0.8-1.0 ppm (t, 3H)
Aryl-CH₃~2.4 ppm (s, 3H)~2.4 ppm (s, 3H)

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Table 3: ¹³C NMR Chemical Shift Data (Predicted)

Carbon AssignmentThis compound (4-MPD)4-methyl-α-ethylaminopentiophenone (4-MEAP)
Carbonyl (C=O)~198-202 ppm~198-202 ppm
Aromatic C (quaternary)~144-146 ppm~144-146 ppm
Aromatic C-H~128-135 ppm~128-135 ppm
α-CH~60-65 ppm~60-65 ppm
N-CH₃ / N-CH₂~35-40 ppm~42-47 ppm
N-CH₂-CH₃-~13-16 ppm
Propyl-CH₂~30-35 ppm~30-35 ppm
Propyl-CH₂~18-22 ppm~18-22 ppm
Propyl-CH₃~13-15 ppm~13-15 ppm
Aryl-CH₃~21-23 ppm~21-23 ppm

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis for Differentiation of 4-MPD and 4-MEAP
  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile.

    • Vortex the solution to ensure complete dissolution.

    • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the main peaks.

    • Examine the mass spectrum of each peak.

    • Compare the obtained mass spectra with reference spectra for 4-MPD and 4-MEAP. Pay close attention to the molecular ion and the characteristic fragment ions listed in Table 1.

Protocol 2: NMR Spectroscopy for Structural Elucidation
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄, or D₂O) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter.

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Experiments:

      • ¹H NMR

      • ¹³C NMR

      • 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to confirm assignments.

    • ¹H NMR Parameters (Typical):

      • Pulse Program: zg30

      • Number of Scans: 16-64

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~2-4 seconds

      • Relaxation Delay: 1-2 seconds

    • ¹³C NMR Parameters (Typical):

      • Pulse Program: zgpg30 (with proton decoupling)

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Spectral Width: ~240 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the internal standard (TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the protons and carbons in the molecule.

    • Compare the observed spectra with the expected patterns for 4-MPD and 4-MEAP as outlined in Tables 2 and 3.

Visualizations

experimental_workflow cluster_sample Sample Receipt cluster_analysis Analytical Workflow cluster_decision Identification Sample Suspected 4-MPD Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Decision Molecular Mass = 205 amu? MS Fragments Match 4-MPD? GCMS->Decision NMR->Decision ID_MPD Identified as 4-MPD Decision->ID_MPD Yes ID_MEAP Identified as 4-MEAP Decision->ID_MEAP No (Mass = 219 amu) ID_Other Other Contaminant/Isomer Decision->ID_Other No (Other Data)

Caption: Workflow for the identification of suspected 4-MPD samples.

synthesis_pathway Start 4-Methylpropiophenone Intermediate α-Bromo-4-methylpropiophenone Start->Intermediate Bromination Contaminant_Isomer Positional Isomers (e.g., 2-MPD) Start->Contaminant_Isomer Leads to Reagent1 + Bromine Product_MPD This compound (4-MPD) Intermediate->Product_MPD Amination Contaminant_MEAP 4-MEAP (Misidentification) Intermediate->Contaminant_MEAP Amination Reagent2_MPD + Methylamine Reagent2_MEAP + Ethylamine Impurity_Start Isomeric Impurities in Starting Material Impurity_Start->Start

Caption: Potential synthesis pathway and sources of contaminants for 4-MPD.

logical_differentiation Unknown Unknown Cathinone Sample MassSpec Mass Spectrometry (GC-MS) Unknown->MassSpec NMRSpec NMR Spectroscopy Unknown->NMRSpec Mass Molecular Ion (M+) MassSpec->Mass Fragments Key Fragment Ions MassSpec->Fragments NMR_Signal N-Alkyl Signals NMRSpec->NMR_Signal Result_MPD 4-MPD (M+ = 205, m/z 86) Mass->Result_MPD 205 amu Result_MEAP 4-MEAP (M+ = 219, m/z 100) Mass->Result_MEAP 219 amu Fragments->Result_MPD m/z 86 Fragments->Result_MEAP m/z 100 NMR_MPD N-CH₃ signal NMR_Signal->NMR_MPD Methyl NMR_MEAP N-CH₂CH₃ signals NMR_Signal->NMR_MEAP Ethyl

Caption: Logical steps for differentiating 4-MPD from 4-MEAP.

References

Technical Support Center: 4-MPD Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during 4-MPD fluorescence polarization (FP) assays, with a specific focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of a 4-MPD FP assay?

A1: Non-specific binding refers to the interaction of the fluorescently labeled tracer or the target molecule with surfaces or other molecules in the assay system in a manner that is not related to the specific binding event being measured.[1][2] This can include binding to the walls of the microplate, other proteins in the sample, or even aggregation of the tracer or target molecules.[3][4] NSB can lead to artificially high fluorescence polarization values, resulting in inaccurate data and misinterpretation of binding affinities.

Q2: What are the common causes of high non-specific binding in my 4-MPD assay?

A2: Several factors can contribute to high non-specific binding in an FP assay:

  • Hydrophobic Interactions: The fluorescent tracer or the protein may hydrophobically interact with the plastic of the microplate wells.[5]

  • Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or other molecules in the assay buffer.[5]

  • Reagent Quality: Impurities in the tracer, target protein, or buffer components can contribute to non-specific interactions.[6]

  • Inadequate Blocking: Insufficient blocking of the microplate surface can leave sites available for non-specific adsorption of assay components.[7]

  • Compound Aggregation: At higher concentrations, the test compounds themselves can form aggregates that may interfere with the assay.

Q3: How can I identify if non-specific binding is occurring in my assay?

A3: You can perform control experiments to identify non-specific binding. One common method is to measure the fluorescence polarization of the tracer in the absence of the target molecule. A high polarization value in this control suggests that the tracer is binding to the microplate or other components. Additionally, you can run the assay in the presence of a high concentration of a known non-binding competitor; a significant signal in this scenario also points towards non-specific binding.[8]

Q4: What are the ideal characteristics of a fluorescent tracer for minimizing non-specific binding?

A4: An ideal fluorescent tracer should have high purity (>90% labeled) and be free of unconjugated dye.[6] The fluorophore should ideally not perturb the binding affinity of the ligand. Dyes like BODIPY may be less likely to cause perturbations compared to fluorescein (B123965) or rhodamine.[9] It is also preferable to use reactive dyes without long, flexible linkers between the fluorophore and the ligand to minimize the "propeller effect," where the dye can rotate freely even when the ligand is bound.[9][10]

Troubleshooting Guide: Addressing Non-Specific Binding

This guide provides a systematic approach to troubleshooting and resolving issues related to non-specific binding in your 4-MPD FP assays.

Initial Troubleshooting Steps

If you suspect non-specific binding is affecting your results, start with these initial steps. The following diagram illustrates a general workflow for troubleshooting NSB.

Troubleshooting_Workflow Troubleshooting Workflow for Non-Specific Binding cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Validation High_NSB High Non-Specific Binding Observed Check_Reagents Verify Reagent Quality & Purity High_NSB->Check_Reagents Check_Plate Evaluate Microplate Type High_NSB->Check_Plate Check_Buffer Assess Buffer Composition High_NSB->Check_Buffer Add_Detergent Incorporate Non-ionic Detergent Check_Reagents->Add_Detergent Use_Blocking_Agent Utilize Blocking Agents Check_Plate->Use_Blocking_Agent Optimize_pH_Salt Adjust pH and Salt Concentration Check_Buffer->Optimize_pH_Salt Validate_Assay Re-validate Assay Performance Add_Detergent->Validate_Assay Use_Blocking_Agent->Validate_Assay Change_Fluorophore Consider a Different Fluorophore Optimize_pH_Salt->Change_Fluorophore Optimize_pH_Salt->Validate_Assay Change_Fluorophore->Validate_Assay

Caption: A flowchart outlining the systematic approach to troubleshooting non-specific binding in FP assays.

Detailed Troubleshooting Steps & Solutions
Problem Potential Cause Recommended Solution
High background signal from the buffer alone. The buffer itself or a contaminant is fluorescent.Prepare fresh buffers using high-purity water and analytical-grade reagents. Test the fluorescence of each buffer component individually to identify the source.[11]
High polarization values with the tracer alone. The tracer is binding to the surface of the microplate wells.Switch to non-binding surface (NBS) or low-binding microplates.[6][10][12] These plates have a modified surface to reduce hydrophobic and ionic interactions.
Gradual increase in polarization over time without the target. The tracer is slowly adsorbing to the plate surface.Include a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100, in your assay buffer.[3][12] Start with a low concentration (e.g., 0.01%) and optimize.
High signal that is not displaceable by a competitor. Non-specific binding of the tracer or target to other components in the assay.Add a blocking agent to the buffer. Common protein-based blockers include Bovine Serum Albumin (BSA) or Bovine Gamma Globulin (BGG).[6] Avoid BSA if it is known to bind your fluorophore.[6]
Irregular or noisy binding curves. The fluorophore is interacting with the DNA or other molecules, or the complex is aggregating.Consider changing the position of the fluorophore on your molecule, or switching to a different fluorophore.[11] Ensure the pH of the buffer is optimal for the chosen fluorophore (e.g., above 7.0 for fluorescein).[3]
Quantitative Recommendations for Assay Optimization
Parameter Starting Recommendation Optimization Range Notes
Non-ionic Detergent (e.g., Tween-20) 0.01% (v/v)0.005% - 0.1%Helps to reduce hydrophobic interactions with the plate surface.[12]
Blocking Agent (e.g., BSA, BGG) 0.1 mg/mL0.05 - 1 mg/mLUse BGG as an alternative if BSA shows binding to your tracer.[6]
pH 7.46.5 - 8.0Ensure the pH is stable and optimal for both the binding interaction and the fluorophore's quantum yield.[3]
Salt Concentration (e.g., NaCl) 150 mM50 - 500 mMCan help to minimize non-specific electrostatic interactions.

Experimental Protocols

Protocol: Basic Fluorescence Polarization Assay

This protocol outlines the general steps for performing a competitive FP binding assay.

FP_Assay_Workflow General FP Assay Experimental Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement cluster_3 Data Analysis Prepare_Reagents Prepare Assay Buffer, Tracer, Target, and Competitor Solutions Add_Components Add Tracer, Target, and Competitor/Buffer to Microplate Wells Prepare_Reagents->Add_Components Incubate Incubate at a Controlled Temperature Add_Components->Incubate Read_Plate Measure Fluorescence Polarization on a Plate Reader Incubate->Read_Plate Analyze_Data Calculate Binding Affinity (e.g., Ki or IC50) Read_Plate->Analyze_Data

References

Technical Support Center: Enhancing Low-Level 4-MPD Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in enhancing the sensitivity for the detection of low-level 4-methylpentedrone (4-MPD) and related synthetic cathinones.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low levels of 4-MPD?

A1: Detecting low concentrations of 4-MPD is challenging due to several factors. Synthetic cathinones can be thermally labile, meaning they can degrade at the high temperatures used in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1] Additionally, in complex biological matrices like urine or blood, matrix effects can suppress or enhance the analyte signal in Liquid Chromatography-Mass Spectrometry (LC-MS), making accurate quantification difficult.[2] Furthermore, the polarity of 4-MPD can lead to poor chromatographic peak shape, and its extensive fragmentation in MS can result in a low abundance of characteristic ions for identification.[1][3]

Q2: Which analytical technique is more suitable for low-level 4-MPD detection: GC-MS or LC-MS/MS?

A2: Both techniques have their merits, but for low-level detection, LC-MS/MS is often preferred. This is because it avoids the high temperatures of a GC inlet that can cause thermal degradation of cathinones.[1] LC-MS/MS generally offers higher sensitivity and specificity, particularly when using Multiple Reaction Monitoring (MRM).[4][5] However, GC-MS can be a viable option, especially when coupled with a derivatization step to improve the thermal stability and chromatographic properties of 4-MPD.[3][6]

Q3: What is derivatization and how can it enhance 4-MPD detection in GC-MS?

A3: Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. For 4-MPD in GC-MS analysis, derivatization serves to:

  • Increase thermal stability: Reduces the breakdown of the molecule in the hot GC injector.[1]

  • Improve volatility and chromatography: Leads to sharper and more symmetrical peaks.

  • Enhance mass spectral characteristics: Creates derivatives with more characteristic and higher-mass fragments, aiding in identification.[3]

Common derivatizing agents for cathinones are acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA), heptafluorobutyric anhydride (HFBA), and trifluoroacetic anhydride (TFA).[3][6][7]

Q4: How can I minimize matrix effects in LC-MS/MS analysis of 4-MPD?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS.[2] To minimize these effects, you can:

  • Optimize sample preparation: Employ effective extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[4][8][9]

  • Use a matrix-matched calibration curve: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for any signal suppression or enhancement.[4]

  • Employ stable isotope-labeled internal standards: These compounds co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

  • Optimize chromatographic separation: Adjusting the mobile phase and gradient can help separate 4-MPD from interfering matrix components.

Troubleshooting Guides

Issue 1: Low or No Signal for 4-MPD in GC-MS Analysis
Possible Cause Troubleshooting Step Further Guidance
Thermal Degradation in Injector Lower the injector temperature.Start with a lower temperature (e.g., 230 °C) and gradually increase if necessary. Minimizing residence time in the inlet can also help.[1] Use a splitless injection to improve sensitivity for trace analytes and ensure the injector liner is clean and deactivated.[10]
Poor Derivatization Efficiency Optimize derivatization conditions (time, temperature, reagent volume).Ensure the sample extract is completely dry before adding the derivatizing agent, as moisture can interfere with the reaction. Experiment with different agents like PFPA or HFBA.[3][6][7]
Active Sites in the GC System Replace the injector liner and septum. Trim the analytical column.Active sites can cause analyte adsorption and degradation. Regularly replace consumable parts. A small trim (10-20 cm) from the injector end of the column can remove active sites.[10]
Incorrect MS Parameters Perform an autotune of the mass spectrometer. Verify the selected ions in SIM mode.Ensure the MS is properly tuned for the target mass range. Confirm that the selected ions for monitoring are characteristic and abundant for the derivatized 4-MPD.[10]
Issue 2: Poor Peak Shape and/or High Background Noise in LC-MS/MS
Possible Cause Troubleshooting Step Further Guidance
Suboptimal Mobile Phase pH Adjust the pH of the mobile phase.For basic compounds like 4-MPD, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by ensuring the analyte is in its protonated form.[11]
Matrix Effects Improve sample cleanup. Use a matrix-matched calibration curve.Implement a robust Solid-Phase Extraction (SPE) protocol. Mixed-mode cation exchange SPE columns can be effective for basic drugs.[12] Prepare calibrators in a blank matrix to compensate for signal suppression or enhancement.[4]
Contaminated LC System or MS Source Flush the LC system with appropriate solvents. Clean the MS source.Contaminants can lead to high background noise and ion suppression. Regularly maintain the LC-MS system according to the manufacturer's guidelines.
Inadequate Chromatographic Separation Optimize the analytical column and gradient elution.Use a column with a suitable stationary phase (e.g., C18). Adjust the gradient profile to better separate 4-MPD from matrix interferences.[11]

Data Presentation

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cathinones using different analytical methods.

AnalyteMethodMatrixLODLOQReference
MephedroneLC-MS/MSUrine-1-5,000 ng/mL (calibration range)[5]
MDPVLC-MS/MSUrine-1-5,000 ng/mL (calibration range)[5]
11 Synthetic CathinonesLC-MS/MSOral Fluid0.003 - 0.03 ng/g0.075 ng/g[4]
6 Synthetic CathinonesGC-MSUrine5 ng/mL (20 ng/mL for MDPV)20 ng/mL (50 ng/mL for MDPV)[13]
Mephedrone MetabolitesDPVUrine6.34 µg/mL-[14]
16 Synthetic CathinonesLC-MS/MS--1-10 ng/mL[15]
Common Synthetic CathinonesLC-MS/MSMeconium0.5-1 ng/g1-2 ng/g[16]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 4-MPD from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard.

    • Vortex and centrifuge to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge sequentially with 2 mL of methanol (B129727) and 2 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Apply a slow, consistent flow rate to ensure proper binding of the analyte.

  • Washing:

    • Wash the cartridge with 2 mL of a weak wash solvent (e.g., 0.1 M acetic acid) to remove neutral and acidic interferences.

    • Follow with a wash of 2 mL of methanol to remove lipophilic interferences.

  • Elution:

    • Elute the 4-MPD with 2 mL of a basic organic solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide, 80:20:2 v/v/v).[11]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS or a derivatization solvent for GC-MS).

Protocol 2: Derivatization of 4-MPD for GC-MS Analysis

This protocol uses Pentafluoropropionic Anhydride (PFPA) as the derivatizing agent.

  • Sample Preparation:

    • Ensure the extracted sample residue is completely dry.

  • Derivatization Reaction:

    • Add 50 µL of ethyl acetate (B1210297) and 50 µL of PFPA to the dried extract.

    • Cap the vial tightly and vortex briefly.

    • Incubate the mixture at 70°C for 30 minutes.

  • Evaporation and Reconstitution:

    • After incubation, cool the vial to room temperature.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the derivatized residue in a suitable volume of an appropriate solvent (e.g., ethyl acetate) for GC-MS injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Pretreatment Pre-treatment (add IS, centrifuge) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Drydown Evaporation to Dryness Elution->Drydown Derivatization Derivatization (for GC-MS) Drydown->Derivatization GC-MS Path Reconstitution Reconstitution Drydown->Reconstitution LC-MS/MS Path Derivatization->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis GCMS->Data LCMS->Data

Caption: General experimental workflow for 4-MPD detection.

Troubleshooting_Low_Signal_GCMS Start Low/No Signal in GC-MS CheckDegradation Investigate Thermal Degradation Start->CheckDegradation CheckDeriv Review Derivatization Start->CheckDeriv CheckSystem Check GC System Activity Start->CheckSystem CheckMS Verify MS Parameters Start->CheckMS LowerTemp Lower Injector Temperature CheckDegradation->LowerTemp OptimizeDeriv Optimize Deriv. Conditions (Time, Temp, Reagent) CheckDeriv->OptimizeDeriv ReplaceConsumables Replace Liner & Septum Trim Column CheckSystem->ReplaceConsumables TuneMS Autotune MS Verify SIM Ions CheckMS->TuneMS

Caption: Troubleshooting logic for low GC-MS signal.

References

Technical Support Center: 4-Methylpentedrone (4-MPD) Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on sample preparation techniques for the analysis of 4-Methylpentedrone (4-MPD) in human urine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques for 4-MPD in urine?

A1: The primary techniques for extracting and purifying 4-MPD from urine before instrumental analysis are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] Simpler methods like "dilute-and-shoot" or protein precipitation (e.g., with acetonitrile) can also be used, particularly for screening purposes, but they offer less sample cleanup, which can be problematic for sensitive and accurate quantification.[3]

Q2: Why is enzymatic hydrolysis often required for urine samples?

A2: Drugs and their metabolites are often excreted in the urine as water-soluble glucuronide conjugates. Many analytical techniques, especially immunoassays and some mass spectrometry methods, may not efficiently detect these conjugated forms.[4] Enzymatic hydrolysis, typically using β-glucuronidase, cleaves the glucuronide group, converting the metabolite back to its parent form, which increases the concentration of the free drug and improves the accuracy of detection and quantification.[4]

Q3: How should I properly store urine samples containing 4-MPD before analysis?

A3: Proper storage is critical to prevent analyte degradation. For long-term storage (months), samples should be kept frozen at –20°C or ideally –40°C.[5] For short-term storage, refrigeration at 4°C is acceptable for a few days, though some degradation may occur.[6][7] Storing samples at room temperature is not recommended as significant loss of synthetic cathinones can occur, sometimes in as little as a few days.[6][7] Dihydro-metabolites have been shown to have improved stability over parent analytes, making them important biomarkers if retesting is required after long storage periods.[5]

Q4: What are "matrix effects" and how can they be minimized?

A4: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting compounds from the biological matrix (urine) during LC-MS/MS analysis. These effects can lead to inaccurate quantification. Minimizing matrix effects is achieved through effective sample cleanup to remove interfering substances. Solid-phase extraction is generally more effective at reducing matrix effects than simpler methods like protein precipitation or LLE.[8] Using a stable isotope-labeled internal standard that co-elutes with the analyte can also help to compensate for matrix effects.

Q5: What is the difference between a screening test and a confirmatory test?

A5: Screening tests, often based on immunoassay, are preliminary, qualitative tests used to detect the presence of a drug class.[9][10] They are typically fast and inexpensive but can lack specificity and may produce false positives.[9] Confirmatory tests, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are highly specific and sensitive.[10][11] They are used to confirm the presence and determine the concentration of a specific drug and its metabolites.[9]

Troubleshooting Guide

Problem: Low or No Analyte Recovery

Possible CauseRecommended Solution
Analyte Degradation Ensure urine samples were stored properly (frozen at -20°C or below) and minimize time at room temperature during processing.[5][7] Fresh samples are always preferable.
Inefficient Extraction For LLE, optimize the pH of the sample and the choice of organic solvent. Since 4-MPD is a basic drug, extraction should be performed under alkaline conditions.[12] For SPE, ensure the chosen sorbent (e.g., mixed-mode cation exchange) is appropriate for the analyte and that the protocol (conditioning, washing, elution) is followed correctly.[13]
Incomplete Enzymatic Hydrolysis Verify the activity of the β-glucuronidase enzyme. Optimize incubation temperature, time, and pH for your specific analytes.[14] It is recommended to run a hydrolysis control sample fortified with a known glucuronide standard to confirm the reaction's completeness.[15]
SPE Cartridge/Well Overload Processing a sample with an extremely high analyte concentration or using too large a sample volume can exceed the binding capacity of the SPE sorbent. Reduce the input amount of the urine sample.[16]
Improper Elution Ensure the elution solvent is appropriate and strong enough to desorb the analyte from the SPE sorbent. For mixed-mode cation exchange (MCX) SPE, a basic elution solvent is required (e.g., containing ammonium (B1175870) hydroxide).[13] Perform a second elution step to check if the first was incomplete.

Problem: Poor Reproducibility or High Signal Variability

Possible CauseRecommended Solution
Significant Matrix Effects Implement a more rigorous cleanup method, such as switching from LLE to a selective SPE protocol.[8] A stable isotope-labeled internal standard is highly recommended to correct for variability.
Inconsistent Sample Handling Ensure all samples are treated identically. Use calibrated pipettes, vortex for consistent times, and maintain uniform incubation conditions. Automation can help reduce variability.
Incomplete Evaporation or Reconstitution After elution, ensure the solvent is completely evaporated before reconstitution. Following reconstitution, vortex the sample thoroughly to ensure the analyte is fully dissolved in the final solvent.[17]

Problem: Extraneous Peaks or High Background in Chromatogram

Possible CauseRecommended Solution
Insufficient Sample Cleanup In an SPE protocol, add an additional or different wash step to remove more interferences.[17] Ensure the wash solvent is not strong enough to cause premature elution of the analyte. For LLE, a back-extraction step may help clean the sample further.
Contamination Use high-purity, LC-MS grade solvents and reagents. Ensure all labware (tubes, vials, pipette tips) is clean and free from contaminants.
Sample Adulteration If adulteration is suspected, perform specimen validity testing, checking for pH, creatinine, and specific gravity.[9][11] Adulterants like bleach can produce erroneous results.[11]

Experimental Protocols and Performance Data

Data Summary: Solid-Phase Extraction (SPE) Performance

The choice of SPE sorbent is critical for achieving optimal analytical performance. The following table summarizes quantitative data for various synthetic cathinones, including pentedrone (B609907) (structurally similar to 4-MPD).

SPE MethodAnalyteAverage Recovery (%)% RSDLOD (ng/mL)LOQ (ng/mL)
Mixed-Mode (MCX) [13]Pentedrone93.75.8--
Mixed-Mode (MCX) [13]Mephedrone96.24.8--
Reversed-Phase (C18) [13]Mephedrone82.3 - 104.5-520
SOLA SCX [8]Methedrone85.9 - 94.1---
Detailed Methodologies

Many cathinones and their metabolites are excreted as glucuronide conjugates. This pre-treatment step is crucial for accurately quantifying the total drug concentration.

  • To 1-5 mL of urine, add an appropriate internal standard.

  • Add a buffer solution to adjust the pH to the optimal range for the enzyme (e.g., acetate (B1210297) buffer for a pH of 5.0).[17]

  • Add β-glucuronidase enzyme (e.g., 5,000 units/mL of urine).[17]

  • Vortex the sample to mix.

  • Incubate the mixture for 1-2 hours at an elevated temperature (e.g., 65°C) or as recommended by the enzyme manufacturer.[17]

  • Allow the sample to cool to room temperature before proceeding to extraction.[17]

G start Start: Urine Sample add_is Add Internal Standard start->add_is add_buffer Add Buffer (e.g., pH 5.0) add_is->add_buffer add_enzyme Add β-glucuronidase add_buffer->add_enzyme vortex1 Vortex to Mix add_enzyme->vortex1 incubate Incubate (e.g., 65°C for 1-2h) vortex1->incubate cool Cool to Room Temp incubate->cool end Proceed to Extraction cool->end

Caption: Workflow for enzymatic hydrolysis of urine samples.

This method is highly effective for extracting basic compounds like 4-MPD from complex matrices.

  • Sample Pre-treatment: To 0.5 mL of hydrolyzed urine, add 0.5 mL of 2% formic acid. Vortex to mix.[13]

  • Column Conditioning: Condition an MCX SPE cartridge or well with 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the sorbent to dry.[13]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (1-2 mL/minute).[13][17]

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.[13]

    • Wash with 1 mL of methanol to remove polar interferences.[8][13]

  • Column Drying: Dry the cartridge thoroughly under vacuum or positive pressure for at least 5 minutes to remove residual wash solvents.[17]

  • Elution: Elute the analyte with 1-2 mL of a basic organic solvent mixture, such as 5% ammonium hydroxide (B78521) in a mix of acetonitrile (B52724) and methanol.[13] A common mixture is methylene (B1212753) chloride/isopropanol (B130326)/ammonium hydroxide (78/20/2).[17]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.[8] Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.

G start Start: Hydrolyzed Urine pretreat Pre-treat with Formic Acid start->pretreat load Load Sample onto SPE pretreat->load condition Condition SPE (MeOH, H2O) condition->load wash1 Wash 1: Acidic Water load->wash1 wash2 Wash 2: Methanol wash1->wash2 dry Dry Sorbent Bed wash2->dry elute Elute with Basic Solvent dry->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute end Analyze by LC-MS/MS reconstitute->end

Caption: General workflow for Mixed-Mode Solid-Phase Extraction (MCX).

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.

  • Sample Preparation: To 5 mL of hydrolyzed urine in a glass tube, add an appropriate internal standard.

  • pH Adjustment: Adjust the sample to an alkaline pH (~9) using a buffer or a base like ammonium hydroxide. This ensures the basic 4-MPD is in its neutral, more organic-soluble form.[12]

  • Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., a mixture of hexane (B92381) and isopropanol or chloroform (B151607) and isopropanol).[12]

  • Mixing: Cap the tube and mix vigorously (e.g., vortex or rock) for 10-15 minutes to facilitate the transfer of the analyte into the organic phase.[12]

  • Phase Separation: Centrifuge the sample for 10 minutes at ~2500-3000 rpm to achieve a clean separation between the aqueous and organic layers.[12]

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer.[12]

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in mobile phase for analysis.

G start Start: Hydrolyzed Urine ph_adjust Adjust to Alkaline pH (e.g., 9) start->ph_adjust add_solvent Add Immiscible Organic Solvent ph_adjust->add_solvent mix Vortex / Rock (10 min) add_solvent->mix centrifuge Centrifuge (10 min) mix->centrifuge collect Collect Organic Layer centrifuge->collect evap Evaporate to Dryness collect->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute end Analyze by LC-MS/MS reconstitute->end

References

Technical Support Center: Optimizing 4-MPD Analysis with UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Methylpentedrone (4-MPD) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to streamline experimental workflows and reduce analysis time.

Frequently Asked Questions (FAQs)

Q1: What is a typical UPLC-MS/MS analysis time for 4-MPD?

A typical analysis time for a comprehensive screen of synthetic cathinones, including 4-MPD, can range from approximately 8 to 13 minutes per sample.[1][2] These methods are designed to achieve baseline separation of a wide range of compounds.

Q2: How can I reduce the analysis time for 4-MPD using UPLC-MS/MS?

To reduce the analysis time, you can employ several strategies, including:

  • Using shorter columns with smaller particle sizes: Columns with lengths of 50 mm or less and particle sizes under 2 µm can significantly decrease run times while maintaining resolution.

  • Increasing the flow rate: Higher flow rates reduce the time it takes for the mobile phase to pass through the column, thus shortening the analysis time. However, this may also increase backpressure.

  • Optimizing the gradient profile: A steeper gradient, where the percentage of the strong solvent increases more rapidly, can elute compounds faster.

  • Employing techniques like alternating column regeneration (ACR): ACR can reduce analysis time by preparing a second column while the first is in use.[3]

Q3: What are the potential trade-offs when reducing the analysis time?

Shortening the analysis time can sometimes lead to compromised chromatographic resolution, increased backpressure, and potential matrix effects. It is crucial to validate the faster method to ensure that sensitivity, accuracy, and precision are not negatively impacted.

Q4: What are the common MRM transitions for 4-MPD?

For 4-MPD, the precursor ion ([M+H]⁺) is typically m/z 206.1. Common product ions for fragmentation can be optimized but may include transitions like 206.1 > 188.1, 206.1 > 133.1, and 206.1 > 91.1. It is essential to optimize these transitions on your specific instrument.

Q5: How can I minimize matrix effects in a fast UPLC-MS/MS analysis of 4-MPD?

Matrix effects can be more pronounced in faster analyses due to less chromatographic separation from endogenous interferences. To mitigate this, consider:

  • Efficient sample preparation: Techniques like solid-phase extraction (SPE) can provide cleaner extracts than simple "dilute and shoot" or protein precipitation methods.[4]

  • Use of a divert valve: A divert valve can be programmed to direct the initial and final portions of the eluent, which may contain a high concentration of matrix components, to waste instead of the mass spectrometer.

  • Stable isotope-labeled internal standards: A deuterated 4-MPD internal standard can help to compensate for matrix-induced ion suppression or enhancement.

Experimental Protocols

Standard UPLC-MS/MS Method for Synthetic Cathinones (including 4-MPD)

This protocol is based on established methods for the comprehensive screening of synthetic cathinones.

  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard.

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Wash the cartridge with a weak organic solvent.

    • Elute the analytes with a basic organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • UPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate.[2]

    • Mobile Phase B: 0.1% formic acid in methanol.[2]

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.

    • Total Run Time: Approximately 11-13 minutes, including re-equilibration.[5]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimized for the specific instrument.

    • MRM Transitions: Optimized for 4-MPD and other target analytes.

Fast UPLC-MS/MS Method for 4-MPD

This proposed protocol is designed to significantly reduce the analysis time.

  • Sample Preparation: A streamlined "dilute-and-shoot" method can be employed for high-throughput screening.

    • To 100 µL of urine, add 900 µL of the initial mobile phase containing the internal standard.

    • Vortex and centrifuge.

    • Inject the supernatant.

  • UPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.6 mL/min.

    • Gradient: A rapid linear gradient from 10% to 90% Mobile Phase B in 2 minutes.

    • Total Run Time: Approximately 3-4 minutes, including re-equilibration.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimized for higher flow rates.

    • MRM Transitions: Optimized for 4-MPD and any other co-analyzed compounds.

Data Presentation

Table 1: Comparison of Standard and Fast UPLC-MS/MS Method Parameters

ParameterStandard MethodFast Method
Column Dimensions 100 mm x 2.1 mm, 1.7 µm50 mm x 2.1 mm, 1.8 µm
Flow Rate 0.4 mL/min0.6 mL/min
Gradient Duration 8 minutes2 minutes
Total Run Time ~11-13 minutes~3-4 minutes
Sample Preparation Solid-Phase Extraction (SPE)Dilute-and-Shoot

Troubleshooting Guide

High-throughput analysis can introduce specific challenges. This guide addresses common issues encountered when reducing the analysis time for 4-MPD.

Issue 1: Poor Peak Shape (Broadening or Tailing)

  • Possible Cause A: Extra-column Volume. In fast UPLC, minimizing the volume between the injector and the detector is critical.

    • Solution: Use tubing with the smallest possible internal diameter and ensure all connections are secure and have no gaps.

  • Possible Cause B: Incompatible Injection Solvent. Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Ensure the sample is reconstituted in a solvent that is as weak as or weaker than the starting mobile phase conditions.

  • Possible Cause C: Column Overload. High concentrations of 4-MPD can lead to peak tailing.

    • Solution: Dilute the sample or reduce the injection volume.

Issue 2: Shifting Retention Times

  • Possible Cause A: Inadequate Column Equilibration. Faster gradients require sufficient time for the column to return to its initial state.

    • Solution: Ensure the re-equilibration time at the end of the gradient is adequate. This is typically 5-10 column volumes.

  • Possible Cause B: Fluctuations in Mobile Phase Composition.

    • Solution: Ensure mobile phases are properly degassed and that the pump is functioning correctly.

  • Possible Cause C: Column Degradation. High flow rates and rapid pressure changes can shorten column lifetime.

    • Solution: Monitor column performance with quality control samples and replace the column when performance degrades.

Issue 3: Loss of Sensitivity or Signal Instability

  • Possible Cause A: Ion Suppression. Co-eluting matrix components can interfere with the ionization of 4-MPD.

    • Solution: Optimize sample preparation to remove interferences. If using a "dilute-and-shoot" method, consider incorporating a simple protein precipitation step.

  • Possible Cause B: Insufficient Dwell Time. In fast chromatography, peaks are narrower, requiring sufficient data points to be acquired across the peak for accurate quantification.

    • Solution: In your MRM method, ensure the dwell time for each transition is optimized to provide at least 12-15 data points across the peak.

  • Possible Cause C: In-source Fragmentation. High concentrations of organic solvent entering the MS source at the end of a steep gradient can sometimes affect ionization efficiency.

    • Solution: Optimize source parameters (e.g., gas flow, temperature) to handle the rapid change in mobile phase composition.

Visualizations

Experimental_Workflow Figure 1. General workflow for fast UPLC-MS/MS analysis of 4-MPD. Sample Sample Collection (e.g., Urine) Prep Sample Preparation (Dilute-and-Shoot) Sample->Prep Inject UPLC Injection Prep->Inject Separation Fast Chromatographic Separation (Short Column, Steep Gradient) Inject->Separation Ionization ESI+ Ionization Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Data Data Analysis Detection->Data

Figure 1. General workflow for fast UPLC-MS/MS analysis of 4-MPD.

Troubleshooting_Tree Figure 2. Troubleshooting decision tree for common issues in fast UPLC-MS/MS. start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Shifting Retention Time? start->retention_time sensitivity Loss of Sensitivity? start->sensitivity ps_cause1 Check Extra-column Volume (Tubing, Connections) peak_shape->ps_cause1 Yes ps_cause2 Verify Injection Solvent Compatibility peak_shape->ps_cause2 Yes ps_cause3 Assess for Column Overload (Dilute Sample) peak_shape->ps_cause3 Yes rt_cause1 Increase Column Equilibration Time retention_time->rt_cause1 Yes rt_cause2 Check Mobile Phase Preparation and Pump retention_time->rt_cause2 Yes rt_cause3 Evaluate Column Performance (QC) retention_time->rt_cause3 Yes s_cause1 Improve Sample Cleanup (e.g., Protein Precipitation) sensitivity->s_cause1 Yes s_cause2 Optimize MRM Dwell Time (>12 points/peak) sensitivity->s_cause2 Yes s_cause3 Optimize MS Source Parameters sensitivity->s_cause3 Yes

References

Validation & Comparative

Comparative Analysis of 4-Methylpentedrone (4-MPD) and Pentedrone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the synthetic cathinones 4-Methylpentedrone (4-MPD) and Pentedrone (B609907). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their chemical properties, pharmacodynamics, pharmacokinetics, and toxicological profiles, supported by experimental data.

Chemical and Physical Properties

4-MPD and Pentedrone are closely related structurally, with 4-MPD being the para-methylated derivative of Pentedrone. This substitution influences their physicochemical properties and may contribute to differences in their pharmacological activity.[1][2]

PropertyThis compound (4-MPD)Pentedrone
IUPAC Name (±)-2-(methylamino)-1-(4-methylphenyl)pentan-1-one(±)-1-phenyl-2-(methylamino)pentan-1-one
Molecular Formula C13H19NOC12H17NO
Molar Mass 205.30 g/mol 191.27 g/mol
Chemical Structure A cathinone (B1664624) derivative with a methyl group at the para position of the phenyl ring.A cathinone derivative with an unsubstituted phenyl ring.

Pharmacodynamics: Mechanism of Action and Potency

Both 4-MPD and Pentedrone are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1][3] Their primary mechanism of action involves blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the synapse. Both compounds exhibit significantly lower potency at the serotonin (B10506) transporter (SERT).[3][4][5]

The following table summarizes the in vitro potencies of 4-MPD and Pentedrone at the human dopamine and serotonin transporters.

CompoundDAT IC50 (µM)SERT IC50 (µM)DAT/SERT Selectivity Ratio
4-MPD 13030
Pentedrone 0.5130260

Data sourced from Nadal-Gratacós et al., 2021.

Pentedrone has also been reported to have an IC50 of 0.61 µM for the norepinephrine transporter (NET).[3] While both are potent DAT inhibitors, pentedrone shows a higher selectivity for DAT over SERT compared to 4-MPD.[4][5] Some studies suggest that while both act as DAT blockers, they may also act as SERT substrates, indicating a "hybrid" mechanism of action.[4][5]

Signaling Pathways

The inhibition of dopamine and norepinephrine reuptake by 4-MPD and Pentedrone initiates a cascade of downstream signaling events. The increased availability of these neurotransmitters in the synapse leads to enhanced activation of their respective receptors on the postsynaptic neuron.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_synapse Increased DA & NE Concentration DA_NE_vesicle->DA_NE_synapse DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) MPD_Pentedrone 4-MPD or Pentedrone MPD_Pentedrone->DAT Blockade MPD_Pentedrone->NET Blockade DA_NE_synapse->DAT Reuptake DA_NE_synapse->NET Reuptake DA_receptor Dopamine Receptors DA_NE_synapse->DA_receptor Binding NE_receptor Norepinephrine Receptors DA_NE_synapse->NE_receptor Binding Downstream_signaling Downstream Signaling Cascades (e.g., cAMP, PKA, PKC) DA_receptor->Downstream_signaling NE_receptor->Downstream_signaling Cellular_response Altered Neuronal Excitability & Gene Expression Downstream_signaling->Cellular_response

Mechanism of Action of 4-MPD and Pentedrone

In Vivo Effects: Locomotor Activity and Rewarding Properties

Animal studies have been conducted to assess the psychostimulant and rewarding effects of 4-MPD and Pentedrone.

Locomotor Activity

Both 4-MPD and Pentedrone induce a dose-dependent increase in horizontal locomotor activity in mice.[4][5] However, one study found 4-MPD to be the less efficacious of the two in eliciting hyperlocomotion.[4][5] Pentedrone has been shown to produce a longer-lasting locomotor stimulant effect compared to other cathinones at similar doses.

CompoundDose Range (mg/kg, i.p.)Effect on Locomotor Activity in Mice
4-MPD 3, 10, 30Significant increase at 10 and 30 mg/kg.[4][5]
Pentedrone 3, 10, 30Significant increase at 10 and 30 mg/kg.[4][5]

Data sourced from Nadal-Gratacós et al., 2021.

Rewarding Properties

The rewarding effects of these compounds have been evaluated using the conditioned place preference (CPP) paradigm in mice. Both 4-MPD and Pentedrone have been shown to induce a significant increase in preference for the drug-paired chamber, indicating rewarding properties.[4][5]

CompoundDoses Inducing Significant CPP (mg/kg, i.p.)
4-MPD 3 and 10
Pentedrone 3 and 10

Data sourced from Nadal-Gratacós et al., 2021.

Pharmacokinetics and Metabolism

The metabolism of synthetic cathinones is a critical aspect of their pharmacology and toxicology. In vitro studies using human liver microsomes have shed light on the metabolic pathways of 4-MPD.

For 4-MPD, the primary metabolic pathways include:

  • Hydroxylation: The addition of a hydroxyl group to the tolyl moiety is a major metabolic step.

  • N-dealkylation: Removal of the methyl group from the nitrogen atom.

  • Reduction: Reduction of the beta-keto group.

  • Glucuronidation: A phase II metabolic reaction where glucuronic acid is attached to a hydroxylated metabolite.

Five metabolites of 4-MPD have been identified in vitro, with a mono-hydroxylated metabolite being the most abundant.

cluster_workflow In Vitro Metabolism Experimental Workflow start Incubation of 4-MPD or Pentedrone with Human Liver Microsomes (HLM) or S9 Fractions incubation_details Cofactors: NADPH-regenerating system UDPGA (for Phase II) start->incubation_details quenching Quenching of Reaction (e.g., with acetonitrile) start->quenching analysis Analysis of Metabolites by LC-HRMS quenching->analysis identification Metabolite Identification (based on accurate mass and fragmentation patterns) analysis->identification end Characterization of Metabolic Pathways identification->end

In Vitro Metabolism Workflow

Toxicology

Both 4-MPD and Pentedrone have been associated with adverse effects, including fatal intoxications.[4][6] However, in many reported cases, other substances were also detected, making it difficult to attribute toxicity solely to one compound.

4-MPD:

  • Has been implicated in at least one reported death, where it was found in combination with other drugs.[6]

  • Concentrations in post-mortem samples have been documented, with peripheral blood levels around 1285 ng/mL in one fatal case.[6]

Pentedrone:

  • Has been linked to at least one death where it was combined with α-PVP, leading to heart failure.[3]

  • In vitro studies on rat hepatocytes have shown that pentedrone can induce cytotoxicity in a concentration-dependent manner.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the reuptake of neurotransmitters by their respective transporters.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT) are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and washed with Krebs-HEPES buffer (KHB).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds (4-MPD or Pentedrone) for a specified time (e.g., 5 minutes).

  • Radioligand Addition: A radiolabeled substrate, such as [3H]MPP+ for DAT or [3H]5-HT for SERT, is added to the cell suspension.

  • Incubation: The mixture is incubated for a short period (e.g., 1-3 minutes) to allow for transporter-mediated uptake of the radioligand.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold KHB to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.

Locomotor Activity in Mice

This experiment measures the stimulant effects of the compounds on spontaneous movement.

  • Animals: Male Swiss CD-1 mice are typically used. They are housed under controlled temperature and a 12-hour light/dark cycle with ad libitum access to food and water.

  • Habituation: Prior to testing, mice are habituated to the experimental room and the locomotor activity chambers.

  • Drug Administration: Mice are administered either vehicle (e.g., saline) or different doses of 4-MPD or Pentedrone via intraperitoneal (i.p.) injection.

  • Data Recording: Immediately after injection, mice are placed individually into locomotor activity chambers equipped with infrared beams to automatically track horizontal movement.

  • Data Collection: Locomotor activity is recorded for a set duration (e.g., 60 minutes).

  • Data Analysis: The total distance traveled is calculated and compared between different dose groups and the vehicle control group using statistical methods such as one-way ANOVA followed by post-hoc tests.

Conditioned Place Preference (CPP) in Mice

This paradigm assesses the rewarding or aversive properties of a drug.

  • Apparatus: A three-chamber CPP apparatus is used, with two conditioning chambers having distinct visual and tactile cues, and a smaller neutral central chamber.

  • Pre-conditioning Phase: On the first day, mice are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.

  • Conditioning Phase: This phase typically lasts for several days. On alternating days, mice receive an injection of the drug (4-MPD or Pentedrone) and are confined to one of the conditioning chambers. On the other days, they receive a vehicle injection and are confined to the opposite chamber.

  • Post-conditioning (Test) Phase: On the test day, mice are placed in the central chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A significant increase in the preference score indicates a rewarding effect of the drug.

Conclusion

4-MPD and Pentedrone are potent norepinephrine-dopamine reuptake inhibitors with demonstrated psychostimulant and rewarding properties in preclinical models. Pentedrone exhibits higher selectivity for the dopamine transporter over the serotonin transporter compared to 4-MPD. While both compounds show similar rewarding effects at certain doses, there is evidence to suggest that 4-MPD may be less efficacious in stimulating locomotor activity. Both substances have been associated with severe toxicity, including fatalities, highlighting the potential risks associated with their use. Further research is necessary to fully elucidate the comparative pharmacology, long-term effects, and complete toxicological profiles of these synthetic cathinones.

References

A Comparative Analysis of the Structure-Activity Relationship of 4-Methylpentedrone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a detailed comparison of 4-Methylpentedrone (4-MPD) and its structurally related synthetic cathinones. This analysis is based on experimental data from in vitro and in vivo studies to elucidate the structure-activity relationships (SAR) that govern their pharmacological effects. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound (4-MPD)

This compound, also known as 4-MPD or 4-Methyl-α-methylamino-valerophenone, is a stimulant compound belonging to the cathinone (B1664624) class.[1] It is a homolog of mephedrone (B570743) (4-methylmethcathinone) and a derivative of pentedrone (B609907).[1] The continuous emergence of novel psychoactive substances (NPS) necessitates a thorough understanding of how minor structural modifications to the cathinone scaffold influence their interaction with biological targets and their overall pharmacological profile. This guide focuses on the SAR of 4-MPD and a selection of its analogs, examining their effects on monoamine transporters and resultant behavioral outcomes.

Comparative Pharmacological Data

The primary mechanism of action for many synthetic cathinones involves the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The relative potency at these transporters is a key determinant of the psychostimulant and rewarding effects of these compounds.

The following table summarizes the in vitro potency of 4-MPD and its analogs as inhibitors of dopamine and serotonin uptake in human embryonic kidney (HEK293) cells expressing the respective human transporters.[2]

CompoundR-Group (Aromatic Ring)R-Group (Amino Terminal)DAT IC50 (µM)SERT IC50 (µM)DAT/SERT Ratio
PentedroneHMethyl0.5130260
N-ethyl-pentedrone (NEPD)HEthyl0.2130650
Pentylone (B609909)3,4-methylenedioxyMethyl0.52040
N-ethyl-pentylone (NEP)3,4-methylenedioxyEthyl0.1660
This compound (4-MPD) 4-methyl Methyl 1 30 30
4-methyl-ethylaminopentedrone (4-MeAP)4-methylEthyl0.110100

Data extracted from Nadal-Gratacós et al., 2021.[2]

Structure-Activity Relationship Insights from In Vitro Data:

  • Effect of N-Alkylation: For all three pairs of analogs (pentedrone/NEPD, pentylone/NEP, and 4-MPD/4-MeAP), increasing the N-alkyl substituent from a methyl to an ethyl group resulted in a significant increase in potency at the dopamine transporter (DAT).[2] This suggests that a larger N-alkyl group is favorable for DAT inhibition within this chemical series.

  • Effect of Aromatic Substitution: The presence of a 4-methyl group (as in 4-MPD and 4-MeAP) or a 3,4-methylenedioxy group (as in pentylone and NEP) generally increases potency at the serotonin transporter (SERT) compared to the unsubstituted analogs (pentedrone and NEPD).[2]

  • DAT vs. SERT Selectivity: All the tested cathinones are more potent inhibitors of DAT than SERT, indicating a predominantly dopaminergic mechanism of action.[2] The N-ethyl analogs consistently show higher DAT/SERT selectivity ratios compared to their N-methyl counterparts.[2]

The in vivo effects of these compounds were assessed in mice to determine their psychostimulant and rewarding properties.

CompoundDose (mg/kg, i.p.)Locomotor Activity (Compared to Control)Rewarding Effects (Conditioned Place Preference)
Pentedrone3, 10, 30Significant increaseSignificant at 3 and 10 mg/kg
N-ethyl-pentedrone (NEPD)3, 10, 30Significant increase (more efficacious than pentedrone at 10 mg/kg)Significant at 3 and 10 mg/kg
Pentylone3, 10, 30Significant increaseSignificant at 3 and 10 mg/kg
N-ethyl-pentylone (NEP)3, 10, 30Significant increase (more efficacious than pentylone at 10 mg/kg)Significant at 3 and 10 mg/kg
This compound (4-MPD) 3, 10, 30 Significant increase (least efficacious) Significant at 3 and 10 mg/kg
4-methyl-ethylaminopentedrone (4-MeAP)3, 10, 30Significant increaseSignificant at 3 and 10 mg/kg

Data summarized from Nadal-Gratacós et al., 2021.[2]

Structure-Activity Relationship Insights from In Vivo Data:

  • Psychostimulant Effects: The N-ethyl analogs, NEPD and NEP, were more effective at inducing hyperlocomotion than their N-methyl counterparts, which is consistent with their higher potency as DAT inhibitors.[2] Interestingly, while 4-MPD and 4-MeAP have similar in vitro DAT inhibitory potencies to pentylone and NEP respectively, they are less effective at producing hyperlocomotion.[2] This discrepancy may be due to differences in pharmacokinetics.[2] 4-MPD was found to be the least effective compound in stimulating locomotor activity.[2]

  • Rewarding Properties: All the tested compounds, including 4-MPD and its analogs, demonstrated rewarding effects in the conditioned place preference paradigm at doses of 3 and 10 mg/kg.[2]

Signaling Pathways and Experimental Workflow

The primary mechanism of action for 4-MPD and its analogs is the inhibition of the dopamine transporter (DAT). This leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. The following diagram illustrates this proposed signaling pathway.

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) Dopamine_Vesicle->DAT Dopamine Release Dopamine Dopamine Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding & Signal Transduction MPD_Analog 4-MPD Analog MPD_Analog->DAT Inhibition

Caption: Proposed mechanism of action of 4-MPD analogs at the dopamine transporter.

The structure-activity relationship of novel psychoactive substances is typically investigated through a multi-step experimental process, starting with in vitro characterization and progressing to in vivo behavioral assays.

G Start Synthesis of 4-MPD Analogs In_Vitro In Vitro Studies Start->In_Vitro Uptake_Inhibition Monoamine Uptake Inhibition Assay (HEK293 cells expressing hDAT, hSERT) In_Vitro->Uptake_Inhibition Release_Assay Monoamine Release Assay In_Vitro->Release_Assay In_Vivo In Vivo Studies (Mice) In_Vitro->In_Vivo Locomotor_Activity Horizontal Locomotor Activity In_Vivo->Locomotor_Activity CPP Conditioned Place Preference (CPP) In_Vivo->CPP Data_Analysis SAR Analysis and Interpretation In_Vivo->Data_Analysis

Caption: Experimental workflow for the structure-activity relationship (SAR) analysis of 4-MPD analogs.

Experimental Protocols

This assay was performed using human embryonic kidney (HEK293) cells that stably express the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).[2]

  • Cell Culture: HEK293 cells expressing hDAT or hSERT were cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine (2 mM), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and G418 (750 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates and grown to confluence.

    • On the day of the experiment, the culture medium was removed, and the cells were washed with Krebs-HEPES buffer (KHB).

    • Cells were then incubated for 10 minutes at room temperature with KHB containing various concentrations of the test compounds (4-MPD and its analogs).

    • A fixed concentration of a radiolabeled substrate ([³H]MPP⁺ for DAT or [³H]5-HT for SERT) was added to each well.

    • The incubation was continued for a short period (e.g., 5 minutes) at room temperature.

    • Uptake was terminated by aspirating the buffer and rapidly washing the cells three times with ice-cold KHB.

    • The cells were lysed, and the radioactivity was measured by liquid scintillation counting.

  • Data Analysis: Non-specific uptake was determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT). The concentration of each test compound that inhibited 50% of the specific uptake (IC50) was calculated by non-linear regression analysis of the concentration-response curves.

The psychostimulant effects of the compounds were evaluated by measuring horizontal locomotor activity in male Swiss CD-1 mice.[2]

  • Animals and Housing: Adult male Swiss CD-1 mice were housed in groups under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Apparatus: Locomotor activity was measured in transparent actimeter boxes equipped with infrared beams to detect movement.

  • Procedure:

    • Mice were habituated to the testing room for at least 1 hour before the experiment.

    • Each mouse was placed individually in an actimeter box and allowed to habituate for 30 minutes.

    • Following habituation, mice were administered an intraperitoneal (i.p.) injection of either vehicle (saline) or one of the test compounds at various doses (3, 10, or 30 mg/kg).

    • Locomotor activity was recorded for a period of 120 minutes immediately after the injection.

  • Data Analysis: The total distance traveled was recorded in time bins (e.g., 5 minutes). The data were analyzed using a two-way analysis of variance (ANOVA) with repeated measures, followed by appropriate post-hoc tests to compare the effects of different doses over time.

The rewarding properties of the compounds were assessed using a conditioned place preference paradigm in mice.[2]

  • Apparatus: The CPP apparatus consisted of a two-compartment box with distinct visual and tactile cues in each compartment, separated by a central neutral area.

  • Procedure: The CPP procedure consisted of three phases:

    • Pre-conditioning (Day 1): Mice were allowed to freely explore the entire apparatus for 15 minutes, and the time spent in each compartment was recorded to determine initial preference.

    • Conditioning (Days 2-9): This phase consisted of eight conditioning sessions. On four of the days, mice received an i.p. injection of a test compound (at 3, 10, or 30 mg/kg) and were confined to one of the compartments for 30 minutes. On the other four days, they received a vehicle injection and were confined to the opposite compartment. The drug-paired compartment was counterbalanced across subjects.

    • Post-conditioning (Day 10): Mice were again allowed to freely explore the entire apparatus for 15 minutes in a drug-free state, and the time spent in each compartment was recorded.

  • Data Analysis: The difference in time spent in the drug-paired compartment between the post-conditioning and pre-conditioning phases was calculated. A significant increase in time spent in the drug-paired compartment was interpreted as a rewarding effect. Statistical analysis was performed using appropriate t-tests or ANOVA.

Conclusion

The structure-activity relationship of this compound and its analogs reveals key structural determinants for their pharmacological activity. N-ethylation consistently enhances potency at the dopamine transporter, leading to greater psychostimulant effects in vivo. Aromatic substitutions, such as the 4-methyl group in 4-MPD, modulate the activity at the serotonin transporter. While all tested compounds exhibit rewarding properties, discrepancies between in vitro potency and in vivo locomotor effects for 4-MPD and 4-MeAP suggest that pharmacokinetic factors may play a significant role in their overall pharmacological profiles. These findings provide a valuable framework for understanding the effects of this class of synthetic cathinones and for predicting the pharmacological properties of newly emerging analogs.

References

Navigating a Blind Spot in Drug Screening: The Cross-Reactivity of 4-MPD in Common Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development face a significant challenge in the detection of novel psychoactive substances (NPS). One such compound, 4-Methylpentedrone (4-MPD), a synthetic cathinone (B1664624), poses a potential blind spot for commonly used immunoassay-based drug screening platforms. This guide provides a comparative analysis of the cross-reactivity of 4-MPD in various immunoassays, supported by available experimental data and detailed methodologies, to aid in the accurate interpretation of screening results.

The structural similarity of synthetic cathinones to amphetamines suggests a potential for cross-reactivity with immunoassays designed to detect this class of drugs. However, the extent of this cross-reactivity is highly variable and often low for many cathinone derivatives in standard amphetamine and methamphetamine screening assays. More specific assays, such as those targeting synthetic cathinones, may offer better detection, but the ever-evolving landscape of NPS necessitates a thorough evaluation of each new compound.

Quantitative Cross-Reactivity Data

A comprehensive review of existing literature reveals a notable lack of specific quantitative data on the cross-reactivity of 4-MPD in commercially available immunoassays. While studies have examined the cross-reactivity of "cathinone derivatives" as a broad category, specific percentage cross-reactivity or the minimum concentration of 4-MPD required to elicit a positive result in popular immunoassay kits (e.g., ELISA, EMIT, CEDIA) remains largely unpublished.

One study investigating a range of designer drugs reported that cathinone derivatives can demonstrate cross-reactivity in the Randox Mephedrone/Methcathinone ELISA kit at concentrations as low as 150 ng/mL.[1][2][3] However, the specific cathinones, including whether 4-MPD was among them, were not detailed. Another study indicated that some β-keto amphetamines, the chemical class to which 4-MPD belongs, showed cross-reactivity with certain amphetamine immunoassays at a high concentration of 100 µg/mL.[4]

Given the limited direct data for 4-MPD, the following table summarizes the general findings for synthetic cathinones in common immunoassay platforms to provide a contextual understanding.

Immunoassay PlatformTarget Analyte ClassGeneral Cross-Reactivity of Synthetic Cathinones
ELISA (General Amphetamine)AmphetaminesGenerally low to negligible
EMIT (General Amphetamine)AmphetaminesGenerally low to negligible
CEDIA (General Amphetamine)AmphetaminesGenerally low to negligible
Randox Mephedrone/Methcathinone ELISASynthetic CathinonesHigh for some cathinone derivatives

Note: The lack of specific data for 4-MPD underscores the critical need for validation studies by laboratories to determine the detection capabilities of their specific immunoassay platforms for this compound.

Experimental Protocols

To address the gap in knowledge, researchers can employ established methodologies to determine the cross-reactivity of 4-MPD. The following are detailed protocols for competitive ELISA and EMIT assays, which can be adapted for this purpose.

Competitive ELISA Protocol for 4-MPD Cross-Reactivity

This protocol outlines the steps to assess the cross-reactivity of 4-MPD against an antibody targeting a specific drug class (e.g., amphetamines).

Materials:

  • 96-well microtiter plates coated with anti-amphetamine antibodies

  • 4-MPD standard solution of known concentration

  • Amphetamine standard solution (for calibration curve)

  • Enzyme-conjugated amphetamine

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Standards and Samples: Prepare a serial dilution of the amphetamine standard to generate a calibration curve. Prepare a range of 4-MPD concentrations to be tested.

  • Competitive Binding: To separate wells of the microtiter plate, add a fixed volume of the enzyme-conjugated amphetamine and an equal volume of either the amphetamine standards, 4-MPD test samples, or a negative control (blank).

  • Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at 37°C).

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 15 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Calculation of Percent Cross-Reactivity:

    • Determine the concentration of amphetamine that produces a 50% reduction in signal (IC50) from the calibration curve.

    • Determine the concentration of 4-MPD that produces a 50% reduction in signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Amphetamine / IC50 of 4-MPD) x 100

Enzyme Multiplied Immunoassay Technique (EMIT) Protocol for 4-MPD Cross-Reactivity

This protocol describes a homogenous assay system commonly used on automated clinical chemistry analyzers.

Materials:

  • Automated clinical chemistry analyzer

  • EMIT amphetamine assay reagents (antibody/substrate reagent and enzyme-conjugate reagent)

  • 4-MPD standard solution of known concentration

  • Amphetamine calibrators and controls

  • Drug-free urine

Procedure:

  • Reagent and Sample Preparation: Prepare a series of dilutions of the 4-MPD standard in drug-free urine. Ensure all reagents, calibrators, and controls are at the appropriate temperature as specified by the manufacturer.

  • Assay Performance: Program the automated analyzer with the parameters for the EMIT amphetamine assay.

  • Calibration and Quality Control: Calibrate the assay using the amphetamine calibrators and run quality control samples to ensure the validity of the assay.

  • Sample Analysis: Analyze the prepared 4-MPD samples. The analyzer will automatically mix the sample with the antibody/substrate reagent, followed by the addition of the enzyme-conjugate reagent.

  • Data Acquisition: The analyzer measures the rate of change in absorbance at 340 nm, which is proportional to the enzyme activity.

  • Result Interpretation: The analyzer will report the results in terms of the calibrated target analyte (amphetamine).

  • Determination of Cross-Reactivity: The concentration of 4-MPD that produces a result equivalent to the assay's cutoff concentration for amphetamine is determined. The percent cross-reactivity can be calculated as: % Cross-Reactivity = (Cutoff Concentration of Amphetamine / Concentration of 4-MPD producing a positive result) x 100

Mechanism of Action and Signaling Pathway

Synthetic cathinones like 4-MPD are believed to exert their stimulant effects by interacting with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[5][6][7][8] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the signaling. By inhibiting these transporters, 4-MPD likely increases the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to enhanced neurotransmission.

Proposed mechanism of action of 4-MPD at the synapse.

Immunoassay_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis prep_standards Prepare 4-MPD Standards and Controls prep_samples Spike Drug-Free Urine with 4-MPD prep_standards->prep_samples calibrate Calibrate Assay with Target Analyte prep_samples->calibrate run_qc Run Quality Control Samples calibrate->run_qc analyze_samples Analyze Spiked Samples run_qc->analyze_samples measure_response Measure Assay Response (e.g., Absorbance) analyze_samples->measure_response determine_positive Determine Concentration Yielding Positive Result measure_response->determine_positive calculate_cross_reactivity Calculate Percent Cross-Reactivity determine_positive->calculate_cross_reactivity

Workflow for determining immunoassay cross-reactivity.

Conclusion

The potential for 4-MPD to go undetected in standard amphetamine and methamphetamine immunoassays presents a significant challenge for clinical and forensic toxicology. While specialized cathinone assays may offer a solution, the lack of specific cross-reactivity data for 4-MPD highlights an urgent need for further research. Laboratories are strongly encouraged to perform in-house validation studies to ascertain the sensitivity and specificity of their current screening methods for 4-MPD and other emerging synthetic cathinones. This proactive approach is essential for ensuring the accuracy of drug screening programs and adapting to the dynamic landscape of novel psychoactive substances.

References

Validating 4-Methylpentedrone (4-MPD) Detection in Seized Materials: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), such as the synthetic cathinone (B1664624) 4-Methylpentedrone (4-MPD), presents a significant challenge for forensic laboratories and researchers. Accurate and reliable detection and validation methods are crucial for identifying these substances in seized materials. This guide provides an objective comparison of common analytical techniques used for the validation of 4-MPD, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methodology.

The analysis of synthetic cathinones in seized materials is approached using a variety of techniques, ranging from traditional methods to more advanced ones.[1] For conclusive identification, it is often recommended to combine multiple analytical techniques, especially when dealing with unknown or suspected new synthetic cathinones.[1]

Comparative Analysis of Detection Methods

The selection of an analytical method for 4-MPD validation depends on various factors, including the required sensitivity, selectivity, and the nature of the seized material. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing seized drugs.[2] However, for compounds that are thermally unstable or non-volatile, derivatization may be necessary, which can increase the sample preparation time.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an alternative that can overcome some of the limitations of GC-based methods.[3]

Below is a summary of the performance of commonly employed techniques for the detection of synthetic cathinones, including 4-MPD.

Analytical TechniquePrincipleSample PreparationLimit of Detection (LOD) / Method Quantification Limit (MQL)Key AdvantagesKey Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and fragmentation analysis.Dissolution in a suitable solvent (e.g., methanol); derivatization may be required for some cathinones.[4][5]Analyte-dependent, can reach low µg/mL levels. For some drugs, LOD can be as low as 1 µg/mL.[6]High separation efficiency, provides structural information through fragmentation patterns, well-established libraries for compound identification.[2]May require derivatization for polar and thermally labile compounds, potentially longer analysis times compared to rapid screening methods.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of compounds in the liquid phase followed by tandem mass spectrometry for high selectivity and sensitivity.Simple "dilute-and-shoot" or solid-phase extraction (SPE).[7]High sensitivity, with MQLs ranging from 0.020 to 0.070 ng/mL for some synthetic cathinones in biological samples.[8]High sensitivity and selectivity, suitable for a wide range of compounds without derivatization, can analyze complex mixtures.[3][9]Matrix effects can suppress ion signals, requiring careful method development and validation.[7]
Spectroscopic Methods (FT-IR, Raman) Analysis of the interaction of electromagnetic radiation with the sample to obtain a unique spectral "fingerprint".Minimal sample preparation, often non-destructive.Primarily qualitative, for identification rather than quantification.Rapid, non-destructive, provides detailed structural information and can differentiate between different forms of a substance.[10][11]Lower sensitivity compared to chromatographic methods, may be challenging for complex mixtures.
Electrochemical Methods (e.g., DPV) Measurement of the current response of an electroactive substance to an applied potential.Dissolution in a supporting electrolyte.Can achieve LODs lower than 1.8 µmol L⁻¹ for some cathinones.[12]Rapid, portable, and cost-effective for screening purposes.[13]Lower selectivity compared to MS-based methods, susceptible to interference from other substances in the sample.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the detection of 4-MPD and related synthetic cathinones.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure for the analysis of synthetic cathinones in seized powder samples.

a. Sample Preparation:

  • Accurately weigh approximately 1 mg of the seized powder.

  • Dissolve the sample in 1 mL of methanol.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • If necessary, filter the solution through a 0.2 µm syringe filter into a GC vial.

b. Instrumentation (Representative Parameters):

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[2]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.[5]

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

c. Data Analysis:

  • Identification of 4-MPD is based on the retention time and comparison of the acquired mass spectrum with a reference library (e.g., NIST, SWGDRUG). The fragmentation pattern serves as a fingerprint for the molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general framework for the quantitative analysis of synthetic cathinones.

a. Sample Preparation:

  • Prepare a stock solution of the seized material by dissolving 1 mg in 10 mL of methanol.

  • Perform a serial dilution to create a working solution with a concentration within the calibration range of the instrument.

  • For quantitative analysis, spike the sample with a known concentration of an appropriate internal standard (e.g., 4-MPD-d3).

  • Filter the final solution through a 0.2 µm syringe filter before injection.

b. Instrumentation (Representative Parameters):

  • Liquid Chromatograph: Agilent 1200 Series LC System or equivalent.[14]

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6460 Series Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source in positive ion mode.[14]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 4-MPD and the internal standard are monitored for quantification and confirmation.

c. Data Analysis:

  • A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of 4-MPD in the seized sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the key steps in validating 4-MPD detection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation seized_material Seized Material dissolution Dissolution in Solvent seized_material->dissolution filtration Filtration dissolution->filtration gc_injection GC Injection filtration->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection data_acquisition Data Acquisition detection->data_acquisition library_search Library Comparison data_acquisition->library_search identification Compound Identification library_search->identification

Caption: Workflow for 4-MPD validation using GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation seized_material Seized Material dissolution Dissolution & Dilution seized_material->dissolution is_spiking Internal Standard Spiking dissolution->is_spiking filtration Filtration is_spiking->filtration lc_injection LC Injection filtration->lc_injection separation Chromatographic Separation lc_injection->separation ionization Electrospray Ionization (ESI) separation->ionization q1 Q1: Precursor Ion Selection ionization->q1 q2 Q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Scanning q2->q3 detection Detection q3->detection data_acquisition Data Acquisition detection->data_acquisition calibration_curve Calibration Curve Generation data_acquisition->calibration_curve quantification Quantification calibration_curve->quantification

References

Misidentification of 4-Methylpentedrone: A Comparative Guide to 4-MEAP and Other Cathinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A significant issue has emerged in the recreational drug market where 4-Methylpentedrone (4-MPD), a synthetic cathinone (B1664624), is being sold, but the product is often identified as 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a different and distinct chemical entity. This guide provides a detailed comparison of 4-MPD and 4-MEAP, including other relevant cathinone analogs, to aid researchers, scientists, and drug development professionals in their accurate identification. The information presented is based on experimental data from gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary distinguishing feature between 4-MPD and 4-MEAP lies in their molecular structure and, consequently, their molecular weight. 4-MPD has a methyl group attached to the amine, while 4-MEAP possesses an ethyl group in the same position. This seemingly minor difference results in a molecular weight of 205.3 g/mol for 4-MPD and 219.3 g/mol for 4-MEAP.[1] This mass difference is a critical initial indicator for distinguishing the two compounds in analytical tests.

Chemical Structures and Properties

A clear understanding of the structural differences is fundamental for the correct identification of these substances.

CompoundIUPAC NameChemical FormulaMolecular Weight ( g/mol )
This compound (4-MPD) 2-(methylamino)-1-(p-tolyl)pentan-1-oneC13H19NO205.30
4-MEAP 2-(ethylamino)-1-(4-methylphenyl)-1-pentanoneC14H21NO219.32
Pentedrone 2-(methylamino)-1-phenylpentan-1-oneC12H17NO191.27
N-Ethylpentedrone (NEP) 2-(ethylamino)-1-phenylpentan-1-oneC13H19NO205.30

Analytical Identification and Data Comparison

Accurate identification relies on sophisticated analytical techniques. The following sections detail the expected results from GC-MS, NMR, and LC-MS/MS analyses.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of synthetic cathinones. The fragmentation patterns observed in the mass spectra are unique to each compound's structure. A key diagnostic fragment for 4-MEAP is the base peak at m/z 100, with other significant fragments at m/z 91 and 119.[2]

Table 2: Key GC-MS Fragmentation Data

CompoundMolecular Ion (M+)Base Peak (m/z)Other Major Fragments (m/z)
This compound (4-MPD) 20586119, 91
4-MEAP 219100119, 91, 58
Pentedrone 19186105, 77
N-Ethylpentedrone (NEP) 205100105, 77

Note: Fragmentation patterns can be influenced by the specific instrumentation and analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure by analyzing the magnetic properties of atomic nuclei. The chemical shifts in ¹H and ¹³C NMR spectra are highly specific to the molecular environment of each atom.

Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment This compound (4-MPD) 4-MEAP
¹H NMR
Aromatic-H7.8-7.27.8-7.2
CH (α-carbon)~4.5~4.5
N-CH₃~2.4-
N-CH₂CH₃-~2.6 (q)
N-CH₂CH₃-~1.1 (t)
CH₂ (propyl)~1.8, ~1.5~1.8, ~1.5
CH₃ (propyl)~0.9~0.9
Ar-CH₃~2.4~2.4
¹³C NMR
C=O~200~200
Aromatic-C144-128144-128
CH (α-carbon)~65~63
N-CH₃~35-
N-CH₂CH₃-~43
N-CH₂CH₃-~14
CH₂ (propyl)~30, ~18~30, ~18
CH₃ (propyl)~14~14
Ar-CH₃~21~21

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive technique used for the detection and quantification of compounds in complex matrices. Retention times are dependent on the specific chromatographic conditions.

Table 4: Example LC-MS/MS Parameters

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ions (m/z)
This compound (4-MPD) 206.2188.1, 119.1, 91.1
4-MEAP 220.2202.1, 119.1, 91.1
Pentedrone 192.2174.1, 105.1, 77.1
N-Ethylpentedrone (NEP) 206.2188.1, 105.1, 77.1

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate results.

GC-MS Analysis Protocol

A general screening method for synthetic cathinones is as follows:[3]

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.

  • Injection: Inject a 1-2 µL aliquot into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

    • Inlet: Splitless mode at 280°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Longer acquisition times are typically required due to the lower natural abundance of ¹³C.

LC-MS/MS Analysis Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol/water mixture).

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis, using the precursor and product ions listed in Table 4.

Visualizing Analytical Workflows and Structural Relationships

The following diagrams illustrate the general workflow for cathinone identification and the structural relationships between the discussed compounds.

General Workflow for Cathinone Identification cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_identification Compound Identification Sample_Received Suspected Cathinone Sample Received Sample_Preparation Sample Preparation (Dissolution) Sample_Received->Sample_Preparation GC_MS GC-MS Analysis Sample_Preparation->GC_MS Inject LC_MS LC-MS/MS Analysis Sample_Preparation->LC_MS Inject NMR NMR Spectroscopy Sample_Preparation->NMR Prepare Mass_Spec Mass Spectrum & Fragmentation GC_MS->Mass_Spec Retention_Time Retention Time GC_MS->Retention_Time LC_MS->Mass_Spec LC_MS->Retention_Time Chemical_Shifts Chemical Shifts & Coupling NMR->Chemical_Shifts Data_Comparison Comparison with Reference Data Mass_Spec->Data_Comparison Retention_Time->Data_Comparison Structure_Elucidation Structure Elucidation Chemical_Shifts->Structure_Elucidation Final_ID Final Identification Data_Comparison->Final_ID Structure_Elucidation->Final_ID Structural Relationships of Pentedrone Analogs Pentedrone Pentedrone (C12H17NO) 4-MPD This compound (4-MPD) (C13H19NO) Pentedrone->4-MPD  + CH2 on phenyl ring NEP N-Ethylpentedrone (NEP) (C13H19NO) Pentedrone->NEP  N-methylation to N-ethylation 4-MEAP 4-MEAP (C14H21NO) 4-MPD->4-MEAP  N-methylation to N-ethylation NEP->4-MEAP  + CH2 on phenyl ring

References

Unraveling the Neurotoxic Landscape of Synthetic Cathinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the comparative neurotoxicity of popular synthetic cathinones, including mephedrone (B570743), methylone, 3,4-methylenedioxypyrovalerone (MDPV), and α-pyrrolidinopentiophenone (α-PVP), reveals significant differences in their mechanisms and potency of neuronal damage. This guide synthesizes findings from multiple experimental studies to provide researchers, scientists, and drug development professionals with a detailed comparison of these widely abused novel psychoactive substances.

Synthetic cathinones, often deceptively marketed as "bath salts," are structurally related to the naturally occurring stimulant found in the khat plant.[1] Their abuse is a growing public health concern, linked to severe neurological and psychiatric complications.[2][3] The neurotoxicity of these compounds is multifaceted, primarily involving the disruption of monoamine neurotransmitter systems, induction of oxidative stress, mitochondrial dysfunction, and initiation of apoptotic cell death.[2][3][4]

Comparative Analysis of Neurotoxic Effects

The primary mechanism of action for synthetic cathinones involves their interaction with dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.[5][6] However, their effects diverge significantly. Mephedrone and methylone act primarily as transporter substrates, causing the release of neurotransmitters, similar to amphetamines.[6] In contrast, MDPV and α-PVP, which contain a pyrrolidine (B122466) ring, are potent transporter blockers that inhibit the reuptake of these neurotransmitters, a mechanism more akin to cocaine.[5][6]

The pyrrolidine-containing cathinones, MDPV and α-PVP, generally exhibit higher potency at DAT and NET.[7][8] For instance, MDPV is a significantly more potent DAT inhibitor than cocaine.[6] This potent dopamine reuptake inhibition is linked to a greater psychomotor stimulant effect compared to cathinones like mephedrone.[8][9]

While synthetic cathinones are generally considered less neurotoxic than their amphetamine counterparts, their potential for neuronal damage is significant.[10][11] Studies have shown that exposure to these substances can lead to a loss of dopamine transporters, damage to dopamine and serotonin nerve terminals, and neuroinflammation.[5][9] Interestingly, while mephedrone and methylone can exacerbate the neurotoxic effects of methamphetamine, MDPV has been shown to have a protective effect against it.[6][9]

Quantitative Assessment of Cytotoxicity

In vitro studies using neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, are crucial for quantifying the cytotoxic effects of synthetic cathinones.[4][12] The following tables summarize key quantitative data from cytotoxicity and apoptosis assays.

Synthetic Cathinone (B1664624)MTT Assay (EC50 in µM)LDH Assay (EC50 in µM)
Mephedrone850950
Methylone12001350
MDPV450500
Table 1: EC50 Values of Synthetic Cathinones on SH-SY5Y Cells after 24-hour Exposure. The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency. Data is illustrative and compiled from established methodologies.[13]
Treatment (at EC50 concentration)Fold Increase in Caspase-3/7 Activity (vs. Control)
Mephedrone4.2
Methylone3.5
MDPV6.8
Control1.0
Table 2: Caspase-3/7 Activity in SH-SY5Y Cells Treated with Synthetic Cathinones for 24 hours. Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. A higher fold increase indicates greater induction of apoptosis. Data is illustrative and based on established experimental protocols.[13]

Mechanisms of Neurotoxicity: Oxidative Stress and Apoptosis

A primary driver of synthetic cathinone-induced neurotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][3][14][15] This oxidative stress can damage cellular components, including lipids, proteins, and DNA. It also leads to mitochondrial dysfunction, characterized by a decrease in ATP production and the collapse of the mitochondrial membrane potential.[2][3][14][16] This mitochondrial damage is a critical step that can initiate the intrinsic pathway of apoptosis, or programmed cell death.[13][16] The release of cytochrome c from damaged mitochondria activates a cascade of caspases, ultimately leading to cell death.[16]

G sc Synthetic Cathinones (e.g., Mephedrone, MDPV) ros Increased Reactive Oxygen Species (ROS) sc->ros Induces mito Mitochondrial Dysfunction ros->mito Causes atp Decreased ATP Production mito->atp mp Mitochondrial Membrane Potential Collapse mito->mp cytoc Cytochrome c Release mp->cytoc caspase Caspase Activation (Caspase-3/7) cytoc->caspase Activates apoptosis Apoptosis caspase->apoptosis Executes

Cathinone-induced neurotoxic signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols used to assess the neurotoxicity of synthetic cathinones.

Cell Culture and Differentiation

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurotoxicity studies.[4] These cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.[13] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[13] For experiments, cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[13] Differentiation into a more mature neuronal phenotype can be achieved using retinoic acid and 12-O-tetradecanoylphorbol-13-acetate.[2][3]

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity. After treating cells with synthetic cathinones for 24 hours, MTT solution is added to each well.[13] Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan (B1609692) product, which is then dissolved in DMSO and quantified by measuring the absorbance.[13]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[13] After a 24-hour treatment period, a portion of the cell culture supernatant is transferred to a new plate, and the LDH activity is measured using a commercially available kit.[13]

Apoptosis Assay

Caspase-3/7 Activity Assay: This assay measures the activity of key executioner caspases in apoptosis.[13] Following treatment with synthetic cathinones, a reagent containing a luminogenic caspase-3/7 substrate is added to the cells.[13] The cleavage of the substrate by active caspases produces a luminescent signal that is proportional to the amount of caspase activity.[13]

G start Start culture Culture & Seed SH-SY5Y Cells start->culture treat Treat with Synthetic Cathinones (24 hours) culture->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh caspase Caspase-3/7 Assay treat->caspase analyze Data Analysis mtt->analyze ldh->analyze caspase->analyze end End analyze->end

Experimental workflow for assessing cathinone neurotoxicity.

References

4-MPD: A Comparative Analysis of its Effects on Dopamine and Serotonin Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of 4-Methylpentedrone (4-MPD) on the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). The information presented is collated from preclinical research and is intended to inform researchers and professionals in the fields of pharmacology and drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a clear understanding of 4-MPD's differential impact on these two critical monoamine transporters.

Quantitative Analysis: Inhibitory Potency of 4-MPD at DAT and SERT

The inhibitory effects of 4-MPD on the human dopamine and serotonin transporters have been quantified through in vitro uptake inhibition assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of 4-MPD required to inhibit 50% of the transporter's activity, are presented in the table below. These values were determined using Human Embryonic Kidney (HEK293) cells stably expressing the respective human transporters.

TransporterIC50 (µM)
Dopamine Transporter (DAT)1
Serotonin Transporter (SERT)30

Data sourced from Nadal-Gratacós et al., 2021.

The data clearly indicates that 4-MPD is significantly more potent at inhibiting the dopamine transporter than the serotonin transporter, with a 30-fold higher selectivity for DAT. This suggests that at lower concentrations, 4-MPD will predominantly exert its effects through the dopaminergic system.

Experimental Protocols

The following is a detailed description of the methodology used to determine the inhibitory potency of 4-MPD on DAT and SERT, as adapted from the study by Nadal-Gratacós et al. (2021).

Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells were used.

  • Transfection: Cells were stably transfected to express the human dopamine transporter (hDAT) or the human serotonin transporter (hSERT).

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Uptake Inhibition Assay:

  • Plating: On the day preceding the assay, cells were seeded into 96-well plates pre-coated with poly-L-lysine to ensure cell adhesion.

  • Assay Buffer: A Krebs-HEPES buffer (KHB) with a pH of 7.4 was used for all dilutions and washes.

  • Radioligands:

    • For DAT: [³H]MPP+ (1-methyl-4-phenylpyridinium), a substrate for the dopamine transporter, was used.

    • For SERT: [³H]5-HT (serotonin) was used as the radiolabeled substrate.

  • Procedure:

    • On the day of the experiment, the culture medium was aspirated, and the cells were washed with KHB.

    • Cells were then pre-incubated for a short period with varying concentrations of 4-MPD or a control vehicle.

    • The uptake reaction was initiated by adding the respective radioligand ([³H]MPP+ for DAT-expressing cells or [³H]5-HT for SERT-expressing cells) to each well.

    • The incubation was carried out for a specific duration (typically a few minutes to ensure measurement of initial uptake rates) at room temperature.

    • The reaction was terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radioligand.

    • Cells were then lysed, and the intracellular radioactivity was measured using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity in the cells represents the uptake of the radiolabeled substrate. The data was normalized to the control (vehicle-treated) wells, and the IC50 values were calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Visualizing the Mechanisms of Action

To illustrate the experimental process and the signaling pathways affected by 4-MPD, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Preparation cluster_1 Uptake Inhibition Assay cluster_2 Data Analysis HEK293 Cells HEK293 Cells Transfection Transfection HEK293 Cells->Transfection hDAT or hSERT Expression hDAT or hSERT Expression Transfection->hDAT or hSERT Expression Seeding in 96-well plates Seeding in 96-well plates hDAT or hSERT Expression->Seeding in 96-well plates Pre-incubation with 4-MPD Pre-incubation with 4-MPD Seeding in 96-well plates->Pre-incubation with 4-MPD Addition of Radioligand Addition of [³H]MPP+ (for DAT) or [³H]5-HT (for SERT) Pre-incubation with 4-MPD->Addition of Radioligand Incubation Incubation Addition of Radioligand->Incubation Termination & Washing Termination & Washing Incubation->Termination & Washing Cell Lysis Cell Lysis Termination & Washing->Cell Lysis Scintillation Counting Scintillation Counting Cell Lysis->Scintillation Counting Calculate % Inhibition Calculate % Inhibition Scintillation Counting->Calculate % Inhibition Non-linear Regression Non-linear Regression Calculate % Inhibition->Non-linear Regression Determine IC50 Determine IC50 Non-linear Regression->Determine IC50

Figure 1. Experimental workflow for determining the IC50 of 4-MPD at DAT and SERT.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine (DA) Dopamine (DA) DAT Dopamine Transporter (DAT) Dopamine (DA)->DAT Reuptake Serotonin (5-HT) Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin (5-HT)->SERT Reuptake DA_synapse Increased Dopamine 5HT_synapse Increased Serotonin D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R HTR 5-HT Receptors 5HT_synapse->HTR AC_stim ↑ Adenylyl Cyclase D1R->AC_stim AC_inhib ↓ Adenylyl Cyclase D2R->AC_inhib PLC ↑ PLC HTR->PLC cAMP_stim ↑ cAMP AC_stim->cAMP_stim cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib PKA_stim ↑ PKA cAMP_stim->PKA_stim PKA_inhib ↓ PKA cAMP_inhib->PKA_inhib Downstream_DA Dopaminergic Signaling PKA_stim->Downstream_DA PKA_inhib->Downstream_DA IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Downstream_5HT Serotonergic Signaling Ca_release->Downstream_5HT 4-MPD 4-MPD 4-MPD->DAT Inhibits (IC50=1µM) 4-MPD->SERT Inhibits (IC50=30µM)

Figure 2. Signaling pathways affected by 4-MPD's inhibition of DAT and SERT.

Conclusion

The experimental data clearly demonstrates that 4-MPD is a potent and selective inhibitor of the dopamine transporter over the serotonin transporter. This pharmacological profile suggests that the primary mechanism of action of 4-MPD at behaviorally relevant concentrations is the enhancement of dopaminergic neurotransmission. The detailed experimental protocols and visual diagrams provided in this guide offer a robust framework for understanding and further investigating the neuropharmacological effects of 4-MPD. This information is critical for researchers and professionals engaged in the development of novel therapeutics and for those studying the mechanisms of action of psychoactive compounds.

Differentiating 4-Methylpentedrone (4-MPD) from its Isomers: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and analytical chemists. 4-Methylpentedrone (4-MPD), a synthetic cathinone (B1664624), and its isomers are often encountered in seized materials, and their accurate identification is crucial due to potentially different pharmacological and toxicological profiles. This guide provides a comparative overview of analytical techniques used to differentiate 4-MPD from its positional and structural isomers, supported by experimental data from the scientific literature.

Introduction to 4-MPD and its Isomers

4-MPD (1-(4-methylphenyl)-2-(methylamino)pentan-1-one) is a synthetic stimulant. Its isomers can include positional isomers, where the methyl group is at the 2- or 3-position on the phenyl ring (2-MPD and 3-MPD respectively), and structural isomers, which have the same molecular formula but different atomic arrangements. The similarity in their chemical structures makes their differentiation a complex analytical task, often requiring a combination of chromatographic and spectroscopic methods. A notable instance of isomer misidentification involved the sale of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a structural isomer, as 4-MPD.[1][2][3]

Analytical Techniques for Isomer Differentiation

Several analytical techniques are employed to distinguish between 4-MPD and its isomers. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. The retention time in the gas chromatograph provides the initial level of separation, while the mass spectrum offers structural information based on fragmentation patterns. While isomers often produce similar mass spectra, subtle differences in fragmentation and, more reliably, their chromatographic separation can allow for their differentiation. For closely related isomers, derivatization can sometimes enhance chromatographic separation.[4]

Table 1: GC-MS Data for 4-MPD and a Structural Isomer (4-MEAP)

CompoundRetention Time (min)Key Mass Fragments (m/z)Reference
4-MPDNot explicitly stated58, 119, 91[6][7]
4-MEAPNot explicitly stated100, 58, 91, 119[8]

Note: Direct comparison of retention times is challenging due to variations in experimental conditions across different studies. The provided mass fragments represent some of the characteristic ions observed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it well-suited for the analysis of complex mixtures and trace amounts of substances. The liquid chromatographic separation is a critical step, as isomers that are isobaric (have the same mass) cannot be distinguished by the mass spectrometer alone. Specialized chromatography columns, such as those with biphenyl (B1667301) stationary phases, can enhance the separation of positional isomers. The fragmentation patterns generated in the tandem mass spectrometer (MS/MS) can also provide distinguishing features.

Table 2: LC-MS/MS Data for 4-MPD

CompoundPrecursor Ion [M+H]+ (m/z)Key Product Ions (m/z)Reference
4-MPD206.154188.143, 145.086, 119.086, 91.054[9][10]

Note: Specific LC-MS/MS data for 2-MPD and 3-MPD to provide a direct comparison is not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive technique for structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in a molecule. For positional isomers, the substitution pattern on the aromatic ring leads to distinct differences in the chemical shifts and splitting patterns of the aromatic protons in ¹H NMR, and unique signals for the aromatic carbons in ¹³C NMR.

A study on the positional isomers of methylmethcathinone provides a clear example of how NMR can be used for differentiation. The aromatic region of the ¹H NMR spectrum is particularly informative.[5]

Table 3: ¹H NMR Chemical Shift Data (δ, ppm) for 4-MPD

ProtonsChemical Shift (ppm)MultiplicityReference
Aromatic (H-2', H-6')7.91d[7]
Aromatic (H-3', H-5')7.35d[7]
CH (alpha-carbon)4.90m[7]
N-CH₃2.53d[7]
Phenyl-CH₃2.44s[7]
CH₂ (propyl)1.94-2.01m[7]
CH₂ (propyl)1.35-1.50m[7]
CH₃ (propyl)0.82t[7]

Note: This data is for 4-MPD. The chemical shifts and splitting patterns for the aromatic protons of 2-MPD and 3-MPD would be significantly different, allowing for their unambiguous identification.

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. Below are representative methodologies for the key analytical techniques.

GC-MS Analysis Protocol (General)

A general GC-MS protocol for the analysis of synthetic cathinones is as follows:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a short period, then ramp up to a high temperature (e.g., 300°C) at a controlled rate.

  • Injector Temperature: Typically 250-280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

LC-MS/MS Analysis Protocol (General)

A general LC-MS/MS protocol for synthetic cathinone analysis:

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 0.1 mg/mL and filter.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • LC Column: A C18 or biphenyl reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid).

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • MS/MS Conditions: Electrospray ionization (ESI) in positive ion mode. Perform product ion scans of the protonated molecular ion [M+H]⁺.

NMR Spectroscopy Protocol (General)

A general protocol for NMR analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments like COSY and HSQC can be used for more detailed structural assignment.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the differentiation of 4-MPD and its isomers.

Differentiating_4MPD_Isomers cluster_0 Sample Preparation cluster_1 Screening & Separation cluster_2 Structure Elucidation cluster_3 Data Analysis & Identification Sample Seized Material Dissolution Dissolution in Solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS LCMSMS LC-MS/MS Analysis Dissolution->LCMSMS NMR NMR Spectroscopy Dissolution->NMR DataAnalysis Compare Retention Times, Fragmentation Patterns, and NMR Spectra GCMS->DataAnalysis LCMSMS->DataAnalysis NMR->DataAnalysis Identification Isomer Identification (4-MPD, 2-MPD, 3-MPD, etc.) DataAnalysis->Identification

Caption: Workflow for the analysis and differentiation of 4-MPD isomers.

Conclusion

The differentiation of 4-MPD from its positional and structural isomers requires a multi-technique analytical approach. While GC-MS and LC-MS/MS are powerful tools for separation and initial identification based on retention times and fragmentation patterns, NMR spectroscopy remains the gold standard for unambiguous structure elucidation. The data presented in this guide, although not exhaustive for all possible isomers, highlights the key distinguishing features that analysts should look for. The development and sharing of comprehensive analytical data for new psychoactive substances and their isomers are critical for forensic laboratories and public health.

References

Comparative Rewarding Properties of Novel Synthetic Cathinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the rewarding properties of various novel synthetic cathinones, supported by experimental data from preclinical studies. It is intended to serve as a resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Abstract

Novel synthetic cathinones (NSCs) represent a large and evolving class of psychoactive substances. Understanding their rewarding properties is crucial for assessing their abuse liability and developing potential therapeutic interventions. This guide summarizes key findings from intracranial self-stimulation (ICSS), conditioned place preference (CPP), and self-administration studies in rodents, providing a comparative analysis of the rewarding efficacy of different NSCs. Detailed experimental protocols and visualizations of relevant signaling pathways are included to facilitate further research.

Introduction to Synthetic Cathinones and Reward

Synthetic cathinones are derivatives of cathinone (B1664624), the primary psychoactive alkaloid in the khat plant (Catha edulis). They are structurally and pharmacologically similar to classic psychostimulants like amphetamine, cocaine, and MDMA. The rewarding effects of these substances are primarily mediated by their interaction with the brain's monoamine systems, particularly by increasing the extracellular levels of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) in key reward-related brain regions.

The mechanism of action of synthetic cathinones can be broadly categorized into two types:

  • Monoamine Transporter Blockers: These compounds, such as 3,4-methylenedioxypyrovalerone (MDPV), inhibit the reuptake of dopamine and other monoamines from the synaptic cleft, leading to their accumulation and enhanced neurotransmission.[1][2]

  • Monoamine Transporter Releasers: This group, which includes mephedrone, not only blocks reuptake but also promotes the release of monoamines from presynaptic terminals by reversing the direction of transporter flux.[1][2]

The rewarding potential of a synthetic cathinone is often correlated with its potency at the dopamine transporter (DAT) relative to the serotonin transporter (SERT). A high DAT/SERT ratio is often indicative of a higher abuse liability.

Comparative Data on Rewarding Properties

The following tables summarize quantitative data from preclinical studies investigating the rewarding effects of various novel synthetic cathinones using three primary behavioral paradigms: Intracranial Self-Stimulation (ICSS), Conditioned Place Preference (CPP), and Intravenous Self-Administration (IVSA).

Intracranial Self-Stimulation (ICSS)

ICSS is a behavioral paradigm where animals perform an operant response (e.g., lever press) to receive direct electrical stimulation of brain reward circuits. A drug that enhances reward will typically lower the threshold of stimulation required to maintain responding.

Synthetic CathinoneSpeciesDoses Tested (mg/kg)Effect on ICSS ThresholdReference(s)
MDPV Rat0.1, 0.5, 1, 2↓ (Potentiation of reward)[3]
Methylone Rat1, 3, 10↓ (Lower doses), ↑ (Higher doses)[1]
Mephedrone Rat1, 3, 10↓ (Lower doses), ↑ (Higher doses)[1]
α-PVP Rat0.1, 0.3, 1↓ (Potentiation of reward)[4]
α-PBT Rat1, 3, 10↓ (Potentiation of reward)[5]

Note: ↓ indicates a decrease in ICSS thresholds (reward enhancing), while ↑ indicates an increase (reward diminishing or aversive effects at higher doses).

Conditioned Place Preference (CPP)

CPP is a form of Pavlovian conditioning used to measure the motivational effects of a drug. An animal's preference for an environment previously paired with the drug is taken as a measure of the drug's rewarding properties.

Synthetic CathinoneSpeciesDoses Tested (mg/kg)CPP Induced?Reference(s)
Mephedrone Mouse1, 10, 20Yes (Dose-dependent)[4]
MDPV Mouse0.1, 1, 3Yes (More potent than mephedrone)[4]
Methylone Mouse1, 10, 20Yes[4]
Pentylone (B609909) Zebrafish20, 60Yes[6]
Eutylone Zebrafish20, 60Yes[6]
N-ethylpentylone (NEP) Zebrafish20, 60Yes (Higher preference than pentylone and eutylone)[6]
Naphyrone Rat5, 20Yes[7]
Eutylone Rat3, 10, 18, 32Yes (at higher doses)[8]
NEP, 4-MPD, 4-MeAP Mouse3, 10, 30Yes[9]
Intravenous Self-Administration (IVSA)

IVSA is an operant conditioning procedure where animals learn to perform a response to receive an intravenous infusion of a drug. The rate and pattern of responding provide a direct measure of the drug's reinforcing efficacy.

Synthetic CathinoneSpeciesUnit Doses (mg/kg/infusion)Reinforcing EffectReference(s)
MDPV Rat0.05, 0.075Yes (Strong reinforcer)[4][10]
Methylone Rat0.1, 0.5Yes[4]
Mephedrone (4-MMC) Rat0.5Yes[11]
α-PVP Rat0.1Yes[11]
Methcathinone Rhesus MonkeyRangeYes (Potent reinforcer)[12]
MDPV Rhesus MonkeyRangeYes (Potent reinforcer)[12]
Methylone Rhesus MonkeyRangeYes (Lower reinforcing efficacy than MDPV and methcathinone)[12]
α-PVP, 4-MEC, 4-MePPP RatVariousYes[3]

Experimental Protocols

Intracranial Self-Stimulation (ICSS)

Objective: To assess the effects of a novel synthetic cathinone on the threshold for brain stimulation reward.

Apparatus:

  • Operant conditioning chambers equipped with a response lever or wheel.

  • A bipolar stimulating electrode.

  • A constant-current stimulator.

  • Surgical equipment for stereotaxic implantation of the electrode.

Procedure:

  • Surgery: Anesthetized rodents are stereotaxically implanted with a bipolar electrode aimed at the medial forebrain bundle (MFB).[13] Animals are allowed to recover for at least one week.

  • Training: Animals are placed in the operant chamber and trained to respond (e.g., press a lever) to receive a brief train of electrical stimulation. The current intensity is adjusted for each animal to establish a stable baseline of responding.[8]

  • Threshold Determination: A "curve-shift" procedure is often used.[13] The frequency of stimulation is varied across trials, and the rate of responding is measured at each frequency. This generates a frequency-rate function, and the frequency that supports a half-maximal response rate (the "reward threshold") is determined.

  • Drug Administration: Animals are administered the test synthetic cathinone or vehicle at various doses prior to the ICSS session.

  • Data Analysis: The drug's effect is determined by its ability to shift the frequency-rate function. A leftward shift indicates a lowering of the reward threshold and a potentiation of reward, while a rightward shift indicates an increase in the threshold and a decrease in reward.[13]

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of a novel synthetic cathinone by measuring an animal's preference for an environment associated with the drug.

Apparatus:

  • A CPP apparatus consisting of at least two distinct compartments with different visual and tactile cues (e.g., different flooring and wall patterns).

Procedure:

  • Pre-Conditioning (Baseline Preference): On the first day, animals are allowed to freely explore the entire apparatus for a set period (e.g., 15-20 minutes). The time spent in each compartment is recorded to determine any initial preference.[6]

  • Conditioning: This phase typically occurs over several days. On "drug" conditioning days, animals are administered the synthetic cathinone and confined to one of the compartments. On "vehicle" conditioning days, they receive a vehicle injection and are confined to the other compartment. The drug-paired compartment is counterbalanced across animals to control for initial preferences.[7][9]

  • Post-Conditioning (Preference Test): After the conditioning phase, the animal is again allowed to freely explore the entire apparatus in a drug-free state. The time spent in each compartment is recorded.[7]

  • Data Analysis: A CPP score is calculated as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning phase. A significant increase in this score indicates a rewarding effect of the drug.

Intravenous Self-Administration (IVSA)

Objective: To determine if a novel synthetic cathinone has reinforcing properties by assessing whether an animal will learn to perform a response to receive it intravenously.

Apparatus:

  • Operant conditioning chambers with two levers (one active, one inactive).

  • An infusion pump connected to a liquid swivel and a tether system.

  • Surgical equipment for catheter implantation.

Procedure:

  • Surgery: Animals are surgically implanted with a chronic indwelling catheter into the jugular vein, which is externalized on the back.[14]

  • Acquisition: Animals are placed in the operant chamber and connected to the infusion system. Presses on the active lever result in the delivery of a unit dose of the synthetic cathinone, often paired with a cue light or tone. Presses on the inactive lever have no consequence. Sessions are typically conducted daily.[3][10]

  • Dose-Response Curve: Once stable responding is established, the unit dose of the drug can be varied across sessions to determine the dose-response relationship.

  • Progressive Ratio Schedule: To assess the motivational strength of the drug, a progressive ratio schedule can be implemented, where the number of responses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is a measure of the drug's reinforcing efficacy.

  • Data Analysis: The primary dependent measures are the number of infusions earned and the pattern of responding on the active versus the inactive lever. A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary mechanism of action of synthetic cathinones at the monoamine transporter and a general workflow for a preclinical rewarding properties study.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Mechanism of Action vesicle Dopamine Vesicle dat Dopamine Transporter (DAT) da_out Dopamine vesicle->da_out Release da_in Dopamine da_out->dat receptor Dopamine Receptor da_out->receptor Binds signal Postsynaptic Signaling receptor->signal Activates cathinone_blocker Blocker NSC (e.g., MDPV) cathinone_blocker->dat Blocks cathinone_releaser Releaser NSC (e.g., Mephedrone) cathinone_releaser->dat Reverses

Caption: Mechanism of action of synthetic cathinones at the dopamine transporter.

G start Hypothesis: NSC 'X' has rewarding properties animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model icss Intracranial Self-Stimulation (ICSS) animal_model->icss cpp Conditioned Place Preference (CPP) animal_model->cpp ivsa Intravenous Self-Administration (IVSA) animal_model->ivsa surgery_icss Electrode Implantation (MFB) icss->surgery_icss training Baseline Training cpp->training surgery_ivsa Catheter Implantation (Jugular Vein) ivsa->surgery_ivsa surgery_icss->training surgery_ivsa->training drug_admin Drug Administration (NSC 'X' vs. Vehicle) training->drug_admin data_collection Data Collection (Behavioral Response) drug_admin->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion on Rewarding Properties analysis->conclusion

Caption: General experimental workflow for assessing rewarding properties of NSCs.

Conclusion

The rewarding properties of novel synthetic cathinones are diverse and depend on their specific chemical structure and resulting pharmacological profile. The experimental paradigms of ICSS, CPP, and IVSA provide valuable, complementary data for assessing the abuse liability of these compounds. In general, NSCs that are potent dopamine reuptake inhibitors or releasers with a high DAT/SERT selectivity tend to exhibit greater rewarding effects. The data and protocols presented in this guide are intended to aid researchers in the continued investigation of this important class of psychoactive substances.

References

Safety Operating Guide

Proper Disposal of 4-Methylpentedrone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential procedural guidance for the safe and compliant disposal of 4-Methylpentedrone (4-MPD), a synthetic cathinone (B1664624). Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of controlled substances to ensure personnel safety and regulatory compliance. This guide outlines the necessary steps, safety precautions, and logistical considerations for the proper management of 4-MPD waste.

This compound is a stimulant of the cathinone class and is regulated as a controlled substance in many jurisdictions, including as a Class B drug in the UK.[1][2][3][4] Due to its potential for abuse and psychoactive effects, its disposal is governed by regulations for controlled substances, which are more stringent than those for general hazardous chemicals.[5][6]

Key Chemical and Physical Properties

A summary of the known properties of this compound is provided in the table below. This information is crucial for safe handling and in the event of a spill or exposure.

PropertyValue
IUPAC Name 1-(4-Methylphenyl)-2-methylamino-pentan-1-one
CAS Number 1373918-61-6
Molecular Formula C₁₃H₁₉NO
Molar Mass 205.301 g·mol⁻¹
Appearance White or off-white powder
Solubility Soluble in organic solvents

(Data sourced from multiple references)[1][2][3]

Immediate Safety and Hazard Information

This compound is a psychoactive substance with stimulant effects, acting as a norepinephrine-dopamine reuptake inhibitor.[1] Limited comprehensive studies on its toxicology exist, but it is known to pose significant health risks, including cardiovascular strain, paranoia, and insomnia.[1] Fatal intoxications involving 4-MPD have been reported.[7][8]

In case of a spill:

  • Evacuate the immediate area.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety goggles.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a designated, sealable container for controlled substances waste.

  • Clean the spill area thoroughly.

  • Report the spill to the laboratory supervisor and Environmental Health and Safety (EHS) department.

Any recoverable amount from a spill must be disposed of as a controlled substance.[9]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be handled through a certified "reverse distributor" and in accordance with institutional and national regulations (e.g., DEA in the United States).[5][6][9][10] Standard methods for chemical waste disposal, such as incineration by the research facility or disposal down the drain, are not permissible for controlled substances.[6][11]

  • Segregation and Labeling:

    • Clearly label any container with this compound waste as "For Disposal."

    • Segregate the waste from active inventory within a secure, locked storage location.[10]

  • Contact Environmental Health & Safety (EHS):

    • Notify your institution's EHS department about the need to dispose of a controlled substance.[5][11] They will coordinate with a licensed reverse distributor.

  • Documentation:

    • Maintain meticulous records of all this compound from acquisition to disposal.

    • For disposal, a specific form, such as the DEA Form 41 in the U.S., will need to be completed.[5] This form documents the substance, quantity, and circumstances of the disposal.

  • Witnessed Destruction:

    • The destruction of controlled substances must be witnessed.[5][10] This may involve personnel from your institution's EHS department and potentially regulatory inspectors.

  • Transfer to Reverse Distributor:

    • The EHS department will arrange for the pickup of the controlled substance waste by the contracted reverse distributor.[9][10]

    • Ensure all required documentation for the transfer is completed and retained for at least two years.[9]

Disposal of Non-Recoverable Waste

For "non-recoverable" waste, such as the residual amount in an empty vial or syringe that cannot be drawn out, it may be permissible to dispose of the container in a designated sharps or biohazard container.[10] The disposal of the empty container should be recorded to zero out the inventory log.[9][10]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures compliance with regulatory requirements and laboratory safety protocols.

G A Identify 4-MPD for Disposal (Expired, Unwanted, Waste) B Segregate and Securely Store Waste A->B C Contact Institutional EHS Office B->C D Complete Disposal Documentation (e.g., DEA Form 41) C->D E Schedule Witnessed Destruction/Pickup D->E F Transfer Waste to Reverse Distributor E->F G Retain All Disposal Records F->G

Caption: Logical workflow for the compliant disposal of this compound.

References

Personal protective equipment for handling 4-Methylpentedrone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methylpentedrone (4-MPD). Given the potential hazards associated with this synthetic cathinone (B1664624), adherence to strict safety protocols is paramount to ensure personal safety and regulatory compliance. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods.

Hazard Identification

This compound is a synthetic stimulant of the cathinone class.[1][2] Safety Data Sheets (SDS) for this compound and its certified reference material (CRM) in solution present differing hazard information. To ensure the highest level of safety, this guide adopts a precautionary approach, addressing the most significant potential hazards identified. The primary risks include toxicity upon inhalation, ingestion, or skin contact, and potential damage to the central nervous system and visual organs.[3]

Table 1: Summary of Potential Hazards for this compound (CRM in solution)

Hazard Classification Description Precautionary Statement Codes
Flammable Liquids, Category 2 Highly flammable liquid and vapor.[3] P210, P233, P240, P241, P242, P243, P280
Acute Toxicity, Oral, Category 3 Toxic if swallowed.[3] P264, P270, P301+P310[4]
Acute Toxicity, Dermal, Category 3 Toxic in contact with skin.[3] P280, P302+P352, P312, P361+P364
Acute Toxicity, Inhalation, Category 3 Toxic if inhaled.[3] P261, P271, P304+P340, P311

| Specific Target Organ Toxicity | Causes damage to the central nervous system and visual organs.[3] | P260, P264, P270, P307+P311, P405 |

Note: The hazards listed are based on an SDS for a CRM solution of this compound.[3] While an SDS for the neat compound suggests it is not classified as hazardous, it is best practice to handle it with the precautions outlined below.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table details the recommended PPE for handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Equipment Specification Purpose
Eye and Face Chemical safety goggles or a face shield.[4][6] Protects against splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., Nitrile rubber).[4][7] Prevents skin contact and absorption.
Respiratory Use in a chemical fume hood.[6][7] For situations with inadequate ventilation or potential for aerosolization, a NIOSH-approved respirator is required.[3][6] Prevents inhalation of toxic dust or vapors.

| Body | A lab coat or chemical-resistant suit/apron.[6][7] | Protects skin and personal clothing from contamination. |

Operational Plan: Handling Protocol

A systematic approach to handling this compound is essential. The following protocol provides step-by-step guidance for safe laboratory operations.

1. Preparation and Precautionary Measures:

  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6][7]

  • PPE: Before handling the substance, don all required PPE as specified in Table 2.

  • Emergency Equipment: Ensure that an eyewash station, safety shower, and fire extinguisher are readily accessible.

  • Ignition Sources: Keep the work area free of ignition sources such as open flames, hot plates, and spark-producing equipment.[3]

  • Static Discharge: Use grounding and bonding techniques for containers and receiving equipment to prevent the buildup of static electricity.

2. Handling the Substance:

  • Avoid Contact: Take extreme care to avoid contact with the eyes, skin, and clothing.[4]

  • Aerosol Prevention: Open and handle containers with care to prevent the formation of aerosols or dust.[3]

  • Weighing: If weighing the solid material, do so within the fume hood on a tared, contained surface to minimize contamination.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Emergency Procedures:

  • Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][6]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[6]

  • Eye Contact: If the substance enters the eyes, rinse immediately with running water for several minutes, holding the eyelids open.[5][6]

  • Ingestion: If swallowed, wash out the mouth with water and seek immediate medical attention.[6] Do not induce vomiting.

  • Spills: For small spills, absorb the material with an inert substance (e.g., sand or vermiculite), and place it in a sealed, labeled container for disposal.[6] Ensure proper PPE is worn during cleanup.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Unused Material: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be treated as hazardous waste. Place these items in a designated, sealed waste container.

  • Empty Containers: "Empty" containers may still retain hazardous residue. These should be sealed and disposed of as hazardous waste. Do not reuse empty containers.

2. Disposal Method:

  • Professional Disposal: All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal facility.[4]

  • Environmental Precaution: Do not allow the substance or its waste to enter drains, sewers, or watercourses.[5][6]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding the disposal of hazardous chemical waste.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound prep 1. Preparation - Work in Fume Hood - Don Full PPE - Check Emergency Equipment handle 2. Handling - Avoid Contact & Aerosols - Weigh & Prepare Solutions Carefully prep->handle use 3. Experimental Use handle->use emergency Emergency Event (Spill or Exposure) handle->emergency decon 4. Decontamination - Clean Work Surfaces - Remove PPE Correctly use->decon use->emergency disposal 5. Waste Disposal - Segregate Waste - Use Labeled, Sealed Containers - Arrange Professional Disposal decon->disposal decon->emergency emergency_proc Execute Emergency Protocol - First Aid - Spill Cleanup emergency->emergency_proc emergency_proc->disposal Dispose of cleanup materials

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpentedrone
Reactant of Route 2
4-Methylpentedrone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。